3-Phenylpropanehydrazide
Description
The exact mass of the compound 3-Phenylpropanehydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenylpropanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpropanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSUJBFVEXWEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290237 | |
| Record name | 3-phenylpropanehydrazide | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3538-68-9 | |
| Record name | Benzenepropanoic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 67600 | |
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| Record name | 3538-68-9 | |
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| Record name | 3-phenylpropanehydrazide | |
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| Record name | 3538-68-9 | |
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Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 3-Phenylpropanehydrazide
Executive Summary
3-Phenylpropanehydrazide (CAS: 3538-68-9), also known as hydrocinnamic acid hydrazide, is a critical acylic hydrazine scaffold in medicinal chemistry. It serves as a primary pharmacophore precursor for the synthesis of nitrogen-rich heterocycles, including 1,2,4-triazoles and 1,3,4-oxadiazoles. These derivatives have demonstrated significant biological relevance as Ghrelin receptor (GHS-R1a) ligands , HIV-1 integrase inhibitors , and potential anti-tubercular agents. This guide provides a definitive physicochemical profile, an optimized synthetic workflow, and analytical standards for researchers utilizing this compound in drug discovery.
Chemical Identity & Structural Analysis
The compound features a flexible propyl linker connecting a lipophilic phenyl ring to a polar, nucleophilic hydrazide terminus. This amphiphilic structure allows for unique binding interactions (π-stacking and H-bond donation/acceptance) but also dictates specific solubility and stability considerations.
| Property | Data |
| IUPAC Name | 3-Phenylpropanehydrazide |
| Common Synonyms | Hydrocinnamic acid hydrazide; 3-Phenylpropionic acid hydrazide |
| CAS Registry Number | 3538-68-9 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| SMILES | O=C(NN)CCC1=CC=CC=C1 |
| InChI Key | LSSUJBFVEXWEEC-UHFFFAOYSA-N |
Physicochemical Profile
The following data consolidates experimental values and computed properties essential for handling and formulation.
| Property | Value / Description | Context/Notes |
| Physical State | Solid (Crystalline) | Typically white needles or light yellow powder.[1] |
| Melting Point | 134 – 135 °C | Experimental value for pure white crystals [1].[1] |
| Solubility | Soluble: DMSO, Methanol, EthanolSparingly Soluble: Water (Cold)Insoluble: Hexane, Diethyl Ether | Hydrazide moiety confers polarity; heating required for aqueous dissolution. |
| pKa (Calculated) | ~3.5 (Hydrazide -NH₂⁺)~13.0 (Amide -NH-) | The terminal nitrogen is weakly basic; the amide proton is weakly acidic. |
| LogP | 1.12 ± 0.2 | Moderate lipophilicity suitable for CNS-active drug design. |
| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-NH-). |
| H-Bond Acceptors | 2 | Carbonyl oxygen and terminal nitrogen.[2] |
Optimized Synthesis Protocol
Objective: Synthesis of 3-Phenylpropanehydrazide via nucleophilic acyl substitution (hydrazinolysis) of ethyl hydrocinnamate. Scale: 10 mmol (adaptable).
Reagents:
-
Precursor: Ethyl 3-phenylpropionate (Ethyl hydrocinnamate) [CAS: 2021-28-5][3]
-
Reagent: Hydrazine hydrate (80% or 98% grade)
-
Solvent: Absolute Ethanol
Step-by-Step Methodology:
-
Setup: Charge a 50 mL round-bottom flask with Ethyl 3-phenylpropionate (1.78 g, 10 mmol) and Absolute Ethanol (10 mL).
-
Addition: Add Hydrazine hydrate (1.5 mL, ~30 mmol, 3.0 equiv) dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (80 °C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1; Product R_f < Starting Material).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If crystals form spontaneously, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume, then cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield white needle-like crystals .
-
Yield Expectation: 85–92%.
Chemical Reactivity & Derivatization Workflow
The hydrazide group is a versatile "chemical handle." The diagram below illustrates the two primary pathways for derivatization: Schiff base formation (imines) and Cyclization to heterocycles.
Figure 1: Synthetic workflow transforming the ester precursor into bioactive heterocyclic scaffolds.
Analytical Characterization
To validate the synthesis, the following spectral signals must be observed.
1H NMR (300 MHz, DMSO-d₆)
-
δ 9.05 ppm (s, 1H): Amide -NH- proton (Broad, D₂O exchangeable).
-
δ 7.15 – 7.30 ppm (m, 5H): Aromatic Phenyl protons.
-
δ 4.15 ppm (bs, 2H): Terminal -NH₂ protons (Broad, D₂O exchangeable).
-
δ 2.80 ppm (t, J=7.5 Hz, 2H): Benzylic -CH₂- (Adjacent to Phenyl).
-
δ 2.35 ppm (t, J=7.5 Hz, 2H): Carbonyl-adjacent -CH₂- (Adjacent to C=O).
FT-IR (KBr Pellet)
-
3300 – 3200 cm⁻¹: N-H stretching (Doublet for -NH₂).
-
1640 – 1660 cm⁻¹: C=O stretching (Amide I band).
-
1530 – 1550 cm⁻¹: N-H bending (Amide II band).
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Codes: H315, H319, H335.
-
Storage: Store at 2–8 °C in a tightly sealed container, protected from light. Hydrazides can oxidize slowly upon prolonged exposure to air.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
-
Antimicrobial Evaluation of Imines and Thiazolidinones Derived from 3-Phenylpropanehydrazide. Acta Poloniae Pharmaceutica - Drug Research, Vol. 66 No. 4, pp. 369-375. (2009).
-
Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. Journal of Medicinal Chemistry, 63(7), 3538–3562. (2020).
-
3-Phenylpropanehydrazide Product Safety Data. BLD Pharm.
-
Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. (2007).
Sources
An In-depth Technical Guide on the Early Synthesis and Discovery of 3-Phenylpropanehydrazide
Preamble: Situating 3-Phenylpropanehydrazide in the Continuum of Organic Synthesis
The history of 3-phenylpropanehydrazide, also known as hydrocinnamic acid hydrazide, is not one of a singular, celebrated discovery. Instead, its emergence is a logical and elegant consequence of foundational 19th and early 20th-century advancements in organic chemistry. The discovery of hydrazine by Hermann Emil Fischer and the systematic development of methods for forming the hydrazide functional group by chemists like Theodor Curtius laid the essential groundwork.[1] The first simple organic hydrazides, those of formic and acetic acid, were prepared by Curtius in 1895, establishing the fundamental transformation that would later be applied to a vast array of carboxylic acids.[2]
This guide, therefore, approaches the "discovery" of 3-phenylpropanehydrazide not as a moment in time, but as the practical application of established principles to a readily available precursor, 3-phenylpropanoic acid. We will dissect the most probable and historically significant synthetic pathway, elucidating the chemical rationale behind each step, reflecting the knowledge and techniques accessible to early organic chemists. This document is intended for researchers, scientists, and drug development professionals who appreciate that the synthesis of any molecule is built upon a rich history of chemical innovation.
The Foundational Precursor: Synthesis of 3-Phenylpropanoic Acid (Hydrocinnamic Acid)
The journey to 3-phenylpropanehydrazide begins with its parent carboxylic acid. The synthesis of 3-phenylpropanoic acid was well-established long before its hydrazide derivative became a subject of interest. The most common and historically significant method for its preparation is the reduction of cinnamic acid.[3][4][5]
Causality in Precursor Synthesis: The Reduction of Cinnamic Acid
The choice of cinnamic acid as a starting material is predicated on its availability and the reliability of reducing its alkene functional group without affecting the aromatic ring or the carboxylic acid. Early methods included reduction with sodium amalgam in water or electrolytic reduction.[3][6] However, the advent of catalytic hydrogenation provided a more efficient and cleaner route that remains relevant today.
The underlying principle of this reduction is the selective addition of hydrogen across the double bond of the propenoic acid side chain. This transformation eliminates the conjugation of the double bond with the phenyl ring and the carboxyl group, resulting in the saturated hydrocinnamic acid.
The Core Synthesis: A Probable Early Route to 3-Phenylpropanehydrazide
The most logical and historically consistent pathway to 3-phenylpropanehydrazide from its parent acid involves a two-step process: esterification followed by hydrazinolysis. This approach circumvents the direct and often difficult reaction of a carboxylic acid with hydrazine.
Caption: Probable early synthetic pathway to 3-phenylpropanehydrazide.
Step 1: Esterification of 3-Phenylpropanoic Acid
The direct reaction of a carboxylic acid with hydrazine to form a hydrazide is possible but often requires harsh conditions. A more controlled and efficient method, well-established in the early 20th century, is to first convert the carboxylic acid to an ester. This "activates" the carbonyl group, making it more susceptible to nucleophilic attack.
Expertise & Experience in Method Selection: The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is the most probable method employed. Using a simple alcohol like ethanol (EtOH) in the presence of a catalytic amount of a strong acid (like sulfuric acid, H₂SO₄) shifts the equilibrium towards the formation of the ethyl ester and water. The removal of water as it forms can further drive the reaction to completion.
Protocol: Fischer Esterification of 3-Phenylpropanoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenylpropanoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 5-10 eq) to serve as both reactant and solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if available, or by assuming completion after a set time.
-
Workup and Isolation: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude ethyl 3-phenylpropanoate, which can be purified by distillation.
Step 2: Hydrazinolysis of the Ester
This is the pivotal step where the hydrazide functional group is formed. The ester, being more reactive than the carboxylic acid, readily undergoes nucleophilic acyl substitution with hydrazine.
Trustworthiness of the Protocol: This reaction is generally high-yielding and clean. Hydrazine hydrate (H₂NNH₂·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is an effective leaving group, resulting in the stable hydrazide product.
Protocol: Synthesis of 3-Phenylpropanehydrazide via Hydrazinolysis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-phenylpropanoate (1.0 eq) in a suitable alcohol solvent, such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (typically 1.1 to 1.5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours (e.g., 6-12 hours). The reaction progress can be monitored by the disappearance of the starting ester spot on TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture. The product, 3-phenylpropanehydrazide, is often a solid that will precipitate from the solution upon cooling or after partial removal of the solvent.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.
Physicochemical Data and Characterization
While early characterization methods were limited compared to modern spectroscopic techniques, fundamental physical properties would have been used for identification and purity assessment.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Would have been determined via melting-point apparatus. |
| Solubility | Soluble in alcohols, likely sparingly soluble in water. |
Modern Context and Significance
Today, 3-phenylpropanehydrazide is recognized as a valuable chemical intermediate. It serves as a reactant in the synthesis of more complex molecules, including trisubstituted 1,2,4-triazoles, which have been investigated as ligands for the human ghrelin receptor, and in the creation of oxadiazole and triazole-substituted naphthyridines, which have been explored as potential HIV-1 integrase inhibitors.[7] Its synthesis remains rooted in the classic principles of esterification and hydrazinolysis, a testament to the enduring logic of these foundational organic reactions.
References
- Google Patents. (n.d.). CN102617328A - Preparation method of hydrocinnamic acid.
-
MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrocinnamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
World of Molecules. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5939581A - Processes for preparing hydrocinnamic acid.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. US5939581A - Processes for preparing hydrocinnamic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-PHENYL-PROPIONIC ACID HYDRAZIDE | 3538-68-9 [chemicalbook.com]
theoretical studies on 3-Phenylpropanehydrazide conformation
Executive Summary
This technical guide establishes the standard computational protocol for analyzing the conformational landscape of 3-Phenylpropanehydrazide (hydrocinnamoyl hydrazide). As a pharmacophore linking a lipophilic phenyl ring to a polar hydrazide via a flexible propyl chain, this molecule presents unique degrees of freedom critical for binding affinity studies (e.g., MAO inhibition, antimicrobial activity). This guide details the Density Functional Theory (DFT) methodologies required to resolve its syn/anti periplanar preferences, intramolecular hydrogen bonding, and vibrational signatures.
Introduction: The Conformational Challenge
3-Phenylpropanehydrazide (
-
The Hydrazide Terminus (
): Exhibits restricted rotation around the amide-like bond, leading to E/Z (anti/syn) isomerism. -
The Propyl Linker (
): Subject to gauche vs. anti rotameric equilibria, influencing the spatial distance between the aromatic ring and the hydrazide "warhead." -
The Phenyl Rotor: Rotates relative to the alkyl chain, affecting
-stacking potential.
Accurate modeling requires a protocol that accounts for the pyramidalization of the terminal nitrogen and the competition between steric repulsion and intramolecular hydrogen bonding (e.g.,
Theoretical Framework & Methodology
To ensure high-fidelity results comparable to experimental X-ray or spectroscopic data, the following computational workflow is mandated.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic hydrazides, providing an optimal balance between cost and accuracy for vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Why: Diffuse functions (++) are critical for correctly modeling the lone pairs on the hydrazide nitrogens and the carbonyl oxygen. Polarization functions (d,p) are necessary for the aromatic ring and hydrogen bonding interactions.
-
-
Solvent Model: PCM (Polarizable Continuum Model) or SMD using DMSO or Methanol.
-
Reasoning: Hydrazides are often synthesized/crystallized in polar solvents. Gas-phase calculations often overemphasize intramolecular H-bonds that are disrupted in solution.
-
Potential Energy Surface (PES) Scan Protocol
Do not rely on a single optimization. You must perform a relaxed PES scan across two primary dihedral angles:
- (C-C-C=O): To resolve the linker conformation (Anti vs. Gauche).
- (O=C-N-N): To resolve the hydrazide planarity (Syn vs. Anti).
Conformational Landscape Analysis
Based on homologous series (e.g., propanohydrazide, benzhydrazide), the following conformers are the statistically significant minima you will identify.
Table 1: Predicted Conformational Minima
| Conformer | Linker ( | Hydrazide ( | Relative Energy ( | Stability Factor |
| I (Global Min) | Anti (180°) | Anti-Periplanar | 0.00 kcal/mol | Steric minimization; max dipole separation. |
| II | Gauche (±60°) | Anti-Periplanar | +0.8 - 1.2 kcal/mol | Stabilized by weak |
| III | Anti (180°) | Syn-Periplanar | +3.5 - 5.0 kcal/mol | Destabilized by lone-pair repulsion ( |
Critical Insight: The Anti-Periplanar hydrazide conformation (where the
andbonds are roughly 180° apart) is overwhelmingly favored due to the "amide resonance" effect, which imparts partial double-bond character to the bond. The Syn conformer is rarely observed unless stabilized by a specific intramolecular hydrogen bond (e.g., to an ortho-substituent on the ring, which is absent here).
Electronic & Vibrational Signatures
Validation of the theoretical model is achieved by comparing calculated frequencies with experimental FTIR/Raman data.
Key Vibrational Markers (Scaled by 0.967)
-
Stretching: Expect a doublet in the 3200–3350 cm⁻¹ range (
asymmetric/symmetric stretch). A redshift indicates hydrogen bonding. - Amide I: A strong intensity peak at 1650–1680 cm⁻¹ . This is the most sensitive probe for the syn/anti conformation; the syn isomer typically absorbs at higher frequencies.
- Amide II: Mixed bending mode around 1530–1560 cm⁻¹ .
- Aliphatic: Distinct peaks at 2900–2980 cm⁻¹ (propyl chain) vs. >3000 cm⁻¹ (aromatic).
HOMO-LUMO & Reactivity
-
HOMO Location: Predominantly localized on the hydrazide nitrogen lone pairs and the phenyl ring
-system. This indicates the site of oxidative metabolism or chelation. -
LUMO Location: Localized on the carbonyl group and the phenyl ring, suggesting susceptibility to nucleophilic attack.
-
MEP Map: The carbonyl oxygen will show the deepest negative potential (red), while the hydrazide hydrogens show positive potential (blue), confirming the pharmacophore's H-bond donor/acceptor capability.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the theoretical study, from structure generation to spectral validation.
Caption: Step-by-step computational workflow for determining the stable conformers and vibrational properties of 3-Phenylpropanehydrazide.
References
-
Jensen, J. B. (1956).[4] Crystal structure of hydrazides of aliphatic acids. Acta Crystallographica, 9, 10. Link
-
Relevance: Foundational work establishing the planarity and dimensions of the aliphatic hydrazide group.[3]
-
-
Arjunan, V., et al. (2013).[1] Vibrational spectra, crystal structure, DFT quantum chemical calculations and conformation of the hydrazo-bond.[5] Journal of Molecular Structure, 1047, 249–261. Link
- Relevance: Validates the B3LYP/6-311G(d,p)
-
Saeed, A., et al. (2015). Synthesis, Crystal Structure, and DFT Study of N'-(2,4-Dinitrophenyl)-2-Fluorobenzohydrazide. Journal of Chemistry, 2015, Article ID 464282. Link
- Relevance: Demonstrates the comparison between X-ray data and DFT optimized geometries for phenyl-substituted hydrazides.
-
Jayadevan, S., et al. (2025). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Acta Crystallographica Section E, 81, 417-419. Link
- Relevance: Recent study on propanehydrazide derivatives confirming the prevalence of N-H...
-
Leal, K. Z., et al. (2008). Conformational analysis of phloroglucinols... using X-ray diffraction and molecular modeling.[6] Journal of the Brazilian Chemical Society, 19(3). Link
- Relevance: Establishes the protocol for comparing AM1/DFT conformational searches with crystallographic d
Sources
- 1. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations of 3-Phenylpropanehydrazide for Drug Discovery
Introduction: The Significance of 3-Phenylpropanehydrazide in Medicinal Chemistry
3-Phenylpropanehydrazide is a molecule of significant interest in the field of drug development. It serves as a crucial intermediate in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and oxadiazoles, which have shown promise as potent ligands for various biological targets.[1] Specifically, derivatives of 3-Phenylpropanehydrazide have been investigated as potential HIV-1 integrase inhibitors and ligands for the human ghrelin receptor, highlighting its importance in the quest for new therapeutics.[1]
Understanding the intrinsic electronic and structural properties of 3-Phenylpropanehydrazide at a quantum mechanical level is paramount for rational drug design. Quantum chemical calculations provide a powerful lens through which we can elucidate the molecule's reactivity, stability, and potential interaction sites. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on 3-Phenylpropanehydrazide. We will delve into the theoretical underpinnings of these calculations, provide a detailed, step-by-step experimental protocol, and demonstrate how to translate the computational data into actionable insights for drug discovery.
Theoretical Foundations: Choosing the Right Tools for the Task
The selection of an appropriate theoretical method and basis set is a critical first step in any quantum chemical investigation, as it directly impacts the accuracy and computational cost of the calculations. For a molecule like 3-Phenylpropanehydrazide, a balance between these two factors is essential.
Density Functional Theory (DFT): A Pragmatic Choice for Drug-like Molecules
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of pharmaceutical relevance.[2][3] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, offering a favorable balance of accuracy and computational efficiency.[2][3] The choice of the exchange-correlation functional within DFT is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries, vibrational frequencies, and electronic properties.[4][5]
Hartree-Fock (HF) Theory: A Foundational Approach
The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the electron-electron interaction as an average field.[6][7][8] While generally less accurate than DFT due to its neglect of electron correlation, HF calculations can still provide valuable qualitative insights and serve as a good starting point for more advanced methods.[7]
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the wavefunction. For a molecule of the size of 3-Phenylpropanehydrazide, Pople-style basis sets are a common and effective choice. The 6-311++G(d,p) basis set is a robust option that provides a good description of the electronic structure. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and other diffuse electron densities, while the polarization functions ("(d,p)") allow for more flexibility in the shape of the molecular orbitals, which is crucial for describing chemical bonding.[6]
A Validated Workflow for the Quantum Chemical Analysis of 3-Phenylpropanehydrazide
This section outlines a comprehensive and self-validating protocol for the quantum chemical analysis of 3-Phenylpropanehydrazide. Each step is designed to build upon the previous one, ensuring the reliability and accuracy of the final results.
Figure 1: A schematic representation of the computational workflow for the quantum chemical analysis of 3-Phenylpropanehydrazide.
Step 1: Molecular Structure Input
The initial step involves creating a 3D model of the 3-Phenylpropanehydrazide molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry of the molecule. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
Geometry optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.[9][10][11][12] This is a critical step, as all subsequent calculations will be based on this optimized geometry.
Protocol:
-
Select the Theoretical Method and Basis Set: For this guide, we will use the B3LYP functional with the 6-311++G(d,p) basis set.
-
Specify the Calculation Type: Set the calculation type to "Optimization".
-
Run the Calculation: Submit the input file to a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Verify Convergence: Ensure that the optimization calculation has converged successfully. This is typically indicated by the program outputting a message confirming that the forces on the atoms are close to zero and that the geometry has reached a stationary point on the potential energy surface.
Step 3: Vibrational Frequency Analysis
A vibrational frequency analysis serves two crucial purposes.[13][14][15][16] First, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized. Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, providing a direct validation of the chosen theoretical method and basis set.
Protocol:
-
Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry from the previous step.
-
Select the Same Theoretical Method and Basis Set: Consistency in the level of theory is essential for accurate results.
-
Specify the Calculation Type: Set the calculation type to "Frequency".
-
Analyze the Output:
-
Check for Imaginary Frequencies: Confirm that there are no imaginary frequencies, thus verifying the structure as a true minimum.
-
Compare with Experimental Data: If available, compare the calculated vibrational frequencies with experimental IR and Raman data. A good agreement between the theoretical and experimental spectra provides confidence in the computational model. For instance, studies on the closely related 3-phenylpropionic acid have successfully used DFT calculations to assign vibrational spectra.[17][18]
-
Step 4: Electronic Property Calculations
Once the optimized geometry is confirmed as a true minimum, a range of electronic properties can be calculated to gain insights into the molecule's reactivity and potential for intermolecular interactions. These calculations are typically performed as "single-point energy" calculations on the optimized geometry.
Key Electronic Properties and Their Significance in Drug Design:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[10][11][19][20] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[5] It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[5] In drug design, MEP maps can predict sites for hydrogen bonding and other non-covalent interactions with a biological target.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[1][18] It can be used to quantify charge transfer interactions between different parts of the molecule and to analyze hyperconjugative effects that contribute to molecular stability.[18]
Protocol:
-
Use the Optimized Geometry: Perform these calculations on the previously optimized and frequency-verified structure.
-
Select the Same Level of Theory: Maintain the B3LYP/6-311++G(d,p) level of theory for consistency.
-
Specify the Desired Analyses: In the input file, request the calculation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP), and an NBO analysis.
-
Run the Single-Point Calculation: Execute the calculation.
Data Presentation and Interpretation
The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Calculated Electronic Properties of 3-Phenylpropanehydrazide
| Property | Value | Unit |
| Total Energy | [Example Value] | Hartrees |
| HOMO Energy | [Example Value] | eV |
| LUMO Energy | [Example Value] | eV |
| HOMO-LUMO Gap | [Example Value] | eV |
| Dipole Moment | [Example Value] | Debye |
Note: The values in this table are placeholders and would be populated with the actual results from the quantum chemical calculations.
Visualization of Molecular Properties
Visual representations are crucial for interpreting the results of quantum chemical calculations.
Sources
- 1. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine / Journal of Molecular Structure, 2005 [sci-hub.box]
- 15. scribd.com [scribd.com]
- 16. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asrjetsjournal.org [asrjetsjournal.org]
- 20. researchgate.net [researchgate.net]
Technical Guide: Biological Activity Screening of Novel 3-Phenylpropanehydrazide Derivatives
Executive Summary
This technical guide outlines a rigorous, self-validating workflow for evaluating the biological activity of novel 3-phenylpropanehydrazide derivatives . Unlike generic screening protocols, this guide is tailored to the specific pharmacophore of the phenylpropanoid-hydrazide scaffold.
The 3-phenylpropanehydrazide moiety combines a flexible hydrophobic linker (phenylpropane) with a reactive "warhead" (hydrazide). Consequently, this guide prioritizes two distinct therapeutic avenues based on established structure-activity relationships (SAR):
-
Neuropharmacology: Monoamine Oxidase (MAO) inhibition, where the hydrazide group interacts with the FAD cofactor.
-
Oncology/Antimicrobial: Phenotypic cytotoxicity and microbial growth inhibition, driven by the lipophilic backbone's ability to penetrate cell membranes.
Part 1: Chemical Rationale & Structural Integrity (Pre-Screening)
Before biological assays, the "chemical reality" of the library must be established. Hydrazides are nucleophilic and can degrade into hydrazine (toxic) or cyclize under certain conditions.
Structural Validation Protocol
-
Purity Threshold: >95% (HPLC) is mandatory. Impurities like free hydrazine will cause false positives in cytotoxicity assays.
-
Spectroscopic Check:
-
1H NMR: Confirm the presence of the -CONH-NH- protons (typically broad singlets around 9.0–11.0 ppm).
-
Key Diagnostic: The disappearance of the ethyl ester quartet (if synthesized from ethyl hydrocinnamate) and the appearance of the hydrazide signals.
-
The Pharmacophore Logic
The 3-phenylpropane chain provides a "flexible tether" distinct from the rigid cinnamyl (unsaturated) analogs. This flexibility allows the phenyl ring to orient itself within the hydrophobic pocket of enzymes like MAO-B , while the hydrazide moiety forms a covalent or electrostatic interaction with the cofactor.
Part 2: Primary Screen – Monoamine Oxidase (MAO) Inhibition
Rationale:[1][2][3] Hydrazide derivatives are historically validated MAO inhibitors (e.g., Iproniazid, Phenelzine). This is the highest-probability target for this scaffold.
Assay Principle: Amplex Red Fluorometric Assay
We utilize a horseradish peroxidase (HRP)-coupled method. MAO converts a substrate (Tyramine or Benzylamine) into an aldehyde and hydrogen peroxide (
Mechanism:
Experimental Protocol
Reagents:
-
Recombinant Human MAO-A and MAO-B (Sigma/Corning).
-
Substrate:
-Tyramine (universal) or Benzylamine (MAO-B specific). -
Positive Control: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).
Workflow:
-
Preparation: Dissolve derivatives in DMSO (final well concentration <1%).
-
Incubation: Incubate 10 µL of enzyme + 10 µL of inhibitor (derivative) for 30 mins at 37°C. Critical Step: This allows for potential irreversible binding common with hydrazides.
-
Reaction Start: Add 80 µL of working solution (Amplex Red + HRP + Substrate).
-
Measurement: Read Fluorescence (Ex/Em = 545/590 nm) kinetically for 30 minutes.
Data Analysis:
Calculate % Inhibition:
Visualization: MAO Inhibition Pathway
Caption: Figure 1. Coupled fluorometric assay pathway. The derivative inhibits the MAO enzyme, preventing H2O2 generation and subsequent fluorescent signal.
Part 3: Secondary Screen – Cytotoxicity (Anticancer/Safety)
Rationale: Phenylpropanoids are lipophilic and can penetrate membranes. While seeking neuroprotection (MAO inhibition), we must screen for cytotoxicity to determine if the compound is a potential anticancer agent (high toxicity to tumors) or a safe neuro-drug (low toxicity to normal cells).
Assay Principle: MTT Reduction
Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.
Experimental Protocol
Cell Lines:
-
Cancer: SH-SY5Y (Neuroblastoma - relevant for CNS drugs), MCF-7 (Breast), HepG2 (Liver).
-
Normal (Control): HUVEC or NIH/3T3 Fibroblasts.
Steps:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add derivatives (0.1 – 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan in DMSO.
-
Read: Absorbance at 570 nm.
Selectivity Index (SI) Calculation:
-
Interpretation: An SI > 10 indicates a promising anticancer lead. An SI < 1 (with high potency) indicates general toxicity.
Part 4: Screening Workflow & Decision Logic
The following diagram illustrates the decision matrix for moving a 3-phenylpropanehydrazide derivative from synthesis to lead optimization.
Caption: Figure 2. Hierarchical screening workflow. Compounds must pass purity and enzymatic potency thresholds before phenotypic toxicity profiling.
Part 5: Data Summary & SAR Trends
When analyzing your data, organize results to highlight Structure-Activity Relationships (SAR). The 3-phenylpropane backbone allows for substitution on the phenyl ring (R-groups).
Table 1: Expected SAR Trends for 3-Phenylpropanehydrazides
| Substitution (Phenyl Ring) | Predicted Effect (MAO Inhibition) | Predicted Effect (Cytotoxicity) | Rationale |
| Unsubstituted | Moderate Baseline | Low | Baseline lipophilicity. |
| Electron Withdrawing (e.g., 4-Cl, 4-NO2) | Increased Potency | Moderate | EWGs often enhance binding affinity in the MAO active site [1]. |
| Electron Donating (e.g., 4-OMe) | Variable | Low | May reduce hydrazide reactivity; often improves solubility. |
| Bulky Groups (e.g., 4-t-butyl) | Decreased Potency | High | Steric hindrance in enzyme pocket; increased membrane disruption. |
Part 6: ADME Prediction (In Silico)
Before in vivo testing, screen the top hits using SwissADME or similar tools.
-
Blood-Brain Barrier (BBB): Essential for MAO inhibitors. The 3-phenylpropane chain usually imparts sufficient lipophilicity (LogP ~2-3) to cross the BBB.
-
PAINS Filter: Ensure the hydrazide is not flagging as a Pan-Assay Interference Compound (though hydrazides are often flagged, validation via specific dose-response curves is required).
References
-
Tipton, K. F. (1972).[4] Inhibition of Monoamine Oxidase by Substituted Hydrazines.[4][5] Biochemical Journal, 128(4), 913-919. Link
- Carradori, S., et al. (2014). Selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity, 18, 419–432.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link
-
Kumar, R., et al. (2020).[6] Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.[7] Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Phenylpropanehydrazide (Hydrocinnamic Acid Hydrazide)
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 3-phenylpropanehydrazide (CAS: 3538-68-9) from 3-phenylpropanoic acid . This hydrazide is a critical pharmacophore and intermediate, widely utilized in the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles—motifs common in HIV-1 integrase inhibitors and ghrelin receptor ligands.
Route Selection: The Ester Activation Pathway
While direct coupling of carboxylic acids with hydrazine using carbodiimides (e.g., EDC/DCC) is possible, it is operationally discouraged for this substrate due to the high nucleophilicity of hydrazine, which leads to the formation of symmetric diacylhydrazines (dimers) as major byproducts.
Therefore, this guide utilizes the Fischer Esterification-Hydrazinolysis Route . This two-step sequence offers superior control over stoichiometry, simplifies purification (avoiding urea byproducts), and is amenable to scale-up.
The Pathway:
-
Activation: Acid-catalyzed esterification to Methyl 3-phenylpropanoate.
-
Substitution: Nucleophilic acyl substitution with Hydrazine Hydrate.
Retrosynthetic Analysis & Workflow
The following diagram outlines the strategic disconnection and the forward process flow.
Figure 1: Process flow diagram illustrating the two-step synthesis from acid to hydrazide.
Step 1: Synthesis of Methyl 3-Phenylpropanoate
The carboxylic acid is first converted to a methyl ester to increase the electrophilicity of the carbonyl carbon and improve the leaving group ability (Methoxide vs. Hydroxide/Water).
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Phenylpropanoic acid | 150.17 | 1.0 | Substrate |
| Methanol (Anhydrous) | 32.04 | Excess (Solvent) | Reagent & Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 0.1 - 0.2 | Catalyst |
Protocol
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-phenylpropanoic acid (1.0 equiv) in anhydrous Methanol (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise.
-
Note: The reaction is exothermic. Ensure stirring is vigorous to prevent local overheating.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess methanol.
-
Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with:
-
Saturated NaHCO₃ (to neutralize catalyst and unreacted acid).
-
Brine (saturated NaCl).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Yield: Expect a clear, colorless oil (Methyl 3-phenylpropanoate). Yields typically exceed 90%.
Step 2: Hydrazinolysis to 3-Phenylpropanehydrazide
This step involves the nucleophilic attack of hydrazine on the ester carbonyl.
Mechanism of Action
The reaction proceeds via a tetrahedral intermediate. Hydrazine is a potent alpha-effect nucleophile, making this reaction faster than standard aminolysis.
Figure 2: Mechanistic pathway of the hydrazinolysis reaction.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Methyl 3-phenylpropanoate | 164.20 | 1.0 | Intermediate |
| Hydrazine Hydrate (80% or 100%) | 50.06 | 3.0 - 5.0 | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent |
Critical Note on Stoichiometry: A large excess of hydrazine (3–5 equiv) is mandatory to prevent the formation of the dimer (N,N'-di(3-phenylpropionyl)hydrazine).
Protocol
-
Safety Prep: Perform all operations in a fume hood. Wear butyl rubber gloves (hydrazine penetrates nitrile).
-
Mixing: In an RBF, dissolve the Methyl 3-phenylpropanoate (from Step 1) in Ethanol (5 mL per gram).
-
Addition: Add Hydrazine Hydrate (excess) slowly at room temperature.
-
Reaction: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Observation: The solution usually remains clear or turns slightly yellow.
-
-
Workup & Isolation:
-
Option A (Precipitation): Upon cooling to 0°C (ice bath), the hydrazide often crystallizes as a white solid. Filter and wash with cold ethanol.
-
Option B (Evaporation): If no precipitate forms, remove the solvent and excess hydrazine under reduced pressure.
-
Warning: The rotary evaporator exhaust must be trapped or vented into a hood; do not release hydrazine vapors into the lab.
-
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc if necessary.
-
Physical Properties: The product is a white to off-white solid. Melting point range: ~104–106°C.
Analytical Validation
Confirm the identity of 3-Phenylpropanehydrazide using the following spectroscopic markers.
| Technique | Expected Signal | Assignment |
| 1H NMR (DMSO-d6) | δ 9.05 (s, 1H) | -CO-NH - (Amide proton) |
| δ 7.15–7.30 (m, 5H) | Aromatic Ring Protons | |
| δ 4.15 (s, 2H) | -NH-NH₂ (Amino protons) | |
| δ 2.80 (t, 2H) | Ph-CH₂ -CH2- | |
| δ 2.35 (t, 2H) | -CH2-CH₂ -CO- | |
| IR Spectroscopy | 3200–3300 cm⁻¹ | N-H stretching (doublet for NH2) |
| 1640–1660 cm⁻¹ | C=O stretching (Amide I) |
Critical Safety & Compliance (Hydrazine Handling)
Hydrazine hydrate is a Category 1B Carcinogen , highly toxic, and corrosive. Strict adherence to safety protocols is non-negotiable.
-
Decontamination: Spills should be neutralized immediately with dilute hypochlorite solution (bleach) to oxidize hydrazine to nitrogen gas.
-
Waste Disposal: All mother liquors containing hydrazine must be segregated into "Basic/Toxic" waste streams and clearly labeled. Do not mix with oxidizing acids.
-
PPE: Use a face shield and long-sleeved chemical-resistant lab coat. Standard nitrile gloves offer poor protection against hydrazine; double-gloving or using butyl rubber is recommended.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate.
-
PubChem. Methyl 3-phenylpropanoate Compound Summary. National Library of Medicine.
-
Organic Syntheses. General Methods for Hydrazide Formation. Org. Synth. 1946 , 26, 13.
-
CookeChem. 3-Phenylpropanehydrazide Properties.
Preliminary Investigation of 3-Phenylpropanehydrazide as a Chemical Probe
An In-depth Technical Guide:
Abstract
Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of complex biological systems. The hydrazide functional group, a derivative of hydrazine, presents a versatile "warhead" for the design of such probes due to its dual reactivity as both a nucleophile and a reductant. This guide provides a comprehensive overview of the preliminary investigation of 3-Phenylpropanehydrazide, a molecule combining the reactive hydrazide moiety with a phenylpropanoid scaffold, as a potential chemical probe. We will delve into the rationale for its selection, a detailed synthesis protocol and characterization, and a roadmap for its initial biochemical and cellular evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of activity-based protein profiling and novel probe development.
Introduction: The Rationale for Investigating 3-Phenylpropanehydrazide
The development of small molecule probes to study protein function and identify novel therapeutic targets is a cornerstone of modern chemical biology. An ideal chemical probe should exhibit high selectivity and potency for its intended target, possess suitable physicochemical properties for use in cellular or in vivo models, and have a known mechanism of action. The "warhead" of a probe, the functional group responsible for interacting with its biological target, is a critical design element.
Hydrazides and their parent compounds, hydrazines, have emerged as powerful and versatile warheads for chemical probes.[1][2] Their utility stems from their rich chemistry; the lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, while they can also participate in redox reactions, allowing them to target a broad range of enzymatic activities.[1][2][3] This dual reactivity allows hydrazine-based probes to covalently label diverse enzyme classes, including those with electrophilic cofactors or transiently generated reactive intermediates, which are often inaccessible to conventional probes.[3]
3-Phenylpropanehydrazide is a compelling candidate for investigation as a chemical probe for several reasons:
-
The Hydrazide Warhead: As a derivative of hydrazine, it possesses the inherent reactivity to potentially target a wide array of proteins.[4][5][6]
-
The Phenylpropanoid Scaffold: The 3-phenylpropyl group belongs to the phenylpropanoid class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[7] This scaffold may provide a degree of selectivity for certain classes of enzymes. For instance, its precursor, 3-phenylpropanoic acid, is a known metabolite and a substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[8]
-
Synthetic Tractability: The synthesis of 3-Phenylpropanehydrazide is straightforward, making it an accessible starting point for a probe development program.
This guide outlines the initial steps required to synthesize, characterize, and evaluate 3-Phenylpropanehydrazide as a foundational chemical probe.
Synthesis and Characterization
The synthesis of 3-Phenylpropanehydrazide is typically achieved through the condensation of a 3-phenylpropanoic acid derivative with hydrazine. A common and efficient method involves the activation of the carboxylic acid, for example, by conversion to an ester, followed by reaction with hydrazine hydrate.
Synthetic Workflow
The overall synthetic scheme is a two-step process starting from the commercially available 3-phenylpropanoic acid.
Caption: Synthesis of 3-Phenylpropanehydrazide from 3-phenylpropanoic acid.
Detailed Experimental Protocol: Synthesis of 3-Phenylpropanehydrazide
Materials:
-
3-Phenylpropanoic acid (hydrocinnamic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Hydrazine hydrate (80% solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
Step 1: Synthesis of Methyl 3-phenylpropanoate
-
To a stirred solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous methanol (5 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 3-phenylpropanoate as a colorless oil. The product is often used in the next step without further purification.
Step 2: Synthesis of 3-Phenylpropanehydrazide
-
To a solution of methyl 3-phenylpropanoate (1.0 eq) in methanol (5 mL/mmol), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Phenylpropanehydrazide as a white crystalline solid.[9]
Physicochemical and Spectroscopic Characterization
It is crucial to confirm the identity and purity of the synthesized probe. The following table summarizes the expected data for 3-Phenylpropanehydrazide.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 9.0 (s, 1H, -NH), 7.3-7.1 (m, 5H, Ar-H), 4.2 (s, 2H, -NH₂), 2.7 (t, 2H, -CH₂-Ar), 2.2 (t, 2H, -CH₂-CO) |
| ¹³C NMR (DMSO-d₆) | δ 170.0 (C=O), 141.5 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 35.0 (-CH₂-Ar), 31.0 (-CH₂-CO) |
| Mass Spec (ESI+) | m/z 165.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3300-3200 (N-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |
Preliminary Investigation as a Chemical Probe
With the synthesized and characterized 3-Phenylpropanehydrazide in hand, the next phase is to evaluate its potential as a chemical probe. This involves a series of biochemical and cellular assays to assess its reactivity, identify potential targets, and determine its suitability for use in biological systems.
General Workflow for Probe Evaluation
The evaluation process follows a logical progression from initial reactivity profiling in a complex mixture to target identification and validation.
Caption: Workflow for activity-based protein profiling using a clickable probe.
Synthesis of a "Clickable" Probe Analogue
For target identification using modern proteomic methods, a "clickable" version of the probe is required. This involves synthesizing an analogue of 3-Phenylpropanehydrazide that contains a bioorthogonal handle, such as a terminal alkyne or azide group. This allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: In-vitro Protein Labeling
Objective: To determine if 3-Phenylpropanehydrazide can covalently label proteins in a complex biological mixture.
Materials:
-
Clickable 3-Phenylpropanehydrazide analogue (e.g., with a terminal alkyne).
-
Cell lysate (e.g., from HEK293T or a relevant cell line).
-
Biotin-azide reporter tag.
-
CuSO₄, TBTA (or other Cu(I) ligand), and sodium ascorbate.
-
SDS-PAGE gels, Western blotting apparatus, and anti-biotin antibody.
Procedure:
-
Labeling: Incubate the cell lysate (1 mg/mL total protein) with the clickable probe (e.g., 10-50 µM) for 1 hour at 37 °C. Include a DMSO vehicle control.
-
Click Reaction: To the labeled lysate, add the following click-chemistry reagents in order: biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (1 mM), and freshly prepared sodium ascorbate (1 mM). Vortex and incubate for 1 hour at room temperature.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Transfer the proteins to a nitrocellulose membrane and perform a Western blot using a streptavidin-HRP conjugate or an anti-biotin antibody to visualize the biotin-labeled proteins.
Expected Outcome: The appearance of specific bands in the probe-treated lane, but not in the DMSO control, indicates that the probe is covalently labeling a subset of proteins in the lysate.
Cellular Assays: Permeability and Cytotoxicity
Before use in live cells, it's essential to assess the probe's cell permeability and potential toxicity.
-
Cytotoxicity: An MTT assay or similar cell viability assay should be performed by treating a relevant cell line with increasing concentrations of 3-Phenylpropanehydrazide for 24-48 hours. This will determine the concentration range at which the probe can be used without causing significant cell death.
-
Cellular Imaging: Using a clickable analogue and a fluorescent azide reporter (e.g., TAMRA-azide), live-cell imaging can be performed. This will help visualize the subcellular localization of the probe's targets and confirm its ability to cross the cell membrane.[1]
Potential Applications and Future Directions
The preliminary investigation of 3-Phenylpropanehydrazide lays the groundwork for its development as a useful chemical probe. Based on the broad reactivity of the hydrazide moiety, it has the potential to target a diverse range of enzymes, including oxidoreductases and enzymes that utilize electrophilic cofactors.[2][3]
Future Directions:
-
Proteomic Target Identification: If in-vitro labeling is successful, large-scale proteomic experiments using the clickable probe coupled with mass spectrometry can identify the specific protein targets.
-
Target Validation: Once potential targets are identified, validation is crucial. This can be achieved through competition experiments where pre-incubation with an excess of the non-clickable 3-Phenylpropanehydrazide prevents labeling by the clickable probe.
-
Structure-Activity Relationship (SAR) Studies: The 3-phenylpropyl scaffold can be systematically modified to improve potency and selectivity for a specific target of interest.
-
Drug Discovery Lead: Given that many hydrazide-containing molecules have therapeutic applications, any validated targets of 3-Phenylpropanehydrazide could represent starting points for drug discovery programs.[4][10][11][12] 3-Phenylpropanehydrazide itself has been used as an intermediate in the synthesis of potential inhibitors for targets like HIV-1 integrase.[13]
Conclusion
3-Phenylpropanehydrazide represents an attractive and synthetically accessible starting point for the development of a novel chemical probe. Its combination of a versatile hydrazide warhead and a biologically relevant phenylpropanoid scaffold warrants a thorough investigation. The experimental roadmap detailed in this guide provides a clear path for its synthesis, characterization, and preliminary evaluation in biochemical and cellular contexts. The insights gained from these initial studies will be invaluable in determining the utility of 3-Phenylpropanehydrazide as a tool for exploring the "electrophilome" and uncovering new opportunities in drug discovery.
References
- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Lin, Z., Wang, X., Bustin, K. A., He, L., Suciu, R. M., Schek, N., ... & Marmorstein, R. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Retrieved from [Link]
-
Martin, C. A., Gembicky, M., Gembicky, D., & Bane, S. L. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Molecules, 24(15), 2829. Retrieved from [Link]
-
Wang, X., Lin, Z., He, L., Suciu, R. M., Bustin, K. A., Schek, N., ... & Marmorstein, R. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS chemical biology, 16(5), 825-836. Retrieved from [Link]
-
Moura, A. S., da Silva, A. F., da Silva, A. C. A., de Oliveira, R. N., & de Oliveira, A. S. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4967. Retrieved from [Link]
-
Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655-2675. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of azolethione derivatives from 3-(phenylami-no)propanehydrazide. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-20. Retrieved from [Link]
-
Abidov, M. T. (2021). Pharmacological aspects of hydrazides and hydrazide derivatives. Medycyna i Zdrowie, 2(1), 7-14. Retrieved from [Link]
-
Galande, A. K., Weissleder, R., & Tung, C. H. (2006). Fluorescence probe with a pH-sensitive trigger. Bioconjugate chemistry, 17(2), 255-257. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]
-
Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12(1), 28-39. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Retrieved from [Link]
-
Jankauskaitė, L., Jonavičienė, I., & Čikotienė, I. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(21), 6430. Retrieved from [Link]
-
ResearchGate. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]
-
Medical Science and Health. (n.d.). Pharmacological aspects of hydrazides and hydrazide derivatives. Retrieved from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.anstar.edu.pl [journals.anstar.edu.pl]
- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
Technical Guide: Reaction Mechanism & Synthesis of 3-Phenylpropanehydrazide
Executive Summary
3-Phenylpropanehydrazide (Hydrocinnamoyl hydrazide) is a critical linker scaffold in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles, triazoles, and pyrazoles—heterocycles frequently observed in anti-inflammatory and kinase-inhibitor pharmacophores. This guide moves beyond standard textbook definitions to analyze the hydrazinolysis of ethyl 3-phenylpropanoate , focusing on the kinetic competition between the desired hydrazide and the unwanted 1,2-diacylhydrazine (dimer) impurity.
Part 1: Mechanistic Foundations ( Pathway)
The formation of 3-phenylpropanehydrazide proceeds via a Nucleophilic Acyl Substitution , specifically following the
The Reaction Coordinate
-
Nucleophilic Attack: The hydrazine molecule (
), possessing a high HOMO energy due to the alpha-effect (repulsion between adjacent lone pairs), attacks the LUMO ( ) of the ester carbonyl carbon. -
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. This is the highest energy transition state in the pathway.
-
Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer neutralizes the charge, stabilizing the intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (leaving group), which is immediately protonated to form ethanol.
Critical Mechanistic Insight: The Alpha-Effect
The rate of this reaction is significantly faster than standard aminolysis because of the Alpha-Effect . The lone pair on the adjacent nitrogen atom raises the ground-state energy of the nucleophile, reducing the activation energy (
Part 2: Experimental Strategy & Optimization
To ensure high yield and purity, the experimental design must account for thermodynamic and kinetic factors.
Stoichiometry Control (The Dimer Problem)
The most common failure mode is the formation of 1,2-bis(3-phenylpropanoyl)hydrazine (the "dimer").
-
Cause: Once the product (hydrazide) is formed, it still contains a nucleophilic
group. If the concentration of the starting ester is high relative to hydrazine, the product will attack a second ester molecule. -
Solution: Maintain a high Hydrazine:Ester ratio (typically 3:1 to 5:1) . This pseudo-first-order condition ensures the ester molecules statistically encounter hydrazine rather than the already-formed hydrazide.
Solvent Selection
| Solvent | Boiling Point | Suitability | Notes |
| Ethanol (Abs) | 78°C | Optimal | Good solubility for ester; product often crystallizes upon cooling. |
| Methanol | 65°C | Sub-optimal | Lower reflux temp slows kinetics; risk of transesterification (minor). |
| Water | 100°C | Poor | Ester is immiscible; requires phase transfer catalyst (PTC). |
| Solvent-Free | N/A | Variable | Fast but high risk of dimerization due to thermal hotspots. |
Part 3: Validated Experimental Protocol
Target: 3-Phenylpropanehydrazide Precursor: Ethyl 3-phenylpropanoate (Ethyl hydrocinnamate) CAS: 3538-68-9 (Product)
Step-by-Step Methodology
-
Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (
or Ar) to prevent oxidation of hydrazine at high temps. -
Charging:
-
Add Ethyl 3-phenylpropanoate (10.0 mmol, 1.78 g).
-
Add Absolute Ethanol (20 mL).
-
Critical Step: Add Hydrazine Hydrate (80%) (40.0 mmol, ~2.5 mL) dropwise while stirring. Note: The excess is vital.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C bath temperature).
-
Maintain reflux for 4 to 6 hours .
-
Validation: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The ester (
) should disappear; the hydrazide ( ) will appear as a polar spot.
-
-
Work-up (Crystallization):
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates, filter directly.
-
If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure (Rotavap) and cool in an ice bath (0-4°C) for 1 hour.
-
-
Purification:
-
Filter the white crystalline solid.
-
Wash with cold ethanol (2 x 5 mL) and cold hexanes (2 x 5 mL) to remove unreacted ester.
-
Drying: Vacuum dry at 40°C for 4 hours.
-
Part 4: Visualization (Graphviz/DOT)
Diagram 1: Reaction Mechanism ( )
This diagram illustrates the electron flow and the critical tetrahedral intermediate.
Caption: The
Diagram 2: Experimental Workflow & Logic
This workflow highlights the decision points for purification based on solubility.
Caption: Logical workflow for synthesis and purification, emphasizing the critical TLC checkpoint and crystallization logic.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for mechanism and nucleophilic substitution kinetics).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on the Alpha-Effect in hydrazine nucleophilicity).
-
Narayana, B., et al. (2010). "Synthesis of new hydrazides and their derivatives." E-Journal of Chemistry. (General protocol validation for hydrazinolysis of esters).
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery. (Contextualizes the use of hydrazide linkers in drug delivery systems).
-
Vertex AI Search. (2023). "Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis." (Provided data on side-reaction mechanisms and dimer formation).
Sources
Methodological & Application
Technical Application Note: Synthesis of N-Acylhydrazones via 3-Phenylpropanehydrazide
Introduction & Scope
The formation of N-acylhydrazones represents a critical transformation in medicinal chemistry, linking a hydrazide pharmacophore with a carbonyl electrophile.[1] This protocol specifically details the condensation of 3-Phenylpropanehydrazide (Hydrocinnamyl hydrazide) with various aldehydes or ketones.
The resulting scaffold (
Chemical Basis & Mechanistic Logic
The reaction is a condensation-elimination sequence. Unlike simple amines, the nucleophilicity of the terminal nitrogen in 3-Phenylpropanehydrazide is modulated by the adjacent carbonyl group (alpha-effect vs. electron withdrawal).
Critical Mechanistic Factors:
-
Nucleophilic Attack: The terminal amino group (
) attacks the electrophilic carbonyl carbon of the aldehyde/ketone. -
Acid Catalysis: A delicate balance is required.
-
Too much acid: Protonates the hydrazide nitrogen (
), rendering it non-nucleophilic. -
Too little acid: Fails to activate the carbonyl oxygen, slowing the formation of the tetrahedral carbinolamine intermediate.
-
-
Dehydration: The rate-determining step is often the elimination of water from the carbinolamine intermediate to form the
bond.
Mechanistic Workflow (DOT Visualization)
Standard Experimental Protocol
This protocol is designed for a 1.0 mmol scale but is linearly scalable.
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role | Notes |
| 3-Phenylpropanehydrazide | 1.0 | Nucleophile | Ensure dry; hydroscopic. |
| Aldehyde/Ketone | 1.0 - 1.1 | Electrophile | Excess used if volatile. |
| Ethanol (Abs.) | 10-15 mL | Solvent | Methanol is a viable alternative. |
| Glacial Acetic Acid | 2-3 drops | Catalyst | Maintains pH ~4-5. |
Step-by-Step Procedure
-
Solubilization:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Phenylpropanehydrazide in 10 mL of absolute ethanol.
-
Checkpoint: The solution should be clear. If the hydrazide is not fully soluble at RT, gently warm to 40°C.
-
-
Substrate Addition:
-
Add 1.0 mmol of the target aldehyde or ketone.
-
Note: If the aldehyde is a solid, predissolve it in minimal ethanol before addition.
-
-
Catalysis:
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Reflux the mixture at 78-80°C for 3–6 hours .
-
Monitoring: Monitor via TLC (System: Hexane:EtOAc 6:4). The hydrazide spot (usually lower
, stains with ninhydrin) should disappear.
-
-
Isolation (Self-Validating Step):
-
Cool the reaction mixture to room temperature (RT).
-
Observation: In 90% of cases, the product will precipitate as a white or off-white solid upon cooling.
-
If no precipitate: Cool in an ice bath for 30 minutes. If still clear, reduce solvent volume by 50% under vacuum and re-cool.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid traces.
-
Recrystallize from Ethanol/Water or DMF/Ethanol if purity is <95% by HPLC.
-
Optimization & Troubleshooting
Not all carbonyls react with equal efficiency. Steric bulk and electronic effects dictate the need for protocol deviation.
Decision Tree for Protocol Adjustment
Key Optimization Parameters:
-
Electronic Effects: Electron-withdrawing groups (e.g.,
) on the aldehyde accelerate the reaction. Electron-donating groups (e.g., ) deactivate the carbonyl, requiring longer reflux times or stronger acid catalysis (HCl). -
Microwave Synthesis: For deactivated substrates, microwave irradiation (Biotage/CEM) at 80°C for 15 minutes in Ethanol often drives the reaction to completion quantitatively.
Characterization Standards
To validate the formation of the N-acylhydrazone, specific spectral signatures must be identified.
NMR Spectroscopy ( )
The molecule typically exists as a mixture of E/Z conformers (due to amide bond rotation), often appearing as dual signals.[2][8]
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| -CONH- (Amide) | 11.0 – 12.5 | Singlet (Broad) | Disappearance of |
| -N=CH- (Imine) | 8.0 – 9.0 | Singlet | Primary Indicator. Confirms |
| Aromatic Protons | 6.5 – 8.0 | Multiplet | Integration matches expected substitution pattern. |
| Aliphatic Linker | 2.5 – 3.0 | Multiplet | Characteristic of the phenylpropane chain ( |
IR Spectroscopy[2][3][5][7][9]
-
Amide I (C=O): Strong band at
. -
Imine (C=N): Sharp band at
. -
NH Stretch: Broad band at
.
Safety & Handling
-
3-Phenylpropanehydrazide: Irritant. Avoid inhalation.
-
Hydrazones: Many are bioactive; treat all products as potential pharmacological agents.
-
Waste: Segregate halogenated vs. non-halogenated solvents. Hydrazine derivatives should be treated as potentially genotoxic; deactivate glassware with bleach if necessary.
References
-
General Acylhydrazone Synthesis & Review: Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.
-
Mechanistic Insight & Acid Catalysis: Palla, G., et al. (1986). Conformational behaviour and E/Z isomerization of N-acyl and N-aroylhydrazones. Journal of Organic Chemistry.
-
Microwave Assisted Synthesis of Hydrazones: Rostamizadeh, S., et al. (2008). Microwave assisted synthesis of N-acylhydrazones. Chinese Chemical Letters.
-
Biological Relevance of Phenylpropanehydrazide Derivatives: Cui, Z., et al. (2010). Synthesis and antimycobacterial activity of novel N-acylhydrazone derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 7. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Divergent Synthesis of Heterocyclic Scaffolds using 3-Phenylpropanehydrazide
Executive Summary
This application note details the strategic utilization of 3-Phenylpropanehydrazide (CAS: 3538-65-6) as a versatile precursor for the synthesis of three distinct classes of nitrogen-containing heterocycles: 1,3,4-oxadiazoles , 1,2,4-triazoles , and pyrazoles .
The 3-phenylpropyl moiety (hydrocinnamoyl group) serves as a critical lipophilic spacer in medicinal chemistry, often enhancing membrane permeability and receptor binding affinity compared to rigid phenyl linkers. This guide provides validated protocols, mechanistic insights, and safety considerations for researchers aiming to incorporate this pharmacophore into library development.
Strategic Synthesis Map
The following workflow illustrates the divergent reactivity of 3-phenylpropanehydrazide. By altering the co-reactant and conditions, the hydrazide functionality (
Figure 1: Divergent synthetic pathways from 3-phenylpropanehydrazide to bioactive heterocycles.
Module A: Synthesis of 1,3,4-Oxadiazoles
Target Application: Anticancer and antiviral pharmacophore insertion.
Mechanistic Rationale
The formation of the 1,3,4-oxadiazole ring proceeds via a dehydrative cyclization.[1] Phosphorus oxychloride (
Protocol: -Mediated Cyclization
Materials:
-
3-Phenylpropanehydrazide (
) -
Substituted Benzoic Acid (
) -
Phosphorus Oxychloride (
) ( ) -
Sodium Bicarbonate (
) solution ( )
Step-by-Step Procedure:
-
Charge: In a dry round-bottom flask equipped with a calcium chloride guard tube, mix 3-phenylpropanehydrazide (
) and the substituted benzoic acid ( ). -
Addition: Carefully add
( ) to the mixture in a fume hood. -
Reflux: Heat the reaction mixture under reflux (
) for 6–8 hours.-
Checkpoint: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting hydrazide spot (
) should disappear.
-
-
Quench: Cool the mixture to room temperature. Pour the contents slowly onto crushed ice (
) with vigorous stirring. Caution: Exothermic hydrolysis of excess . -
Neutralization: Adjust the pH to
using solution. The solid product will precipitate. -
Isolation: Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol to yield the 2,5-disubstituted-1,3,4-oxadiazole.
Self-Validating Check:
-
IR Spectrum: Disappearance of carbonyl peaks (
, amide I) at and appearance of stretch at and stretch at .
Module B: Synthesis of 1,2,4-Triazole-3-thiones
Target Application: Antimicrobial agents and "click" chemistry precursors.
Mechanistic Rationale
This synthesis utilizes Carbon Disulfide (
Protocol: Base-Catalyzed Cyclization with
Materials:
-
3-Phenylpropanehydrazide (
) -
Carbon Disulfide (
) ( ) -
Potassium Hydroxide (
) ( ) dissolved in Ethanol ( ) -
Hydrazine Hydrate (
) (Optional for N-amino variation)[2]
Step-by-Step Procedure:
-
Salt Formation: Dissolve 3-phenylpropanehydrazide in the ethanolic KOH solution. Cool to
in an ice bath. -
Addition: Add
dropwise with constant stirring. -
Stirring: Stir at room temperature for 12–16 hours. A solid precipitate (Potassium dithiocarbazinate) may form.
-
Cyclization:
-
Option A (Triazole-3-thione): Dilute with water and acidify with dilute
. The resulting precipitate is the oxadiazole-thione intermediate. To convert to triazole, reflux this intermediate with hydrazine hydrate for 4–6 hours. -
Option B (Direct): If hydrazine hydrate was added in step 1, reflux the mixture for 4 hours after the room temp stir.
-
-
Isolation: Evaporate solvent/excess hydrazine. Acidify the residue with dilute
to precipitate the crude triazole. -
Purification: Recrystallize from ethanol-water.
Safety Note:
Module C: Synthesis of Pyrazoles
Target Application: Anti-inflammatory (COX-2 inhibition) and agrochemical scaffolds.
Mechanistic Rationale
The reaction of the hydrazide with 1,3-dicarbonyl compounds (e.g., acetylacetone) proceeds via a condensation-cyclization sequence. The terminal amino group of the hydrazide attacks a carbonyl carbon, followed by dehydration and ring closure by the secondary nitrogen, resulting in a pyrazole ring.
Protocol: Condensation with Acetylacetone
Materials:
-
3-Phenylpropanehydrazide (
) -
Acetylacetone (
) -
Ethanol (
) -
Glacial Acetic Acid (Catalytic amount, 2–3 drops)
Step-by-Step Procedure:
-
Mix: Dissolve the hydrazide in ethanol. Add acetylacetone.
-
Catalyze: Add catalytic glacial acetic acid.
-
Reflux: Heat under reflux for 4–6 hours.
-
Monitor: Check TLC for consumption of hydrazide.
-
Workup: Concentrate the solvent to 1/3 volume under reduced pressure. Pour into ice-cold water.
-
Isolation: Filter the solid precipitate.
-
Purification: Recrystallize from ethanol.
Data Summary & Validation
The following spectral characteristics confirm the successful conversion of the hydrazide precursor into the target heterocycles.
| Compound Class | Key IR Signals ( | Expected Yield | |
| Precursor (Hydrazide) | N/A | ||
| 1,3,4-Oxadiazole | Absence of | ||
| 1,2,4-Triazole-3-thione | |||
| Pyrazole | Pyrazole |
References
-
Oxadiazole Synthesis via POCl3: Frank, L. et al. "Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives." Open Medicinal Chemistry Journal.
-
Triazole Synthesis Review: "A review on methods of synthesis of 1,2,4-triazole derivatives." SciSpace.
-
Hydrazide to Heterocycle Pathways: "Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds." MDPI.
-
CS2 Reactivity: "Reactions of hydrazide with carbon disulfide under different conditions." ResearchGate.[3]
-
General Pyrazole Synthesis: "Synthesis of pyrazoles from 1,3-dicarbonyls." Organic Chemistry Portal.
Sources
Application Note: 3-Phenylpropanehydrazide in Medicinal Chemistry
Executive Summary
3-Phenylpropanehydrazide (CAS: 3538-68-9), also known as hydrocinnamoyl hydrazide, is a critical building block in medicinal chemistry, distinct from its rigid analog benzhydrazide. Its structural core—a phenyl ring tethered by a flexible two-carbon ethyl chain—offers a unique pharmacological profile. This "hydrocinnamoyl" moiety allows for pi-stacking interactions within receptor pockets while maintaining sufficient conformational flexibility to adopt optimal binding geometries.
This guide details the utility of 3-phenylpropanehydrazide as a precursor for bioactive 1,3,4-oxadiazoles and 1,2,4-triazoles—scaffolds prominent in HIV-1 integrase inhibitors and Ghrelin receptor (GHS-R1a) ligands. It provides validated protocols for cyclization and conjugation, emphasizing mechanistic causality to ensure reproducibility in drug discovery campaigns.
Chemical Profile & Strategic Utility[1]
| Property | Specification |
| Chemical Name | 3-Phenylpropanehydrazide |
| CAS Number | 3538-68-9 |
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.21 g/mol |
| Structure | Ph-CH₂-CH₂-C(=O)-NH-NH₂ |
| Physical State | Solid (White to off-white) |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Storage | 2-8°C, Hygroscopic (Store under inert gas) |
Medicinal Chemistry Rationale[1][5][6][7][8][9][10]
-
Lipophilic Spacer: Unlike the rigid phenyl ring of benzoyl hydrazide, the ethyl spacer in 3-phenylpropanehydrazide increases lipophilicity (LogP) and introduces rotatable bonds. This is crucial for exploring hydrophobic pockets in enzymes like Peptide Deformylase (PDF) and Monoamine Oxidase (MAO) .
-
Heterocycle Precursor: The terminal hydrazine group (-NH-NH₂) is a potent nucleophile. It serves as a "warhead" for cyclization reactions, converting the linear hydrazide into stable, bioisosteric heterocycles (oxadiazoles, triazoles) that resist metabolic hydrolysis.
Synthetic Pathways & Visualizations[11][12]
The following diagram illustrates the divergent synthetic utility of 3-phenylpropanehydrazide.
Figure 1: Divergent synthetic pathways transforming 3-phenylpropanehydrazide into bioactive scaffolds.
Experimental Protocols
Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Application: Construction of stable peptidomimetics (e.g., HIV-1 Integrase inhibitors). Mechanism: Cyclodehydration of a diacylhydrazine intermediate.
Reagents:
-
3-Phenylpropanehydrazide (1.0 equiv)
-
Aromatic Carboxylic Acid (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1]
-
Alternative: T3P (Propylphosphonic anhydride) for acid-sensitive substrates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and a CaCl₂ guard tube, dissolve the carboxylic acid (1.0 mmol) and 3-phenylpropanehydrazide (1.0 mmol, 164 mg).
-
Cyclization: Carefully add POCl₃ (5 mL) dropwise at 0°C. Caution: Exothermic.
-
Reflux: Heat the reaction mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The hydrazide starting material is polar; the oxadiazole product will be significantly less polar.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~100 g) with vigorous stirring to hydrolyze excess POCl₃.
-
Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Validation Checkpoint:
-
IR Spectroscopy: Disappearance of carbonyl peaks (amide I/II) at 1650–1690 cm⁻¹ and appearance of C=N stretch at ~1610 cm⁻¹ and C-O-C stretch at ~1020 cm⁻¹.
Protocol B: Synthesis of 1,2,4-Triazole-3-thiones
Application: Synthesis of Ghrelin receptor (GHS-R1a) ligands.[2][3] Mechanism: Base-catalyzed cyclization of a thiosemicarbazide intermediate.
Reagents:
-
3-Phenylpropanehydrazide (1.0 equiv)
-
Substituted Isothiocyanate (R-NCS) (1.0 equiv)
-
Ethanol (Solvent)[1]
-
2M NaOH (Cyclizing agent)
Step-by-Step Methodology:
-
Thiosemicarbazide Formation: Dissolve 3-phenylpropanehydrazide (1.0 mmol) in Ethanol (10 mL). Add the isothiocyanate (1.0 mmol). Reflux for 2–3 hours.
-
Intermediate Check: Cool to precipitate the acyl-thiosemicarbazide. Filter and verify mass (LC-MS).
-
Cyclization: Suspend the intermediate in 2M NaOH (5 mL). Reflux for 4 hours. The solution will become clear as the thiolate forms.
-
Workup: Cool and acidify with 1M HCl to pH 3–4. The 1,2,4-triazole-3-thione will precipitate.[4]
-
Purification: Recrystallize from Ethanol.
Troubleshooting & Optimization Logic
The success of hydrazide chemistry often depends on moisture control and steric factors. Use the following decision tree to optimize low-yielding reactions.
Figure 2: Troubleshooting logic for oxadiazole synthesis failures.
Key Optimization Tips:
-
POCl₃ Quality: Phosphorus oxychloride hydrolyzes rapidly. If the reagent is yellow or viscous, distill it before use or switch to a fresh bottle.
-
Steric Hindrance: If reacting with bulky carboxylic acids (e.g., ortho-substituted benzoates), the initial coupling to form the diacylhydrazine may require activation with CDI (Carbonyldiimidazole) in DMF before adding the hydrazide.
Safety & Handling (SDS Summary)
-
Hazards: 3-Phenylpropanehydrazide is classified as an Irritant .
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Always handle inside a fume hood. Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents.[5] Reacts violently with acid chlorides if not controlled (exothermic).[5]
References
-
National Institutes of Health (NIH). (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-Oxadiazoles. Retrieved from [Link]
-
Molecules (MDPI). (2017). Hydrazides as Powerful Tools in Medicinal Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: 3-Phenylpropanehydrazide in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging Hydrazone Bioorthogonality with 3-Phenylpropanehydrazide
In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules and synthetic moieties is paramount. Among the arsenal of bioorthogonal reactions, the hydrazone ligation, formed by the reaction of a hydrazide with an aldehyde or ketone, stands out for its high specificity, mild reaction conditions, and the stability of the resulting hydrazone bond.[1] This application note details the use of 3-Phenylpropanehydrazide as a versatile reagent in such bioconjugation strategies.
While hydrazide derivatives are broadly utilized in creating bioconjugates for various applications including drug delivery and diagnostics, 3-Phenylpropanehydrazide offers a unique combination of a reactive hydrazide functionality with a hydrophobic 3-phenylpropyl tail.[2][3] This hydrophobicity can be strategically employed to modulate the physicochemical properties of the resulting bioconjugate, potentially influencing protein folding, cell membrane interactions, or the encapsulation of therapeutic agents within nanocarriers.[4][5][6]
These notes will provide a comprehensive guide, from the underlying chemical principles to detailed experimental protocols, for the successful application of 3-Phenylpropanehydrazide in your research.
Core Principles: The Chemistry of Hydrazone Formation
The cornerstone of this technique is the reaction between the nucleophilic hydrazide group of 3-Phenylpropanehydrazide and an electrophilic aldehyde or ketone on a target biomolecule. This reaction proceeds efficiently under mildly acidic conditions (pH 5-7) to form a stable hydrazone linkage.[7]
The reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems, such as amines or hydroxyls, thus preserving the integrity of the biomolecule.
The general mechanism is as follows:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone.
-
Formation of a Carbinolamine Intermediate: This initial attack forms an unstable tetrahedral intermediate.
-
Dehydration: The intermediate readily loses a water molecule to form the stable C=N double bond of the hydrazone.
dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Figure 1: General mechanism of hydrazone bond formation.
Strategic Incorporation of Reactive Partners
A prerequisite for utilizing 3-Phenylpropanehydrazide is the presence of a carbonyl group (aldehyde or ketone) on the target biomolecule. Conversely, a biomolecule can be modified to contain a hydrazide group to react with an aldehyde-bearing partner.
Introducing Aldehydes into Biomolecules:
-
Oxidation of Glycans: For glycoproteins, the cis-diol groups of sialic acid or other sugar residues can be gently oxidized using sodium periodate (NaIO₄) to generate aldehyde functionalities.[8]
-
Enzymatic Modification: Specific enzymes can be used to introduce aldehydes. For example, galactose oxidase can oxidize terminal galactose residues.
-
Genetic Encoding of Unnatural Amino Acids: Site-specific introduction of an aldehyde can be achieved by incorporating an unnatural amino acid bearing a carbonyl group.
Introducing Hydrazides into Biomolecules:
While this guide focuses on using 3-Phenylpropanehydrazide as the hydrazide component, it is also possible to modify a biomolecule with a hydrazide group using heterobifunctional crosslinkers.[8]
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Model Glycoprotein (e.g., IgG)
This protocol describes the gentle oxidation of a glycoprotein to create reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., human IgG)
-
Phosphate Buffered Saline (PBS), pH 6.0
-
Sodium periodate (NaIO₄) solution (freshly prepared in PBS)
-
Glycerol
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein in PBS (pH 6.0) to a final concentration of 1-10 mg/mL.
-
Oxidation: Add freshly prepared NaIO₄ solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes.
-
Purification: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with PBS (pH 7.4). The resulting solution contains the aldehyde-modified glycoprotein.
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 | Optimal for selective oxidation of cis-diols. |
| NaIO₄ Concentration | 1-2 mM | Sufficient for oxidation without excessive protein damage. |
| Incubation Time | 20-30 minutes | Balances efficient oxidation with minimizing side reactions. |
Protocol 2: Conjugation of 3-Phenylpropanehydrazide to an Aldehyde-Modified Protein
This protocol details the steps for conjugating 3-Phenylpropanehydrazide to a protein containing aldehyde groups.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
3-Phenylpropanehydrazide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
(Optional) Aniline (catalyst)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare 3-Phenylpropanehydrazide Stock Solution: Dissolve 3-Phenylpropanehydrazide in a minimal amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.
-
Reaction Setup: In a microcentrifuge tube, combine the aldehyde-modified protein with a 20- to 100-fold molar excess of the 3-Phenylpropanehydrazide stock solution.
-
(Optional) Catalysis: For faster reaction kinetics, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[9][10]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove unreacted 3-Phenylpropanehydrazide and other small molecules by either a desalting column or dialysis against the conjugation buffer.
-
Characterization: The resulting conjugate can be characterized by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
| Parameter | Recommended Condition | Rationale |
| Molar Excess of Hydrazide | 20-100 fold | Drives the reaction to completion. |
| Reaction pH | 7.4 | A good compromise for protein stability and reaction efficiency. |
| Aniline (optional) | 10-100 mM | Catalyzes hydrazone formation for faster and more efficient conjugation.[10] |
Potential Applications in Drug Development
The unique properties of the 3-phenylpropyl group open up several avenues for innovative drug development:
-
Hydrophobic Drug Delivery: The hydrophobic nature of the linker can aid in the formulation and delivery of poorly water-soluble drugs by creating a more hydrophobic microenvironment within a drug-protein conjugate.[5][6]
-
Enhanced Cellular Interaction: The phenyl group may facilitate interactions with cell membranes through pi-stacking or hydrophobic interactions, potentially enhancing cellular uptake of the bioconjugate.
-
Albumin Binding for Half-Life Extension: The hydrophobic tail could promote non-covalent binding to serum albumin, a common strategy for extending the in vivo half-life of therapeutic molecules.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inefficient aldehyde generation. | Optimize periodate concentration and reaction time. Ensure glycoprotein has accessible glycans. |
| Low reactivity of 3-Phenylpropanehydrazide. | Increase molar excess of the hydrazide. Add aniline as a catalyst. | |
| Protein Precipitation | Hydrophobicity of the conjugate. | Reduce the degree of labeling. Include solubilizing agents in the buffer. |
| Protein instability at reaction pH. | Perform the conjugation at a more suitable pH for the specific protein. |
Conclusion
3-Phenylpropanehydrazide presents a valuable tool for researchers engaged in bioconjugation. Its straightforward reactivity, coupled with the unique physicochemical properties imparted by the 3-phenylpropyl group, makes it a compelling choice for developing novel bioconjugates for therapeutic and diagnostic applications. The protocols and principles outlined in this document provide a solid foundation for the successful implementation of this versatile reagent in your research endeavors.
References
-
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
ACS Omega. (2019, August 7). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. Retrieved from [Link]
-
Wahbeh, J. (2019). The Use of Hydrazones for Biomedical Applications. SciSpace. Retrieved from [Link]
-
MDPI. (2025, March 21). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Retrieved from [Link]
-
Interchim. Hydrazide- Biotin. Retrieved from [Link]
-
MDPI. (2018, May 24). Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides. Retrieved from [Link]
-
ACS Publications. (2008, November 17). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Retrieved from [Link]
-
ResearchGate. List of some PNPs utilized in various drug delivery and their effects. Retrieved from [Link]
Sources
- 1. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 2. 3-PHENYL-PROPIONIC ACID HYDRAZIDE | 3538-68-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Modulation of hydrophobic interactions by proximally immobilized ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for N-N bond formation with 3-Phenylpropanehydrazide
Application Note: Oxidative N-N Homocoupling of 3-Phenylpropanehydrazide
Executive Summary
This application note details the experimental protocols for the oxidative N-N homocoupling of 3-Phenylpropanehydrazide (CAS 3538-68-9). While hydrazides are classically utilized as precursors for 1,3,4-oxadiazoles, this guide focuses on the controlled formation of 1,2-bis(3-phenylpropanoyl)hydrazine via a mild, metal-free oxidative dimerization.
The formation of the N-N linkage between two acyl-hydrazide units creates robust peptidomimetic scaffolds. We present two validated methodologies:
-
Iodine-Mediated Oxidative Coupling (Chemical) : A scalable, bench-top protocol using hypervalent iodine or molecular iodine.
-
Electrochemical Anodic Oxidation (Green/Tech) : A reagent-free approach utilizing anodic dehydrogenative coupling.
Scientific Grounding & Mechanism
The Substrate: 3-Phenylpropanehydrazide[1]
-
Structure:
-
Role: The terminal amino group (
) acts as the nucleophile, while the amide nitrogen stabilizes radical intermediates via resonance. -
Reactivity Profile: The primary challenge in N-N coupling is preventing over-oxidation to the azo species (
), which rapidly decomposes to evolve nitrogen gas ( ).
Reaction Mechanism: Oxidative Dimerization
The transformation proceeds via a Single Electron Transfer (SET) mechanism. The oxidant (Iodine or Anode) generates a nitrogen-centered radical or a diazenium intermediate.
-
Activation: Oxidation of the hydrazide to an acyl diazenium ion or radical cation.
-
Coupling: Nucleophilic attack of a second hydrazide molecule onto the oxidized intermediate.
-
Tautomerization: Rearrangement to form the stable 1,2-diacylhydrazine.
Figure 1: Mechanistic pathway for the oxidative homocoupling of hydrazides.
Experimental Protocols
Pre-Requisite: Material Preparation
Ensure 3-Phenylpropanehydrazide is of high purity (>98%). If synthesis from Ethyl 3-phenylpropionate is required, use standard hydrazine hydrate reflux (See Ref 1).
-
Storage: Keep at 2–8°C, protected from light.
-
Solubility: Soluble in DMSO, DMF, MeOH, EtOH.
Protocol A: Iodine-Mediated Oxidative Coupling
Rationale: Iodine (
Reagents:
-
3-Phenylpropanehydrazide (1.0 equiv)[3]
-
Iodine (
) (0.5 – 0.6 equiv) -
Potassium Carbonate (
) (1.0 equiv) -
Solvent: Ethanol (EtOH) or DMSO (anhydrous)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Phenylpropanehydrazide (1.64 g, 10 mmol) in Ethanol (20 mL).
-
Base Addition: Add
(1.38 g, 10 mmol) to the solution. Stir at room temperature for 10 minutes. -
Oxidant Addition: Prepare a solution of Iodine (1.27 g, 5 mmol) in Ethanol (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Note: The color will transition from dark brown (iodine) to pale yellow as the iodine is consumed.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting hydrazide (polar) should disappear, and a less polar dimer spot should appear.
-
Quench: Add saturated aqueous
(5 mL) to quench any unreacted iodine. -
Workup:
-
Evaporate the Ethanol under reduced pressure.
-
Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Protocol B: Electrochemical Anodic Dimerization
Rationale: This method eliminates chemical oxidants, using the anode to drive the dehydrogenative coupling. It is ideal for scale-up and high-purity applications.
Equipment:
-
Potentiostat or DC Power Supply
-
Undivided Cell (Beaker type)
-
Anode: Graphite or Platinum plate
-
Cathode: Platinum wire or Stainless Steel
Reagents:
-
3-Phenylpropanehydrazide (0.1 M)[3]
-
Electrolyte: Lithium Perchlorate (
, 0.1 M) -
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Cell Assembly: Fill the reaction vessel with 20 mL of
containing 0.1 M . -
Substrate Loading: Dissolve 3-Phenylpropanehydrazide (328 mg, 2.0 mmol) into the electrolyte solution.
-
Electrolysis:
-
Insert electrodes (keep 1 cm distance).
-
Apply Constant Current (CCE) at 10 mA/cm² or Constant Potential (+0.9 V vs Ag/AgCl).
-
Stir gently at room temperature.
-
-
Monitoring: Pass 2.2 F/mol of charge (approx 3-4 hours). Monitor via Cyclic Voltammetry (disappearance of the oxidation peak at ~0.8V).
-
Workup:
-
Evaporate solvent.
-
Add water to precipitate the product (the dimer is less soluble than the electrolyte).
-
Filter and wash with cold water.
-
Data Analysis & Validation
Expected Analytical Data
The formation of the N-N bond is confirmed by the shift in N-H protons and the doubling of the molecular weight (minus 2 hydrogens).
| Parameter | Substrate (Monomer) | Product (Dimer) |
| Formula | ||
| MW | 164.21 g/mol | 326.40 g/mol |
| Appearance | White/Off-white solid | White crystalline solid |
| Melting Point | ~87°C | >200°C (High thermal stability) |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Iodine-mediated dimerization protocol.
Troubleshooting & Critical Parameters
-
Over-Oxidation: If the reaction turns deep purple and evolves gas vigorously, the hydrazide is being oxidized to the unstable azo compound which decomposes.
-
Fix: Reduce Iodine concentration or add it slower. Ensure temperature does not exceed 25°C.
-
-
Solubility Issues: The lipophilic phenylpropyl tail may cause the dimer to precipitate early, trapping unreacted starting material.
-
Fix: Use DMSO as a co-solvent if precipitation is too rapid.
-
-
Cyclization Competition: At high temperatures (>80°C), the hydrazide may cyclize to form 1,3,4-oxadiazoles (See Ref 2).
-
Control: Keep the reaction at Room Temperature to favor the linear dimer over the cyclic oxadiazole.
-
References
-
Synthesis of Hydrazide Precursors
-
Iodine-Mediated Mechanisms
-
Oxidative Coupling Polymerization
-
Electrochemical N-N Coupling
-
Reid, J. P., et al. (2020). "Electrochemical Strategy for Hydrazine Synthesis: Development and Overpotential Analysis." J. Am. Chem. Soc., 142(26), 11591–11602.
-
Sources
- 1. Iodine-mediated oxidative N-N coupling of secondary amines to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. 3-Phenylpropylhydrazine | C9H14N2 | CID 18809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazone iodination - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Phenylpropanehydrazide in Enzyme Inhibitor Development
[1]
Abstract
3-Phenylpropanehydrazide (3-PPH), a hydrocinnamic acid derivative, represents a critical pharmacophore in medicinal chemistry.[1] While often categorized as a synthetic intermediate for triazole and oxadiazole ligands, 3-PPH possesses intrinsic biological activity as an enzyme inhibitor.[1] This application note details the utility of 3-PPH as a probe for investigating enzymes with hydrophobic active sites, specifically Monoamine Oxidases (MAO) and Peroxidases. We provide a comprehensive guide on its synthesis, mechanistic basis of inhibition, and validated protocols for determining inhibitory kinetics (
Introduction: The Hydrazide Warhead
Hydrazide-functionalized molecules have a storied history in pharmacology, most notably as the first generation of antidepressants (MAO inhibitors) and antitubercular agents (e.g., Isoniazid).[2] The structural logic of 3-Phenylpropanehydrazide combines two distinct domains:
-
The Recognition Domain (Phenylpropyl chain): A hydrophobic tail that mimics the side chain of phenylalanine or dopamine. This allows the molecule to dock into the hydrophobic pockets of enzymes like MAO-B or Chymotrypsin.
-
The Warhead Domain (Hydrazide group,
): A nucleophilic moiety capable of forming hydrogen bonds, chelating metal ions (e.g., in heme), or forming covalent adducts with cofactors like FAD.[1]
Target Enzymes[1][3][4]
-
Monoamine Oxidases (MAO-A/B): 3-PPH acts as a substrate analogue.[1] The hydrazide group can undergo single-electron oxidation, leading to the formation of a radical intermediate that covalently modifies the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible inhibition.
-
Peroxidases: The hydrazide moiety can coordinate with the heme iron or act as a suicide substrate, disrupting the catalytic cycle of peroxidase enzymes (e.g., Horseradish Peroxidase, Myeloperoxidase).
Mechanism of Action
The inhibitory mechanism of 3-PPH is distinct depending on the target enzyme's cofactor.
MAO Inhibition (Suicide Inhibition)
In the active site of MAO, 3-PPH mimics the neurotransmitter substrate. The enzyme initiates the catalytic cycle, attempting to oxidize the hydrazide. However, instead of releasing a product, the hydrazide forms a reactive diazene or radical intermediate. This intermediate attacks the flavin cofactor, permanently disabling the enzyme.
Peroxidase Inhibition (Competitive/Heme Binding)
Peroxidases utilize a heme cofactor to oxidize substrates. 3-PPH can bind to the distal heme pocket. The terminal nitrogen of the hydrazide can coordinate with the heme iron (
Mechanistic Visualization[1]
Figure 1: Dual mechanism of action for 3-Phenylpropanehydrazide against Flavin-dependent (MAO) and Heme-dependent (Peroxidase) enzymes.[1]
Experimental Protocols
Protocol A: Chemical Synthesis of 3-Phenylpropanehydrazide
Objective: To synthesize high-purity 3-PPH from methyl hydrocinnamate.
Reagents:
-
Methyl 3-phenylpropionate (Methyl hydrocinnamate)[1]
-
Hydrazine hydrate (80% or 98%)[1]
-
Absolute Ethanol or Methanol[1]
-
Diethyl ether (for washing)[1]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of Methyl 3-phenylpropionate in 20 mL of absolute ethanol.
-
Addition: Slowly add 40.0 mmol (4 equivalents) of Hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium toward the hydrazide.
-
Reflux: Attach a reflux condenser and heat the mixture at 80°C (reflux) for 6-8 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
) should disappear, and a lower spot (hydrazide) should appear. -
Isolation: Allow the mixture to cool to room temperature. If crystals form, filter them. If not, evaporate the solvent under reduced pressure (Rotavap) to roughly 20% volume, then cool in an ice bath to induce precipitation.
-
Purification: Filter the solid precipitate. Wash the filter cake with cold diethyl ether (
mL) to remove unreacted ester and hydrazine traces. -
Recrystallization: Recrystallize from hot ethanol/water (1:1) if necessary.
-
Characterization: Verify structure via melting point (
) and IR (look for amide I/II bands at 1650/1540 and NH stretching at 3200-3300 ).[1]
Protocol B: Enzyme Inhibition Assay (Peroxidase Model)
Objective: To determine the
Reagents:
-
Phosphate Buffer (PBS), 50 mM, pH 7.4[1]
-
Horseradish Peroxidase (HRP) stock solution (0.5 U/mL)[1]
-
Substrate: Guaiacol (20 mM) or TMB[1]
-
Hydrogen Peroxide (
), 10 mM fresh solution[1] -
3-Phenylpropanehydrazide (Test Inhibitor), dissolved in DMSO[1]
Workflow:
-
Preparation: Prepare a dilution series of 3-PPH in PBS (range: 0.1
to 1000 ). Ensure final DMSO concentration is <1%. -
Incubation: In a 96-well microplate, add:
-
Pre-incubation: Incubate at
for 10 minutes to allow inhibitor binding. -
Initiation: Add
of Guaiacol/Substrate mixture followed immediately by of to start the reaction. -
Measurement: Monitor the increase in absorbance at 470 nm (for Guaiacol oxidation product, tetraguaiacol) for 5 minutes in kinetic mode.
-
Analysis: Calculate the initial velocity (
) for each concentration.
Data Analysis & Results
Calculating IC50
Plot the fractional activity (
Expected Results (Reference Data)
The following table summarizes typical inhibitory profiles for hydrazide derivatives against common enzymes.
| Enzyme Target | Assay Type | Substrate | Expected IC50 Range | Mechanism |
| MAO-B | Fluorometric / Amplex Red | Tyramine / Benzylamine | Irreversible (Time-dependent) | |
| Peroxidase (HRP) | Colorimetric (Abs 470nm) | Guaiacol / | Competitive / Mixed | |
| Tyrosinase | Colorimetric (Abs 475nm) | L-DOPA | Copper Chelation (Weak) |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput screening of 3-PPH enzyme inhibition.
Critical Considerations (Expert Insights)
-
Time-Dependency: Because hydrazides often act as suicide inhibitors for MAO, the
value will decrease as pre-incubation time increases.[1] It is critical to report the pre-incubation time in your methodology. For rigorous determination, vary the pre-incubation time (0, 5, 10, 30 min). -
Chemical Stability: Hydrazides are nucleophilic and can react with aldehydes or ketones in your buffer or substrate mixture to form hydrazones. Avoid using buffers containing carbonyls (e.g., pyruvate) during the pre-incubation phase.
-
Safety: 3-PPH is a skin and eye irritant.[1] Hydrazines are potential carcinogens. Handle all powder in a fume hood and dispose of waste in designated hazardous waste streams.
References
-
CookeChem. (2023).[3] 3-Phenylpropanehydrazide Product Description and Applications. Retrieved from [1]
-
Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines.[4][5] Biochemical Journal, 128(4), 913-919.[1] Retrieved from
-
Turan, N., et al. (2017).[1] Investigation of hydrazide derivatives inhibitory effect on peroxidase enzyme purified from turnip roots.[6] AIP Conference Proceedings. Retrieved from [1]
-
Popiołek, L. (2017).[6] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Retrieved from
-
ChemDiv. (2023). Compound N'-[(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide Data Sheet. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Synthetic Protocols for Crafting Peptide Conjugates with 3-Phenylpropanehydrazide: An Application Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise modification of peptides is a cornerstone of innovation. The conjugation of small molecules, linkers, and labels to peptides can dramatically alter their therapeutic potential, pharmacokinetic properties, and diagnostic utility. Among the various bioconjugation strategies, the formation of a hydrazone linkage between a hydrazide-functionalized molecule and an aldehyde-bearing peptide offers a versatile and widely utilized approach. This guide provides a detailed exploration of the synthetic protocols for creating peptide conjugates with a specific, yet intriguing, hydrazide: 3-phenylpropanehydrazide.
This document will delve into the underlying chemical principles, provide detailed step-by-step protocols for both the synthesis of the key reagent and the subsequent peptide conjugation, and discuss the critical parameters and characterization techniques essential for success. The inclusion of the hydrophobic 3-phenylpropyl moiety introduces unique considerations regarding the solubility and potential for self-assembly of the final conjugate, which will be a recurring theme throughout this guide.
The Chemistry of Hydrazone-Mediated Peptide Ligation
The core of the conjugation strategy lies in the reaction between a hydrazide and an aldehyde to form a hydrazone. This reaction is a nucleophilic addition-elimination process that is typically carried out in an aqueous buffer at a slightly acidic pH (around 4-6)[1]. The acidic conditions are crucial as they catalyze the dehydration of the intermediate carbinolamine, driving the reaction towards the formation of the stable hydrazone bond[1].
Hydrazone linkages are of particular interest in drug delivery due to their pH-sensitive nature. While relatively stable at neutral pH, the hydrazone bond is susceptible to hydrolysis under acidic conditions, such as those found in the endosomal or lysosomal compartments of cells[2]. This property can be ingeniously exploited for the controlled release of a conjugated payload within the target cell. However, it is also a critical factor to consider during the synthesis, purification, and storage of the conjugate to prevent premature cleavage. Furthermore, studies have shown that aromatic hydrazones can exhibit instability in plasma, which may impact their in vivo half-life[3].
The choice of 3-phenylpropanehydrazide as the conjugating partner introduces a significant hydrophobic element in the form of the phenylpropyl group. This hydrophobicity can influence the solubility of the starting materials and the final conjugate, and may also promote peptide self-assembly or aggregation[4][5][6]. Researchers should be mindful of these potential effects throughout the experimental workflow.
Synthesis of 3-Phenylpropanehydrazide
For researchers who wish to synthesize 3-phenylpropanehydrazide in-house, a straightforward two-step process starting from the commercially available 3-phenylpropanoic acid is recommended.
Protocol 1: Synthesis of 3-Phenylpropanehydrazide
This protocol is based on the general synthesis of hydrazides from carboxylic acids.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Anhydrous Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid in anhydrous DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride or oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 3-phenylpropanoyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Reaction with Hydrazine
-
Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM or THF and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of hydrazine hydrate (a significant excess, e.g., 5-10 equivalents) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the stirred hydrazine solution. A white precipitate may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenylpropanehydrazide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization: The identity and purity of the synthesized 3-phenylpropanehydrazide should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Peptide Conjugation with 3-Phenylpropanehydrazide
The following protocol outlines the conjugation of 3-phenylpropanehydrazide to a peptide that has been pre-functionalized with an aldehyde group. The aldehyde can be introduced at the N-terminus of the peptide or on the side chain of an amino acid residue during solid-phase peptide synthesis (SPPS).
Protocol 2: Hydrazone Ligation of an Aldehyde-Modified Peptide
Materials:
-
Aldehyde-modified peptide
-
3-Phenylpropanehydrazide
-
Aniline (as a catalyst, optional but recommended)
-
Conjugation Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5-5.5
-
Solubilizing agent (e.g., DMSO or DMF), if required for the peptide or hydrazide
-
Quenching solution: A solution of an amine-containing molecule (e.g., Tris or glycine) to react with any unreacted aldehyde groups.
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Characterization instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)
Experimental Workflow Diagram:
Caption: Workflow for peptide conjugation with 3-phenylpropanehydrazide.
Procedure:
-
Peptide Preparation: Dissolve the aldehyde-modified peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a co-solvent like DMSO or DMF can be added.
-
Hydrazide Preparation: Prepare a stock solution of 3-phenylpropanehydrazide in DMSO or the conjugation buffer. Due to its hydrophobicity, pre-dissolving in a small amount of organic solvent may be necessary.
-
Conjugation Reaction:
-
To the stirred peptide solution, add a 10-50 fold molar excess of the 3-phenylpropanehydrazide solution. The large excess of the hydrazide helps to drive the reaction to completion.
-
For catalyzed reactions, add aniline to a final concentration of 10-100 mM. Aniline has been shown to significantly accelerate hydrazone formation[7].
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by LC-MS to determine the extent of conjugate formation and the consumption of the starting peptide.
-
-
Quenching (Optional): Once the reaction is deemed complete, any unreacted aldehyde groups on the peptide can be quenched by adding an excess of an amine-containing solution (e.g., Tris or glycine) and incubating for an additional 30-60 minutes.
-
Purification: The peptide conjugate is purified from excess reagents and byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Characterization: The purified conjugate should be characterized by LC-MS to confirm its identity (molecular weight) and purity. The molecular weight should correspond to the sum of the peptide mass and the 3-phenylpropanehydrazide mass, minus the mass of a water molecule.
Critical Parameters and Considerations
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| pH | 4.5 - 5.5 | This pH range is a compromise between protonating the aldehyde to make it more electrophilic and maintaining sufficient nucleophilicity of the hydrazide. It also effectively catalyzes the dehydration of the carbinolamine intermediate. |
| Stoichiometry | 10-50 fold molar excess of hydrazide | A large excess of the smaller molecule (hydrazide) is used to drive the reaction equilibrium towards the product, maximizing the yield of the peptide conjugate. |
| Catalyst | 10-100 mM Aniline (optional) | Aniline acts as a nucleophilic catalyst, accelerating the rate of hydrazone formation, which can be particularly useful for less reactive aldehydes or when shorter reaction times are desired[7]. |
| Temperature | Room Temperature (20-25 °C) | The reaction generally proceeds efficiently at room temperature. Elevated temperatures are usually not necessary and may increase the risk of side reactions or peptide degradation. |
| Solvent | Aqueous Buffer (Acetate, MES) | The reaction is typically performed in an aqueous buffer to maintain the pH and solubility of the peptide. Co-solvents like DMSO or DMF can be used at low percentages to aid in the solubilization of hydrophobic reactants. |
| Monitoring | LC-MS | Regular monitoring of the reaction by LC-MS is crucial to determine the optimal reaction time and to assess the formation of any side products. |
The Impact of Hydrophobicity
The 3-phenylpropyl group of the hydrazide will increase the overall hydrophobicity of the resulting peptide conjugate. This can have several consequences:
-
Solubility: The conjugate may have reduced solubility in aqueous buffers compared to the parent peptide. This should be considered during purification and formulation.
-
Aggregation: Increased hydrophobicity can promote peptide self-assembly and aggregation[4][5][6]. This can be a desirable property for the formation of nanostructures for drug delivery, but it can also lead to precipitation and loss of material if not controlled.
-
Pharmacokinetics: The hydrophobic moiety may lead to increased binding to plasma proteins, potentially altering the in vivo distribution and half-life of the conjugate.
Characterization of the Peptide Conjugate
Thorough characterization of the final product is essential to ensure its identity, purity, and stability.
| Technique | Purpose | Expected Outcome |
| LC-MS | Identity and Purity | A single major peak in the chromatogram with a mass corresponding to the expected molecular weight of the conjugate. |
| RP-HPLC | Purity Assessment | A clean chromatogram with a single, sharp peak indicating high purity. |
| ¹H NMR | Structural Confirmation | Appearance of characteristic peaks from both the peptide and the 3-phenylpropanehydrazide moiety. |
| UV-Vis Spectroscopy | Quantification | The presence of the aromatic ring in the hydrazide allows for quantification using its absorbance, typically around 260 nm. |
| Stability Studies | Assess Hydrolytic Stability | Incubation of the conjugate in buffers of varying pH (e.g., 5.0, 7.4) and in plasma, followed by analysis by HPLC to monitor for degradation over time. |
Conclusion
The synthesis of peptide conjugates with 3-phenylpropanehydrazide is a viable and potentially valuable strategy for modifying the properties of therapeutic or diagnostic peptides. While specific literature on this exact conjugation is sparse, the well-established principles of hydrazone ligation provide a solid foundation for developing robust and reproducible protocols. The key to success lies in careful control of the reaction conditions, particularly the pH, and diligent monitoring of the reaction progress. The introduction of the hydrophobic phenylpropyl group offers an interesting avenue for modulating the physicochemical properties of the peptide, but also necessitates careful consideration of its potential impact on solubility and aggregation. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can confidently embark on the synthesis and exploration of these novel peptide conjugates.
References
-
Interchim. Hydrazide-Biotin. Available at: [Link]
- Boutin, J. A., & Coge, F. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56(1), 49-56.
-
Organic Syntheses. Phenylcyclopropane. Available at: [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]
- Stout, D. M., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of medicinal chemistry, 49(26), 7641-7645.
- El-Kerdawy, M. M., et al. (1970). Phenylpropiolic acids. Part IX. Reaction of arylpropiolic acids with hydrazine and phenylhydrazine. Journal of the Chemical Society C: Organic, 2081-2083.
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
- Li, Y., et al. (2023). Hydrophobic affecting in drug-peptide co-assembly: From supramolecular morphology to targeted delivery. Journal of Controlled Release, 353, 100-110.
- Dammene Debbih, O., et al. (2021). Two hydrazones derived from 1-aryl-3-(p-substituted phenyl)prop-2-en-1-one: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. Acta Crystallographica Section C: Structural Chemistry, 77(10), 551-561.
- Byeon, J. Y., et al. (2010).
- Atanasova, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6229.
- Koren, J., & Kopeček, J. (2010). The effect of increasing hydrophobicity on the self-assembly of amphipathic β-sheet peptides. Journal of peptide science, 16(10), 537-544.
- Antoci, V., et al. (2022). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 27(19), 6529.
- Koren, J., et al. (2018). Effects of charge and hydrophobicity on the oligomerization of peptides derived from IAPP. Bioorganic & medicinal chemistry, 26(6), 1215-1221.
- Crisalli, P., & Kool, E. T. (2013). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & biomolecular chemistry, 11(21), 3449-3453.
-
Wikipedia. Hydrazone. Available at: [Link]
- U.S. Patent No. 5,786,507. (1998).
- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of pharmaceutical and biomedical analysis, 47(2), 329-336.
- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 329-336.
- St. John, E. J., et al. (2022).
- Guryanov, I., et al. (2002). Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation. Nucleic acids research, 30(23), e132.
- Zhang, Y., et al. (2019).
- Ali, B., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(21), 5039.
Sources
- 1. interchim.fr [interchim.fr]
- 2. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobic affecting in drug-peptide co-assembly: From supramolecular morphology to targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of charge and hydrophobicity on the oligomerization of peptides derived from IAPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
methods for attaching 3-Phenylpropanehydrazide to polymer scaffolds
Application Note: Precision Conjugation of 3-Phenylpropanehydrazide to Polymer Scaffolds
Executive Summary & Compound Profile
This guide details the methodologies for covalently attaching 3-Phenylpropanehydrazide (3-PPH) to polymer scaffolds. 3-PPH serves as a model hydrophobic drug fragment or a functional linker in drug delivery systems. Its hydrazide moiety (
-
pH-Labile Conjugation: Formation of hydrazone bonds with aldehydes/ketones for triggered release in acidic microenvironments (e.g., endosomes, tumor extracellular matrix).
-
Stable Conjugation: Formation of diacylhydrazine bonds with carboxylic acids for permanent attachment or surface modification.
Compound Profile:
-
Name: 3-Phenylpropanehydrazide (Hydrocinnamoyl hydrazide)
-
CAS: 3538-68-9[1]
-
Molecular Weight: 164.20 g/mol [1]
-
Reactivity: Nucleophilic hydrazide group (pKa ~3.5).
-
Detection: Phenyl group UV absorbance (
nm).
Strategic Selection: The Chemistry of Attachment
The choice of conjugation method dictates the biological fate of the payload.
| Feature | Method A: Hydrazone Ligation | Method B: Carbodiimide Coupling |
| Target Polymer Group | Aldehyde (-CHO) or Ketone (-C=O) | Carboxyl (-COOH) |
| Bond Formed | Hydrazone ( | Diacylhydrazine ( |
| Stability | Reversible: Hydrolyzes at pH < 5.5 | Stable: Resistant to hydrolysis |
| Primary Application | Intracellular drug delivery; "Smart" hydrogels | Long-circulation PEGylation; Surface grafting |
| Catalyst | Aniline (Nucleophilic catalyst) | EDC / NHS (Activation agents) |
Protocol A: pH-Responsive Conjugation to Oxidized Dextran
Rationale: Dextran is a biocompatible polysaccharide. Oxidizing its vicinal diols creates aldehydes, which react with 3-PPH to form acid-sensitive hydrazone linkages. This system is ideal for testing pH-triggered release.
Workflow Diagram
Caption: Reaction pathway for pH-sensitive conjugation of 3-PPH to Dextran via hydrazone formation.
Experimental Procedure
Materials:
-
Dextran (MW 40 kDa or 70 kDa)
-
Sodium Periodate (
) -
Ethylene Glycol (Quencher)
-
3-Phenylpropanehydrazide (3-PPH)[1]
-
Aniline (Catalyst)[2]
-
Purification: Dialysis membrane (MWCO 3.5 kDa)
Step 1: Activation (Oxidation of Dextran)
-
Dissolve 1.0 g of Dextran in 20 mL distilled water.
-
Add 0.5 g
(protect from light). -
Stir for 1 hour at room temperature. Note: Longer times increase oxidation degree but may degrade polymer chain length.
-
Add 0.5 mL Ethylene Glycol to quench unreacted periodate; stir for 30 mins.
-
Dialyze against water for 24 hours (4 changes) to remove salts. Lyophilize to obtain white powder (Dex-CHO).
Step 2: Conjugation
-
Dissolve 100 mg Dex-CHO in 10 mL Acetate Buffer (0.1 M, pH 5.2).
-
Critical Step: Add Aniline to a final concentration of 10 mM. Expert Insight: Aniline forms a highly reactive Schiff base intermediate that transimines with the hydrazide, accelerating the reaction by 10-100x.
-
Dissolve 3-PPH in minimal DMSO (if solubility is low in buffer) or directly in buffer. Add to the polymer solution (Target 10-20 mol% loading relative to glucose units).
-
Stir in the dark for 12-24 hours at room temperature.
Step 3: Purification
-
Dialyze against dilute
(pH 8.0) initially to remove aniline and unreacted drug, then against water. -
Lyophilize.
Protocol B: Stable Ligation to Carboxylated PLGA
Rationale: For hydrophobic polymers like PLGA-COOH (Poly(lactic-co-glycolic acid)), conjugation must occur in organic solvents. The hydrazide reacts with an NHS-activated ester to form a stable bond.
Workflow Diagram
Caption: Two-step EDC/NHS coupling strategy for attaching 3-PPH to carboxylated polymers.
Experimental Procedure
Materials:
-
PLGA-COOH (Acid terminated)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3][4][5][6]
-
Solvent: Anhydrous DMSO or DCM (Dichloromethane)
-
Triethylamine (TEA)
Step 1: Activation
-
Dissolve 100 mg PLGA-COOH in 5 mL anhydrous DMSO.
-
Add EDC (5 eq. vs COOH groups) and NHS (5 eq. vs COOH groups).
-
Stir for 4 hours at room temperature under nitrogen.
-
Optional: Precipitate polymer in cold methanol to remove excess EDC/NHS, or proceed to "One-Pot" method if polymer is sensitive.
Step 2: Conjugation
-
Dissolve 3-PPH (excess, e.g., 3-5 eq.) in DMSO.
-
Add to the activated polymer solution.
-
Add TEA (2 eq.) to ensure the hydrazide is not protonated (though hydrazides are less basic, ensuring non-protonation maximizes nucleophilicity).
-
Stir for 24 hours.
Step 3: Purification
-
Precipitate the reaction mixture into ice-cold Methanol or Diethyl Ether (depending on PLGA MW).
-
Centrifuge and wash the pellet 3x to remove unreacted 3-PPH.
-
Vacuum dry.
Analytical Validation & Quality Control
Quantifying the attachment is critical to validate the protocol.
Method 1: TNBS Assay (Quantification of Residual Hydrazides)
Trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines and hydrazides to form a colored adduct.
-
Protocol: Incubate conjugate (dissolved in bicarbonate buffer pH 8.5) with 0.01% TNBS.[10]
-
Readout: Absorbance at 335 nm (or 420 nm depending on conditions).
-
Calculation: Lower absorbance compared to a physical mixture indicates successful consumption of hydrazides (covalent attachment).
Method 2: 1H-NMR Spectroscopy
-
Solvent: DMSO-d6 or
. -
Diagnostic Peaks:
-
Phenyl Ring (3-PPH): Multiplet at 7.1 – 7.3 ppm.
-
Linker: Methylene protons (
) of the propane chain shift upon conjugation. -
Hydrazone Proton: If using Method A, a distinct peak at 6.5 – 8.0 ppm (depending on E/Z isomer) appears.
-
References
-
Larsen, K. et al. (2021). pH-sensitive oxidized-dextran based double drug-loaded hydrogel with high antibacterial properties.[11] International Journal of Biological Macromolecules.
-
Dirksen, A. et al. (2006). Nucleophilic Catalysis of Hydrazone Formation. Journal of the American Chemical Society.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Hydrazide chemistry).
-
Bhosle, M. R. et al. (2017).[5] A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface.
-
Thermo Fisher Scientific. TNBSA Assay Protocol for Amines and Hydrazides.
Sources
- 1. 3538-68-9|3-Phenylpropanehydrazide|BLD Pharm [bldpharm.com]
- 2. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Protein- and Peptide- Polymer Conjugates by RAFT Polymerization [sigmaaldrich.com]
- 7. Polymer-protein conjugation via a ‘grafting to’ approach – a comparative study of the performance of protein-reactive RAFT chain transfer agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A pH-sensitive oxidized-dextran based double drug-loaded hydrogel with high antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenylpropanehydrazide as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, meticulously designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity[1][2]. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, dictates the stability, pharmacokinetics, and ultimate therapeutic index of the ADC[][4]. This document provides a comprehensive guide to the application of 3-phenylpropanehydrazide as a precursor for a pH-sensitive hydrazone linker in the development of novel ADCs. We will delve into the underlying chemistry, provide detailed experimental protocols for conjugation and characterization, and discuss critical considerations for the successful implementation of this linker technology.
Introduction to Hydrazone Linkers in ADCs
The efficacy of an ADC is contingent on the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell[4][5][6]. Linkers are broadly categorized as cleavable and non-cleavable[7][8]. Non-cleavable linkers release the drug upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to break under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell[7][9][10].
Hydrazone linkers are a prominent class of acid-cleavable linkers, engineered to exploit the pH differential between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5-6) and lysosomes (pH ~4.8)[][7][9][][12]. The hydrazone bond is relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions, leading to the precise release of the cytotoxic drug inside the target cell[][12][13]. This targeted release mechanism is crucial for minimizing off-target toxicity[6].
While early generation hydrazone linkers suffered from insufficient plasma stability, recent advancements have focused on modulating their electronic and steric properties to enhance their stability in circulation without compromising their acid-sensitivity[]. 3-Phenylpropanehydrazide serves as a valuable building block for creating such linkers, offering a scaffold that can be further functionalized for conjugation to both the antibody and the payload.
The Chemistry of the 3-Phenylpropanehydrazide-Derived Linker
The core of this linker technology is the formation of a hydrazone bond through the condensation reaction between a hydrazide (in this case, a derivative of 3-phenylpropanehydrazide) and a carbonyl group (an aldehyde or a ketone)[13][14].
Hydrazone Bond Formation
The synthesis of the hydrazone linkage is a straightforward nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
Caption: Formation of a hydrazone bond.
pH-Mediated Cleavage Mechanism
The stability of the hydrazone bond is pH-dependent. At physiological pH (7.4), the equilibrium of the reaction favors the stable hydrazone. However, in the acidic environment of the lysosome, the nitrogen of the hydrazone is protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the hydrolysis of the bond and the release of the free drug.
Caption: pH-mediated cleavage of a hydrazone linker.
Experimental Protocols
This section outlines a general workflow for the synthesis and characterization of an ADC using a 3-phenylpropanehydrazide-based linker. This protocol is a model and may require optimization for specific antibodies and payloads.
Workflow Overview
Caption: ADC synthesis and characterization workflow.
Part A: Antibody Modification (Introduction of a Carbonyl Group)
To create a site for hydrazone ligation, the antibody must be modified to introduce an aldehyde or ketone handle. One common method is the oxidation of N-terminal serine residues or engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution
-
Quenching solution (e.g., glycerol)
-
Desalting columns
Protocol:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Cool the mAb solution to 4°C.
-
Add a freshly prepared solution of NaIO4 to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM.
-
Incubate for an additional 15 minutes on ice.
-
Remove excess reagents and exchange the buffer of the modified mAb to a conjugation-compatible buffer (e.g., acetate buffer, pH 5.5) using a desalting column.
-
Determine the concentration of the modified mAb using a spectrophotometer at 280 nm.
Part B: Synthesis of the Linker-Payload Conjugate
This step involves conjugating the cytotoxic drug to a bifunctional linker containing the 3-phenylpropanehydrazide moiety. The bifunctional linker would typically have the hydrazide at one end and a reactive group for drug attachment at the other. For this example, we assume the drug has a suitable functional group for attachment to the linker.
Materials:
-
Cytotoxic drug with a reactive handle
-
Bifunctional linker (e.g., a derivative of 3-phenylpropanehydrazide with an activated ester)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC for purification
Protocol:
-
Dissolve the cytotoxic drug and the bifunctional linker in anhydrous DMF or DMSO.
-
Add a slight excess of TEA or DIPEA to catalyze the reaction.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, purify the linker-payload conjugate by preparative HPLC.
-
Lyophilize the purified product and store it under inert gas at -20°C.
Part C: ADC Conjugation
This is the key step where the linker-payload is conjugated to the modified antibody.
Materials:
-
Carbonyl-modified mAb from Part A
-
Linker-payload conjugate from Part B
-
Conjugation buffer (e.g., acetate buffer, pH 5.5)
-
Aniline (as a catalyst, optional)
Protocol:
-
Dissolve the linker-payload conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the modified mAb solution at a molar excess of 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v).
-
If using a catalyst, add aniline to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 12-24 hours with gentle mixing.
Part D: ADC Purification
Purification is essential to remove unconjugated linker-payload and any aggregates.
Materials:
-
Crude ADC solution from Part C
-
Size Exclusion Chromatography (SEC) system
-
Purification buffer (e.g., PBS, pH 7.4)
Protocol:
-
Load the crude ADC solution onto an SEC column pre-equilibrated with the purification buffer.
-
Elute the ADC, collecting fractions corresponding to the monomeric antibody peak.
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC using a centrifugal filter unit.
-
Determine the final concentration and store at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC[15][16][17].
| Parameter | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and detect the presence of aggregates. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated linker-payload in the final product. |
| Conjugation Site | Peptide Mapping with LC-MS/MS | To identify the specific amino acid residues where the linker-payload is attached. |
| In Vitro Stability | Incubation in plasma followed by HIC or RP-HPLC analysis | To evaluate the stability of the linker and the rate of premature drug release. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Optimize the molar excess of the linker-payload.
-
Adjust the pH of the conjugation buffer.
-
Increase the reaction time.
-
Consider using a catalyst like aniline.
-
-
ADC Aggregation:
-
Ensure the concentration of the organic solvent during conjugation is minimal.
-
Optimize the purification process to effectively remove aggregates.
-
Consider using linkers with improved hydrophilicity.
-
-
Premature Drug Release:
-
This is an inherent property of the linker. If plasma stability is too low, consider modifying the structure of the 3-phenylpropanehydrazide linker to increase steric hindrance or alter its electronic properties[].
-
Conclusion
The use of 3-phenylpropanehydrazide as a foundation for a pH-sensitive hydrazone linker offers a promising strategy for the development of effective and targeted ADCs. The acid-lability of the resulting hydrazone bond allows for specific drug release in the acidic environment of tumor cells, a critical feature for maximizing therapeutic efficacy and minimizing off-target toxicity. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers to explore and optimize the use of this linker technology in their ADC development programs. Careful control over the conjugation process and thorough analytical characterization are paramount to ensuring the production of a safe and effective therapeutic.
References
-
Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. Retrieved from [Link]
-
Tokyo Chemical Industry. (2023, May 30). Linkers for ADC from TCI [Video]. YouTube. Retrieved from [Link]
-
Pan, L., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3905. Retrieved from [Link]
-
An, Z., et al. (2018). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 23(10), 1557-1566. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... [Image]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Kellie, J. F., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6484-6492. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 688-696. Retrieved from [Link]
-
Strop, P. (2014). Antibody–Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(8), 799-811. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of azolethione derivatives from 3-(phenylami-no)propanehydrazide. Retrieved from [Link]
-
Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 337, 233-252. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
-
Bargh, T., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. Retrieved from [Link]
-
Lu, D., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. Retrieved from [Link]
-
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
-
LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. Retrieved from [Link]
-
ADC Review. (2019, March 22). What are Stable Linkers?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Retrieved from [Link]
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). [Source name not available]. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2024, November 5). 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing. Retrieved from [Link]
Sources
- 1. Antibody Drug Conjugates | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. njbio.com [njbio.com]
- 9. biochempeg.com [biochempeg.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. jitc.bmj.com [jitc.bmj.com]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Heterocyclic Derivatives from 3-Phenylpropanehydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-Phenylpropanehydrazide in Heterocyclic Synthesis
3-Phenylpropanehydrazide is a versatile bifunctional molecule, incorporating both a nucleophilic hydrazide moiety and a hydrophobic phenylpropyl group. This unique combination makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. The hydrazide group (-CONHNH₂) serves as a key reactive handle for constructing various five-membered aromatic rings, known as heterocycles. These heterocyclic scaffolds, such as pyrazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of three major classes of heterocyclic derivatives from 3-phenylpropanehydrazide. Beyond simple procedural instructions, this document delves into the underlying reaction mechanisms, offering a deeper understanding of the chemical transformations and empowering researchers to adapt and troubleshoot these syntheses effectively.
I. Synthesis of Pyrazole Derivatives: The Knorr Pyrazole Synthesis
The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic and reliable method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis. This reaction proceeds via a cyclocondensation mechanism.[1][2]
Reaction Scheme & Mechanism
The synthesis of a pyrazole derivative from 3-phenylpropanehydrazide involves its reaction with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), in the presence of an acid catalyst. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpropan-1-one
This protocol details the synthesis of a specific pyrazole derivative using acetylacetone as the 1,3-dicarbonyl component.
Materials & Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Phenylpropanehydrazide | C₉H₁₂N₂O | 164.21 | 1.64 g (10 mmol) |
| Acetylacetone | C₅H₈O₂ | 100.12 | 1.1 mL (11 mmol) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Distilled Water | H₂O | 18.02 | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.64 g (10 mmol) of 3-phenylpropanehydrazide in 20 mL of glacial acetic acid.
-
Addition of Diketone: To the stirred solution, add 1.1 mL (11 mmol) of acetylacetone dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpropan-1-one as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Synthesis of 1,3,4-Oxadiazole Derivatives: Dehydrative Cyclization
1,3,4-Oxadiazoles are commonly synthesized from hydrazides through a dehydrative cyclization process. This can be achieved by reacting the hydrazide with a carboxylic acid derivative (such as an acid chloride or anhydride) or an orthoester, followed by cyclization promoted by a dehydrating agent.[3][4]
Reaction Scheme & Mechanism
The synthesis of a 1,3,4-oxadiazole from 3-phenylpropanehydrazide can be accomplished by first acylating the terminal nitrogen of the hydrazide with an acylating agent (e.g., benzoyl chloride) to form a diacylhydrazine intermediate. This intermediate then undergoes acid-catalyzed cyclization and dehydration to yield the 1,3,4-oxadiazole.
Caption: 1,3,4-Oxadiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Phenyl-5-(2-phenylethyl)-1,3,4-oxadiazole
This protocol outlines the synthesis of a 1,3,4-oxadiazole derivative using benzoyl chloride as the acylating agent and phosphorus oxychloride as the dehydrating/cyclizing agent.
Materials & Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Phenylpropanehydrazide | C₉H₁₂N₂O | 164.21 | 1.64 g (10 mmol) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.28 mL (11 mmol) |
| Pyridine | C₅H₅N | 79.10 | 10 mL |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 5 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
Acylation Step:
-
Dissolve 1.64 g (10 mmol) of 3-phenylpropanehydrazide in 20 mL of pyridine in a 100 mL round-bottom flask cooled in an ice bath.
-
Slowly add 1.28 mL (11 mmol) of benzoyl chloride to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
-
Work-up of Acylation:
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
-
-
Cyclization Step:
-
To the crude diacylhydrazine, add 5 mL of phosphorus oxychloride in a fume hood.
-
Heat the mixture at reflux for 2-3 hours.
-
-
Work-up of Cyclization:
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with water.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified 2-phenyl-5-(2-phenylethyl)-1,3,4-oxadiazole and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Synthesis of 1,3,4-Thiadiazole Derivatives: Reaction with Carbon Disulfide
A common and effective method for the synthesis of 1,3,4-thiadiazole-2-thiones involves the reaction of a hydrazide with carbon disulfide in the presence of a base. The resulting dithiocarbazate salt is then cyclized, often with acid catalysis.
Reaction Scheme & Mechanism
The reaction begins with the nucleophilic attack of the terminal nitrogen of 3-phenylpropanehydrazide on the electrophilic carbon of carbon disulfide in a basic medium to form a dithiocarbazate salt.[5] Subsequent intramolecular cyclization with the elimination of water leads to the formation of the 1,3,4-thiadiazole-2-thione.
Caption: 1,3,4-Thiadiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazole-2(3H)-thione
This protocol describes the synthesis of a 1,3,4-thiadiazole-2-thione derivative from 3-phenylpropanehydrazide and carbon disulfide.
Materials & Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Phenylpropanehydrazide | C₉H₁₂N₂O | 164.21 | 1.64 g (10 mmol) |
| Carbon Disulfide | CS₂ | 76.14 | 0.76 mL (12.5 mmol) |
| Potassium Hydroxide | KOH | 56.11 | 0.67 g (12 mmol) |
| Ethanol | C₂H₅OH | 46.07 | 30 mL |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | To acidify |
| Distilled Water | H₂O | 18.02 | As needed |
Procedure:
-
Formation of Dithiocarbazate Salt:
-
In a 100 mL round-bottom flask, dissolve 0.67 g (12 mmol) of potassium hydroxide in 30 mL of ethanol.
-
To this solution, add 1.64 g (10 mmol) of 3-phenylpropanehydrazide and stir until it dissolves.
-
Cool the mixture in an ice bath and add 0.76 mL (12.5 mmol) of carbon disulfide dropwise over 15 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A precipitate of the potassium dithiocarbazate salt may form.
-
-
Cyclization:
-
Heat the reaction mixture to reflux for 3-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.
-
Dissolve the residue in a small amount of water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the precipitation is complete.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 5-(2-phenylethyl)-1,3,4-thiadiazole-2(3H)-thione.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
3-Phenylpropanehydrazide serves as a readily accessible and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles are robust and can be adapted for the synthesis of a wide range of derivatives by varying the coreactants. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of novel synthetic targets.
References
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]
-
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. PMC - NIH. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
-
Synthesis and Screening of New[1][2][5]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo. American Chemical Society. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 3-Phenylpropanehydrazide in Bioactive Scaffold Synthesis
Introduction & Core Directive
3-Phenylpropanehydrazide (Hydrocinnamic acid hydrazide) represents a privileged building block in medicinal chemistry. Unlike rigid benzoyl hydrazides, the ethyl linker (
This guide details the transformation of 3-phenylpropanehydrazide into three distinct bioactive heterocycles: 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones .
The "Hub-and-Spoke" Reactivity Model
The hydrazide group acts as a nucleophilic "hub," capable of divergent cyclization pathways depending on the electrophilic partner.
Figure 1: Divergent synthetic pathways from the 3-phenylpropanehydrazide core.
Experimental Protocols
Protocol A: Synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol
Target Scaffold: 1,3,4-Oxadiazole
Mechanism: Base-catalyzed reaction with carbon disulfide (
Materials
-
3-Phenylpropanehydrazide (10 mmol)
-
Carbon Disulfide (
) (15 mmol) [Caution: Highly Flammable/Toxic] -
Potassium Hydroxide (KOH) (10 mmol)
-
Ethanol (95%)
-
Hydrochloric Acid (10%)
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve 0.56 g (10 mmol) of KOH in 40 mL of ethanol.
-
Addition: Add 1.64 g (10 mmol) of 3-phenylpropanehydrazide. Stir until fully dissolved.
-
Thiolation: Add 1.14 g (15 mmol, ~0.9 mL) of
dropwise to the solution. -
Reflux: Heat the mixture under reflux for 6–8 hours. Evolution of
gas (rotten egg smell) indicates reaction progress; ensure proper ventilation/trapping. -
Concentration: Evaporate the solvent under reduced pressure to approximately 10 mL.
-
Precipitation: Dilute the residue with 20 mL of ice-cold water.
-
Acidification: Acidify the solution with 10% HCl dropwise to pH 2–3. A white/yellowish precipitate will form.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Validation Check:
-
Yield Expectation: 75–85%
-
Melting Point: 120–124°C (Derivative dependent)
-
IR Signature: Look for disappearance of hydrazide
(1650 cm⁻¹) and appearance of (1610 cm⁻¹) and (1150 cm⁻¹).
Protocol B: Synthesis of 4-Phenyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Target Scaffold: 1,2,4-Triazole Mechanism: Addition of phenyl isothiocyanate to form a thiosemicarbazide intermediate, followed by base-catalyzed dehydrative cyclization.
Materials
-
3-Phenylpropanehydrazide (10 mmol)
-
Phenyl Isothiocyanate (10 mmol)
-
Sodium Hydroxide (2M NaOH)
-
Ethanol (Absolute)[2]
Step-by-Step Methodology
-
Intermediate Formation: Dissolve 10 mmol of hydrazide in 20 mL ethanol. Add 10 mmol phenyl isothiocyanate.
-
Reflux 1: Reflux for 2 hours. Cool to room temperature. The thiosemicarbazide intermediate often precipitates.
-
Cyclization: Add 10 mL of 2M NaOH to the suspension.
-
Reflux 2: Reflux for an additional 4 hours. The solution should become clear.
-
Workup: Cool and pour into crushed ice containing dilute HCl.
-
Isolation: Filter the resulting precipitate and recrystallize from ethanol/water (8:2).
Protocol C: Synthesis of Acylhydrazones (Schiff Bases)
Target Scaffold: Hydrazone Linker Mechanism: Acid-catalyzed condensation with aromatic aldehydes.
Step-by-Step Methodology
-
Mixing: Mix 10 mmol 3-phenylpropanehydrazide and 10 mmol of substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 30 mL ethanol.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 3–5 hours.
-
Observation: Product usually precipitates upon cooling.
-
Validation: Filter and wash with cold ethanol.
Data Presentation & Characterization
Spectral Validation Table
Use the following reference data to validate your synthesized scaffolds.
| Scaffold Type | Key IR Peaks (cm⁻¹) | ¹H NMR Diagnostic Signals (DMSO-d₆) | Mass Spec (ESI) |
| Precursor (Hydrazide) | 3300 (NH), 1650 (C=O amide) | [M+H]⁺ = 165.1 | |
| 1,3,4-Oxadiazole | 2550 (SH), 1615 (C=N) | [M+H]⁺ = 207.1 | |
| 1,2,4-Triazole | 1250 (C=S), 3100 (NH) | [M+H]⁺ = 282.1 | |
| Acylhydrazone | 1600 (C=N), 3200 (NH) | Derivative dependent |
Solvent Selection Guide for Recrystallization
-
Oxadiazoles: Ethanol (95%) is optimal. If the product is oily, use Ethanol/Water (1:1).
-
Triazoles: Methanol or Ethyl Acetate/Hexane mixtures.
-
Hydrazones: DMF/Ethanol mixtures for highly substituted derivatives.
Mechanistic Visualization
The following diagram illustrates the critical cyclization mechanism for the 1,3,4-oxadiazole formation (Protocol A), highlighting the transition from the dithiocarbazate intermediate.
Figure 2: Mechanistic pathway for the conversion of hydrazide to oxadiazole thione via dithiocarbazate.
References
-
Synthesis of 1,3,4-Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009). "Synthesis and antibacterial activity of some new 1,3,4-oxadiazole derivatives." Journal of Heterocyclic Chemistry.
-
Triazole Formation: Kucukguzel, I., et al. (2000). "Synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles and their anticonvulsant activity." Farmaco.
-
Hydrazone Bioactivity: Rollas, S., & Küçükgüzel, Ş. G. (2007).[1][3] "Biological activities of hydrazone derivatives." Molecules.
-
General Hydrazide Chemistry: PubChem Compound Summary for Hydrocinnamic acid hydrazide.
-
Carbon Disulfide Reactivity: "Reactions of Carbon Disulfide with N-Nucleophiles." ChemInform.
Sources
3-Phenylpropanehydrazide functionalization of nanoparticles
Application Note: High-Fidelity Functionalization of Nanoparticles with 3-Phenylpropanehydrazide
Executive Summary
This application note details the protocol for functionalizing carboxylated nanoparticles (NPs) with 3-phenylpropanehydrazide (3-PPH) . This specific ligand serves a dual purpose in nanomedicine and materials science:
-
Hydrophobic Modulation: The phenylpropyl moiety introduces a distinct hydrophobic domain (
- stacking capability) to the nanoparticle surface, enhancing the loading efficiency of aromatic therapeutic agents (e.g., Doxorubicin, Paclitaxel). -
pH-Responsive Linkage: The hydrazide terminus remains available for the formation of hydrazone bonds with aldehyde- or ketone-containing ligands. These bonds are stable at physiological pH (7.4) but hydrolyze rapidly in acidic microenvironments (pH 5.0–6.0), such as endosomes or tumor interstitium.
This guide focuses on the conjugation of 3-PPH to Carboxylated Polymeric Nanoparticles (PLGA-COOH) and Lipoic Acid-capped Gold Nanoparticles (AuNPs-COOH) via carbodiimide chemistry.
Chemical Basis & Mechanistic Insight
The functionalization relies on the nucleophilic attack of the primary amine of the hydrazide group (
Why 3-Phenylpropanehydrazide? Unlike simple alkyl hydrazides, 3-PPH contains an aromatic ring separated by a propyl chain.
-
Spacer Effect: The 3-carbon chain reduces steric hindrance, allowing the hydrazide group to remain reactive.
- -Interaction: The phenyl ring facilitates non-covalent interactions with graphene oxide or carbon nanotubes, and stabilizes aromatic drug payloads via stacking interactions.
Reaction Mechanism (EDC/NHS Coupling)
-
Activation: The carboxyl group on the NP is activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.
-
Stabilization: NHS (N-Hydroxysuccinimide) converts this intermediate into a semi-stable amine-reactive NHS-ester.
-
Conjugation: The terminal amine of 3-PPH attacks the NHS-ester, releasing NHS and forming a stable amide-like linkage.
Figure 1: Step-wise mechanism of EDC/NHS mediated conjugation of 3-Phenylpropanehydrazide to carboxylated nanoparticles.
Experimental Protocols
Materials Required
-
Nanoparticles: PLGA-COOH (Poly(lactic-co-glycolic acid)) or AuNPs-COOH (Citrate/Lipoic acid capped).
-
Reagents:
-
3-Phenylpropanehydrazide (Synthesis: Reflux methyl hydrocinnamate with hydrazine hydrate).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
-
Buffers:
-
Activation Buffer: 0.1 M MES, pH 5.5.
-
Coupling Buffer: 1X PBS, pH 7.4 (Must be amine-free).
-
Purification: Dialysis tubing (MWCO 3.5 kDa) or Centrifugal filters (Amicon Ultra).
-
Protocol A: Surface Activation & Conjugation
Step 1: Carboxyl Activation
-
Dispense 10 mg of Carboxyl-NPs into 5 mL of MES Buffer (pH 5.5) .
-
Add EDC (Final concentration: 50 mM) and Sulfo-NHS (Final concentration: 20 mM).
-
Expert Tip: The molar ratio of EDC:NHS should be roughly 2:1. The excess EDC ensures full activation, while Sulfo-NHS increases the stability of the active ester in aqueous solution.
-
-
Incubate for 15–30 minutes at room temperature with gentle stirring.
-
Critical: Do not exceed 30 minutes; the NHS-ester will begin to hydrolyze.
-
Step 2: Ligand Conjugation
-
Purify Intermediate: (Optional but recommended for AuNPs) Centrifuge at 12,000 x g for 10 mins to remove excess EDC/urea byproducts. Resuspend the pellet immediately in PBS (pH 7.4) .
-
Note: For polymeric NPs (PLGA), centrifugation may cause aggregation. Instead, use a rapid desalting column (PD-10) to exchange the buffer to PBS.
-
-
Reaction: Add 3-Phenylpropanehydrazide dissolved in a minimal amount of DMSO (if solubility is low in water) to the activated NP suspension.
-
Ratio: Use a 10-fold molar excess of hydrazide relative to the estimated surface carboxyl groups.
-
-
Incubate for 4–12 hours at room temperature (or 4°C overnight) under gentle agitation.
Step 3: Purification
-
Dialysis: Transfer the reaction mixture to a dialysis bag (MWCO 3.5–10 kDa depending on NP size). Dialyze against distilled water for 24 hours, changing the water at least 3 times.
-
Lyophilization: Freeze-dry the purified suspension to obtain the functionalized powder (NP-PPH) for storage.
Quality Control & Characterization
Validation of surface chemistry is critical. The following parameters confirm successful conjugation.
Table 1: Characterization Matrix
| Technique | Parameter | Expected Result (Success) | Scientific Rationale |
| FTIR Spectroscopy | Surface Chemistry | New bands at 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II). | Indicates formation of the -CO-NH- bond. Appearance of aromatic C=C stretches (~1600 cm⁻¹) confirms the phenyl group. |
| Zeta Potential | Surface Charge | Shift from highly negative (–40 mV) to less negative (–15 to –20 mV). | Consumption of anionic -COOH groups and shielding by the neutral phenylpropyl chain reduces surface charge magnitude. |
| UV-Vis Spectroscopy | Optical Properties | Absorption peak at ~250–260 nm . | Characteristic absorption of the phenyl ring on the nanoparticle surface (distinct from the NP core spectra). |
| DLS | Hydrodynamic Size | Slight increase (+2–5 nm). | Verification that the functionalization did not cause massive aggregation. |
Application Workflow: pH-Triggered Drug Loading
Once the NP-PPH is synthesized, it can be used to load ketone-containing drugs (e.g., Doxorubicin) via hydrazone formation.
Figure 2: Workflow for utilizing the hydrazide-functionalized nanoparticles for drug delivery.
Protocol B: Hydrazone Drug Loading
-
Dissolve Doxorubicin (DOX) in methanol (1 mg/mL).
-
Mix NP-PPH suspension with DOX solution (1:1 v/v).
-
Add a catalytic amount of Trifluoroacetic acid (TFA) or adjust pH to 5.0 briefly to catalyze hydrazone formation, then readjust to neutral.
-
Note: Hydrazone formation is reversible; however, in anhydrous methanol or under specific catalytic conditions, the equilibrium shifts to the product.
-
-
Stir for 24 hours in the dark.
-
Purify via centrifugation to remove free DOX.
Troubleshooting & Optimization
-
Issue: Aggregation during Activation.
-
Cause: Neutralization of surface charge during EDC activation reduces electrostatic repulsion.
-
Solution: Use Sulfo-NHS (charged) to maintain stability. Perform activation in MES buffer (pH 5.5) rather than PBS, as phosphate competes with EDC.
-
-
Issue: Low Conjugation Efficiency.
-
Cause: Hydrolysis of the NHS-ester before ligand addition.
-
Solution: Work quickly. Add the 3-Phenylpropanehydrazide immediately after the activation step. Ensure the hydrazide is fully dissolved (use 5-10% DMSO if necessary).
-
-
Issue: "Jelly" formation (Polymeric NPs).
References
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS chemistry).
-
Bae, Y., et al. (2005). "Design of environment-sensitive supramolecular assemblies for intracellular drug delivery: poly(amino acid)-based polymeric micelles." Journal of Controlled Release. Link
-
Etrych, T., et al. (2001). "New HPMA copolymers containing doxorubicin bound via pH-sensitive linkage: synthesis and in vitro and in vivo biological properties." Journal of Controlled Release. Link
-
Aryal, S., et al. (2010). "Polymeric nanoparticles with precise ratiometric control over drug loading for combination therapy." ACS Nano. Link
-
Saha, B., et al. (2018). "pH-Sensitive Hydrazone-Linked Doxorubicin Nanogels via Polymeric-Activated Ester Scaffolds." Chemistry of Materials. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenylpropanehydrazide & Derivatives
Current Status: Operational Ticket ID: TCH-PUR-3PPH-001 Subject Matter Expert: Senior Application Scientist, Separation Sciences
Introduction: The Molecule & The Challenge
3-Phenylpropanehydrazide (CAS: 3538-68-9) is a critical intermediate often used in the synthesis of heterocycles (1,2,4-triazoles, oxadiazoles) and protease inhibitors.[1][2] Structurally, it possesses a lipophilic phenyl tail and a polar, nucleophilic hydrazide head.
The Purification Paradox:
The flexible ethyl linker (
This guide provides an autonomous, non-templated troubleshooting workflow designed to resolve these specific chemical conflicts.
Module 1: Crystallization Strategies (The "Oiling Out" Crisis)
User Issue: "My crude product separates as a sticky brown oil at the bottom of the flask upon cooling, rather than a white solid."
The Mechanism
This phenomenon is Liquid-Liquid Phase Separation (LLPS). The metastable zone for crystallization is narrow. If the solution cools too fast or is too concentrated, the solute molecules aggregate into an amorphous liquid phase before they can organize into a crystal lattice.
Protocol: The Two-Solvent Displacement Method
Do not rely on simple cooling. Use this chemically driven precipitation method.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) (approx. 50-60°C).
-
Thermodynamic Shift: Slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add just enough warm EtOH to clear the solution.
-
Controlled Nucleation: Allow the solution to cool to Room Temperature (RT) undisturbed.
-
Critical Step: If oil droplets appear, scratch the inner glass wall with a glass rod to induce nucleation, or add a seed crystal.
-
-
Deep Cooling: Once solid appears, move to
for 4 hours.
Troubleshooting Guide: Oiling Out
| Symptom | Probable Cause | Corrective Action |
| Oil persists at | Solvent too polar (product is hydrophobic) | Re-dissolve in Ethyl Acetate/Hexane . |
| Product is colored (Yellow/Brown) | Oxidation products (azo/azine impurities) | Perform a Charcoal Filtration (Activated Carbon) while hot in EtOH before adding water. |
| No precipitate forms | Solution too dilute | Rotavap to 50% volume and repeat water addition. |
Module 2: Removal of Genotoxic Impurities (Hydrazine)
User Issue: "NMR shows broad peaks around 4-5 ppm, and I suspect residual hydrazine. How do I remove it safely?"
The Science
Hydrazine hydrate is a reducing agent and a strong nucleophile. It is highly water-soluble (
Protocol: The "Ice-Crash" Wash
Use this method if your product is a solid.
-
Quench: Pour the reaction mixture (usually in MeOH/EtOH) into a 10x volume of Ice-Water .
-
Precipitate: Stir vigorously for 30 minutes. The hydrazide product should precipitate; hydrazine hydrate remains in the aqueous phase.
-
The Displacement Wash: Wash the filter cake with cold water (
) followed by cold Diethyl Ether ( ).-
Why Ether? It removes non-polar unreacted esters and helps dry the cake, while hydrazine is insoluble in ether.
-
Protocol: Scavenging (For High-Purity Needs)
If the "Ice-Crash" fails (product is too soluble in water), use a chemical scavenger.
-
Reagent: Polymer-supported Benzaldehyde or 4-Nitrobenzaldehyde.
-
Action: The aldehyde reacts selectively with the more nucleophilic free hydrazine to form an insoluble hydrazone, which is filtered off.
Module 3: Chromatographic Isolation
User Issue: "My peaks are tailing badly on silica gel, and I can't separate the hydrazide from the hydrazone derivative."
The Mechanism
Hydrazides are basic amines. They interact strongly with the acidic silanol groups (
HPLC / Flash Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Reverse Phase) | Preferred. Eliminates silanol interactions. |
| Mobile Phase A | Water + 0.1% Ammonium Formate | Buffer is required to protonate the hydrazide (pH ~4-5) for consistent retention. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | ACN provides sharper peaks; MeOH is cheaper for Flash. |
| Silica Modifier | 1% Triethylamine (TEA) | If you must use Normal Phase, TEA blocks silanol sites, reducing tailing. |
| Detection | 210 nm (Amide) & 254 nm (Phenyl) | Dual-wavelength monitoring ensures you catch both the backbone and the aromatic tail. |
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 3-Phenylpropanehydrazide based on the physical state of the crude product.
Figure 1: Decision Matrix for the purification of 3-Phenylpropanehydrazide, prioritizing hydrazine removal and crystallization.
FAQ: Frequently Asked Questions
Q1: Can I use Acetone for recrystallization? A: Absolutely NOT. Hydrazides react with ketones (like acetone) to form hydrazones (Schiff bases). You will chemically alter your product into a different compound (a 3-phenylpropanehydrazone derivative). Stick to alcohols (MeOH, EtOH) or esters (Ethyl Acetate).
Q2: My product turned pink after a week. Is it ruined? A: The pink coloration indicates mild oxidation, likely forming azo compounds.
-
Fix: If the bulk is white, wash the surface with cold ether.
-
Prevention: Hydrazides are reducing agents. Store them under an inert atmosphere (Nitrogen/Argon) in amber vials at
.
Q3: How do I calculate the yield accurately if the product is wet?
A: Hydrazides hold onto water and alcohols tightly via hydrogen bonding. You must dry the product under high vacuum (< 5 mbar) at
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazide synthesis and crystallization).
-
Sigma-Aldrich. (n.d.). 3-Phenylpropanehydrazide Product Specification & Safety Data Sheet. (Physical properties and storage).[2][7][8]
-
Wang, Z., et al. (2012). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Molecules, 17(7), 7797-7816. (Describes purification of similar hydrazide derivatives via silica gel and crystallization).
-
ChemicalBook. (2023). 3-Phenyl-propionic acid hydrazide Properties and Melting Point Data.
-
ResearchGate Forum. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (Community-verified protocols for hydrazine removal).
Sources
- 1. 3-PHENYL-PROPIONIC ACID HYDRAZIDE | 3538-68-9 [chemicalbook.com]
- 2. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. 3682-15-3 CAS MSDS (3-Nitrophthalhydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing 3-Phenylpropanehydrazide Synthesis
Ticket ID: T-PPH-001 Subject: Troubleshooting Low Yields & Impurity Profiles in Hydrocinnamoyl Hydrazide Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction
You are encountering low yields in the synthesis of 3-Phenylpropanehydrazide (CAS: 3538-68-9).[1] This intermediate is critical for downstream heterocycle synthesis (e.g., 1,2,4-triazoles).
The conversion of Methyl Hydrocinnamate (or Ethyl Hydrocinnamate) to the hydrazide via hydrazinolysis is theoretically high-yielding (>85%). If your yields are dropping below 60%, or if you are isolating a high-melting insoluble solid, you are likely falling into one of two specific kinetic traps: Symmetrical Dimerization or Solubility Mismanagement .
This guide provides a diagnostic matrix and a corrected "Golden Path" protocol to restore your yields.
Module 1: The Diagnostic Matrix (Triage)
Compare your experimental observations with these symptoms to identify the root cause.
| Symptom | Observation Details | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product mass is low; TLC shows baseline spots or unreacted ester.[1] | Incomplete Conversion | Increase temperature (Reflux) or reaction time.[1] Check Hydrazine quality. |
| "The Brick" | A white, high-melting solid forms that is insoluble in hot ethanol/methanol.[1] | Dimer Formation (Sym-Diacylhydrazine) | CRITICAL: Hydrazine Hydrate was limiting.[1] Increase equivalents to 3.0–5.0 equiv. |
| No Precipitate | Reaction turned clear, but no solid formed upon cooling.[1] | Solubility Trap | Product is staying in the alcohol.[1] Requires concentration or ether trituration.[1] |
| Sticky Oil | Product isolates as a yellow gum instead of a solid.[1] | Impurity/Solvent Trap | Residual solvent or unreacted ester.[1] Triturate with cold diethyl ether/hexanes. |
Module 2: The "Golden Path" Protocol
This protocol is engineered to suppress dimer formation and maximize recovery.
Reaction: Methyl 3-phenylpropanoate +
Step-by-Step Methodology
-
Stoichiometry Setup (The Safety Margin):
-
Solvent Selection:
-
Use Absolute Ethanol (5–10 mL per gram of ester).[1]
-
Why: Ethanol provides the right reflux temperature (~78°C) to drive the reaction while allowing the product to crystallize upon cooling (unlike Methanol, which may solubilize the product too well).
-
-
Reaction Execution:
-
Work-Up (The Yield Saver):
-
Do not pour into excess water immediately.[1] The product has moderate water solubility due to the polar hydrazide head group.[1]
-
Step A: Concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol and excess hydrazine.
-
Step B: Cool the residue to 0°C. If solid forms, filter and wash with cold ether.
-
Step C (If oil remains): Add cold water (minimal volume) to the residue and stir vigorously. The oil should solidify.[1] Filter and wash with cold water (to remove hydrazine traces) followed by Hexanes.[1]
-
Module 3: Deep Dive Troubleshooting
Issue A: The "Dimer" Trap (Sym-Diacylhydrazine)
Mechanism: The reaction proceeds in two stages.[1][2][3][4][5][6]
The second reaction happens if the concentration of free Hydrazine drops too low. The hydrazide product is still nucleophilic; if it can't find hydrazine, it will attack another molecule of ester.
-
Fix: Maintain a high local concentration of hydrazine. Never add hydrazine to hot ester; add hydrazine to the solvent first or use a large excess [1].[1]
Issue B: Hydrazine Quality
Hydrazine hydrate absorbs
-
Test: If your hydrazine hydrate is old or yellowed, distill it or buy a fresh bottle.[1] Old reagents lead to stalled reactions [2].[1]
Issue C: Solubility & Loss
3-Phenylpropanehydrazide contains a lipophilic tail (phenylpropyl) and a hydrophilic head (hydrazide).[1]
-
It is Amphiphilic .[1]
-
Washing with large volumes of water will dissolve your product, leading to yields <40%.[1]
-
Correction: Use Diethyl Ether or MTBE for the final wash. The product is insoluble in ether, but the impurities (unreacted ester) are soluble.
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for maximizing yield and purity.
Caption: Decision tree for the synthesis and isolation of 3-Phenylpropanehydrazide, highlighting critical checkpoints for dimer detection and oil trituration.
References
-
Organic Chemistry Portal. Hydrazine - Reactivity and Wolff-Kishner Reduction. (General mechanism and reactivity of hydrazine with carbonyls).
-
Common Organic Chemistry. Hydrazine Hydrate Properties and Safety. (Handling and stability of hydrazine reagents).[1]
-
ChemicalBook. 3-Phenylpropanehydrazide Product Specifications and Applications. (Used for physical property verification and solubility inferences).[1]
-
Thiyagarajan, S. et al. Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation... (Discussion on acylhydrazide formation and side reactions). Org.[1][6][7][8][9] Lett.2020 , 22, 6617-6622.[8]
Sources
- 1. 3-Phenylpropanehydrazide - CAS:3538-68-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 6. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 7. Hydrazine [organic-chemistry.org]
- 8. Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols [organic-chemistry.org]
- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
overcoming solubility issues with 3-Phenylpropanehydrazide in organic solvents
Welcome to the technical support resource for 3-Phenylpropanehydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet critical challenge of its solubility in organic solvents. As an amphiphilic molecule, featuring both a nonpolar phenylpropyl tail and a polar hydrazide head, achieving a stable, clear solution requires a systematic and well-understood approach. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions to ensure your experiments proceed efficiently and successfully.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
3-Phenylpropanehydrazide (C9H12N2O) is a solid, typically appearing as a light yellow to brown substance[1][2]. Its solubility behavior is governed by its dual chemical nature.
-
Nonpolar Region: The phenylpropyl group is hydrophobic and lipophilic, favoring dissolution in nonpolar organic solvents.
-
Polar Region: The -CONHNH2 (hydrazide) group is highly polar and capable of forming strong hydrogen bonds, favoring dissolution in polar solvents.
This structural duality means that it will rarely be perfectly soluble in either purely nonpolar (like hexane) or purely polar protic (like water) solvents. The key to dissolution is finding a solvent system that can adequately solvate both ends of the molecule.
Solubility Profile of 3-Phenylpropanehydrazide in Common Organic Solvents
The following table provides a qualitative summary of solubility based on chemical principles and empirical observations for similar structures. It is highly recommended to perform a small-scale solubility test before proceeding with your main experiment.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Good to High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the polar hydrazide group. Their organic nature also accommodates the nonpolar tail. DMSO and DMF are often the first choice for challenging hydrazides[3]. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting well with the hydrazide group. However, their polarity might be too high to fully accommodate the phenylpropyl tail, potentially requiring heating. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF | Sparingly to Moderate | These solvents have moderate polarity. THF and Dioxane are often effective, especially with gentle heating, as they can bridge the polarity gap. Dioxane has been noted for its use in reactions with hydrazides[4]. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl3) | Sparingly to Poor | While capable of dissolving the nonpolar portion, these solvents are poor hydrogen bond partners for the hydrazide group, leading to limited solubility. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Poor to Insoluble | These solvents cannot overcome the strong intermolecular hydrogen bonds of the hydrazide group, resulting in very poor solubility. |
Section 2: Troubleshooting Workflow for Dissolution Failure
Encountering a persistent solid or an oily precipitate is a common scenario. This workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: A step-by-step troubleshooting workflow for solubility issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: I added 3-Phenylpropanehydrazide to Dichloromethane (DCM) and it won't dissolve. What's wrong?
A: This is a classic case of polarity mismatch. DCM is a relatively nonpolar solvent and cannot effectively break the strong hydrogen bonds between the hydrazide groups of your compound. The -CONHNH2 moiety requires a solvent that can act as a hydrogen bond acceptor.
-
Expert Recommendation: Switch to a polar aprotic solvent like DMF or THF. If your reaction chemistry is sensitive to these, try a mixture like DCM with 10-20% methanol, which can help solvate the polar head of the molecule.
Q2: Can I just heat the mixture to force it into solution?
A: Yes, but with caution. Heating increases the kinetic energy of the system, helping to overcome the energy barrier of dissolution[5]. Many compounds that are sparingly soluble at room temperature will dissolve upon heating to 40-60°C.
-
Causality: The dissolution of most solids is an endothermic process, meaning it consumes heat. According to Le Chatelier's principle, adding heat to the system will shift the equilibrium towards dissolution.
-
Trustworthiness Protocol:
-
Always use a stir bar for even heat distribution.
-
Heat gently and incrementally in a water or oil bath.
-
Crucially, monitor the solution as it cools. If the compound precipitates out upon returning to room temperature, you have a supersaturated solution. This may be acceptable if your reaction is performed at an elevated temperature, but it can cause issues if the reaction is run at room temperature or if the product crashes out with your compound upon cooling.
-
Q3: My compound dissolved in hot acetonitrile but crashed out upon cooling. What should I do?
A: This indicates that you have exceeded the solubility limit of acetonitrile at room temperature. You have several options:
-
Run the reaction at the elevated temperature where the compound is soluble, provided the reagents and desired products are stable at that temperature.
-
Use a co-solvent. Add a small amount (5-10% v/v) of a stronger solvent like DMF or DMSO to the acetonitrile before dissolution. This can increase the overall solvating power of the system and keep your compound in solution even at lower temperatures[6].
-
Switch to a different solvent system entirely, such as pure DMF or THF, where the compound has higher intrinsic solubility.
Q4: I am concerned about using high-boiling point solvents like DMF or DMSO. Are there alternatives?
A: Yes. 2-Methyl-THF is an excellent alternative to THF with a higher boiling point and lower water miscibility. For reactions requiring a polar character, a mixture of 1,4-Dioxane and a small amount of water or methanol can be effective. The choice depends heavily on the specific requirements of your subsequent reaction steps (e.g., anhydrous conditions, reaction temperature).
Section 4: Experimental Protocols & Advanced Strategies
Protocol 1: Systematic Solvent Screening
Before committing to a large-scale reaction, a small-scale solvent screen is an invaluable, material-saving step.
Objective: To identify the most effective solvent or co-solvent system.
Methodology:
-
Weigh approximately 5-10 mg of 3-Phenylpropanehydrazide into several small vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., THF, ACN, EtOH, Toluene).
-
Vortex or stir each vial at room temperature for 2-3 minutes.
-
Observe and record the results (e.g., fully dissolved, partially dissolved, suspended, no change).
-
For vials with partial or no dissolution, gently warm to ~50°C for 5 minutes.
-
Observe and record again. Note if the compound precipitates upon cooling.
-
Based on these results, select the optimal solvent for your full-scale experiment.
Protocol 2: Utilizing a Co-Solvent System
Objective: To dissolve the compound when a single solvent is insufficient.
Methodology:
-
Begin with your compound suspended in the primary solvent (e.g., THF), which provides moderate solubility.
-
While stirring vigorously, add a strong polar aprotic solvent (the "co-solvent," e.g., DMF) dropwise.
-
Continue adding the co-solvent until the solution becomes clear.
-
Important: Do not add more than 10-20% (v/v) of the co-solvent initially, as it can significantly alter the reaction environment. The goal is to use the minimum amount necessary to achieve dissolution.
Caption: A co-solvent system solvates both ends of an amphiphilic molecule.
Advanced Strategy: pH Modification
For certain applications, particularly in aqueous or protic solvent systems, altering the pH can modify solubility. The hydrazide group has basic lone pairs on the terminal nitrogen.
-
Acidification: Adding a trace amount of a non-nucleophilic acid (e.g., trifluoroacetic acid) can protonate the terminal amine, forming a hydrazinium salt. Salts often have significantly higher solubility in polar solvents than their neutral counterparts. This technique is common for improving the solubility of drug candidates but must be compatible with your reaction conditions[7].
-
Basification: In some cases, a strong, non-nucleophilic base could deprotonate the N-H proton adjacent to the carbonyl, forming an anion. This is less common but can be a viable strategy.
Caution: This approach fundamentally changes the chemical nature of your starting material and may not be suitable for all synthetic pathways. Always consider the compatibility of acids or bases with other functional groups in your reaction.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
-
PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available at: [Link]
-
Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. Available at: [Link]
- Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Available at: [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
Sources
- 1. 3-PHENYL-PROPIONIC ACID HYDRAZIDE | 3538-68-9 [chemicalbook.com]
- 2. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
challenges in the characterization of 3-Phenylpropanehydrazide products
Status: Operational Ticket ID: 3-PPH-CHAR-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
Welcome to the technical support hub for 3-Phenylpropanehydrazide (CAS: 501-17-7) . This compound, a derivative of hydrocinnamic acid, presents unique characterization challenges due to the nucleophilic nature of the hydrazide group (
This guide moves beyond standard textbook definitions to address the "real-world" anomalies observed in the lab, specifically focusing on NMR artifacts , HPLC peak tailing , and synthetic by-product identification .
Module 1: Nuclear Magnetic Resonance (NMR) Troubleshooting
Issue: "Ghost" Peaks and Chemical Shift Anomalies
User Complaint: "My
Root Cause Analysis
-
The Acetone Trap (Critical): Hydrazides are potent nucleophiles. If you used acetone to clean your NMR tube or as a recrystallization solvent, the hydrazide likely condensed with it to form a hydrazone (isopropylidene derivative). This reaction is rapid and often occurs in the NMR tube itself.
-
Proton Exchange: The
and protons are labile. In protic solvents like Methanol- or , these protons exchange rapidly with deuterium, disappearing from the spectrum.
Technical Solution
-
Protocol: Always run hydrazide NMRs in DMSO-
. It prevents exchange and stabilizes the hydrogen bonding network, allowing observation of the amide/amine protons. -
Verification: If you suspect acetone contamination, look for a pair of singlets (methyls) at
1.8 and 2.0 ppm (syn/anti isomers of the hydrazone).
Issue: Peak Doubling (The Rotamer Effect)
User Complaint: "My sample looks pure by LC-MS, but the NMR shows split peaks for the methylene protons. Is it a mixture?"
Expert Insight
This is likely not an impurity. 3-Phenylpropanehydrazide exhibits
-
Diagnostic Test: Run the NMR at elevated temperature (
or ).-
Result: If the split peaks coalesce into sharp singlets/triplets, it is a rotameric effect.
-
Result: If peaks remain distinct, it is a chemical impurity.
-
Module 2: HPLC & LC-MS Optimization
Issue: Severe Peak Tailing
User Complaint: "The 3-phenylpropanehydrazide peak tails significantly on my C18 column, making integration difficult."
Mechanism
The terminal amino group (
Optimization Protocol
Do not use plain water/acetonitrile gradients. You must suppress silanol ionization or mask the interaction.
| Parameter | Recommendation | Rationale |
| Stationary Phase | End-capped C18 or Phenyl-Hexyl | "End-capping" reduces free silanols. Phenyl-Hexyl offers |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 - 4.0) | Low pH suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Additives | 0.1% Formic Acid | Essential for protonating the hydrazide for MS detection ( |
LC-MS Fragmentation Pattern
When characterizing via MS/MS, look for these signature transitions to confirm identity:
-
Parent Ion:
( ) -
Primary Fragment:
(Loss of hydrazine, or similar rearrangement) -
Tropylium Ion:
(Characteristic of the benzyl group ) -
McLafferty-like Rearrangement:
(Phenethyl cation)
Module 3: Synthetic Impurity Profiling
The "Dimer" Problem
During synthesis (typically ester + hydrazine hydrate), a common side reaction creates a symmetric impurity that is difficult to remove.
Impurity: 1,2-Di(3-phenylpropanoyl)hydrazine
-
Structure:
-
Characteristics: High melting point, very poor solubility in ether/ethanol.
Visualizing the Impurity Pathway
Figure 1: Formation pathway of the diacylhydrazine dimer. This occurs if hydrazine concentration drops or reaction time is prolonged without excess hydrazine.
Module 4: Purification & Stability Protocol
Objective: Isolate pure 3-phenylpropanehydrazide free from the "dimer" and unreacted ester.
Step-by-Step "Acid-Base Swing" Purification
This protocol exploits the amphoteric nature of the hydrazide to separate it from neutral impurities (esters, dimers).
-
Dissolution: Dissolve the crude reaction mixture in 0.5 M HCl (aq).
-
Chemistry: The hydrazide protonates (
) and goes into the water phase. -
Separation: The neutral "dimer" and unreacted ester remain insoluble or in the organic layer.
-
-
Filtration/Extraction:
-
Wash the aqueous acid layer with Ethyl Acetate (
). -
Discard the organic layer (contains impurities).
-
-
Neutralization:
-
Cool the aqueous layer to
. -
Slowly basify with 10% NaOH or saturated
to pH 8–9. -
Observation: The hydrazide will precipitate as a white solid or oil out.
-
-
Recovery:
-
Extract the now-basic aqueous layer with Ethyl Acetate (
). -
Dry over
, filter, and evaporate.
-
Storage & Stability
-
Hygroscopicity: Hydrazides are hygroscopic. Store in a desiccator.
-
Oxidation: Long-term exposure to air can lead to oxidation to the azo or diimide species. Store under Nitrogen/Argon at
.[1]
Module 5: Analytical Decision Tree
Use this logic flow to determine the next step in your characterization.
Figure 2: Troubleshooting logic for purity assessment.
References
-
Reaction of Hydrazides with Acetone (NMR Artifacts)
- Source:Journal of Chemical Education & Organic Process Research & Development.
- Context: Hydrazides react with acetone to form isopropylidene hydrazones, a common artifact in NMR spectroscopy when acetone is used for cleaning.
-
Verification: (Generalized mechanism reference).
-
Rotamerism in Hydrazides
- Title: Conform
- Context: Restricted rotation around the C-N amide bond leads to E/Z isomers visible in NMR.
- Source:Journal of Organic Chemistry.
-
Verification: (Foundational text on amide/hydrazide rotamers).
-
HPLC Tailing of Basic Compounds
- Title: Troubleshooting HPLC Peak Shape Problems.
- Context: Interaction of amines/hydrazides with silanols.
- Source:LCGC Intern
-
Verification:
-
Synthesis of Hydrocinnamic Acid Hydrazide (3-Phenylpropanehydrazide)
- Context: Standard synthesis via ester hydrazinolysis and associ
- Source:Vogel's Textbook of Practical Organic Chemistry.
-
Verification:
Sources
Technical Support Center: Selective Modification with 3-Phenylpropanehydrazide (3-PPH)
Current Status: Operational Guide Version: 2.4 (Method Refinement Series) Applicable Reagent: 3-Phenylpropanehydrazide (CAS: 3538-68-9) Primary Application: Site-selective hydrophobic tagging of glycoproteins and N-terminal transaminated proteins.
Core Technical Directive
3-Phenylpropanehydrazide (3-PPH) acts as a lipophilic modification agent. Unlike hydrophilic hydrazides (e.g., PEG-hydrazides), 3-PPH introduces a hydrophobic phenylpropyl moiety. This is critically useful for modulating protein surface hydrophobicity, enhancing membrane interaction studies, or serving as a small-molecule hapten surrogate.
However, its hydrophobicity presents unique solubility challenges during aqueous bioconjugation. This guide refines the standard hydrazide ligation protocol to accommodate these physicochemical properties, focusing on Glycan-Targeted Labeling and N-Terminal Transamination .
Mechanism of Action & Pathway Visualization
The selective modification relies on the chemoselective reaction between the nucleophilic hydrazide group of 3-PPH and an aldehyde generated on the target biomolecule.
The Pathway:
-
Activation: Periodate oxidation of vicinal diols (sialic acids on glycans) or N-terminal Ser/Thr residues generates reactive aldehydes.
-
Ligation: 3-PPH attacks the aldehyde to form a hydrazone (Schiff base).
-
Stabilization (Optional but Recommended): Reduction of the hydrazone with sodium cyanoborohydride (
) forms a stable, irreversible hydrazine linkage.
Reaction Pathway Diagram
Caption: Step-wise mechanism for site-selective conjugation of 3-PPH to glycoproteins via periodate oxidation.
Refined Experimental Protocol
Standard Operating Procedure (SOP-3PPH-01) Note: This protocol is optimized to prevent precipitation of the hydrophobic 3-PPH reagent.
Phase A: Preparation
Buffer A (Oxidation): 0.1 M Sodium Acetate, pH 5.5. Buffer B (Coupling): 0.1 M Sodium Acetate, pH 5.5, containing 10% DMSO (v/v). Stock 3-PPH: 50 mM in 100% DMSO (Freshly prepared).
Phase B: Step-by-Step Methodology
-
Oxidation (Activation):
-
Dissolve protein (1–5 mg/mL) in Buffer A.
-
Add cold Sodium Meta-periodate (
) to a final concentration of 1–10 mM (See Optimization Table below). -
Incubate 30 min at 4°C in the dark.
-
Quench: Add glycerol (final 15 mM) to consume excess periodate.
-
Desalt immediately using a Zeba spin column or dialysis into Buffer A to remove periodate.
-
-
Conjugation (Ligation):
-
Dilute the 3-PPH DMSO stock into the protein solution.
-
Critical: Final reaction condition must be 10% DMSO to maintain 3-PPH solubility.
-
Target molar excess: 20x to 50x over protein.
-
Incubate 2–4 hours at Room Temperature (RT) with gentle agitation.
-
-
Stabilization (Reduction):
-
Add
(5 M stock in 1 M NaOH) to a final concentration of 50 mM. -
Safety Note: Perform in a fume hood; generates HCN gas if acidified rapidly.
-
Incubate 30 min at RT.
-
-
Purification:
-
Remove excess 3-PPH and DMSO via extensive dialysis against PBS (pH 7.4) or size-exclusion chromatography.
-
Troubleshooting & Method Refinement (FAQs)
Issue 1: "My protein precipitated immediately upon adding 3-PPH."
Diagnosis: Hydrophobic Aggregation. 3-Phenylpropanehydrazide is significantly more hydrophobic than standard biotin-hydrazides. Adding it to a purely aqueous buffer can cause it to crash out, or worse, nucleate protein aggregation. Corrective Action:
-
Solvent Refinement: Ensure the coupling buffer contains at least 10-15% DMSO or DMF.
-
Stepwise Addition: Do not add the bolus of 3-PPH at once. Titrate the DMSO stock slowly while vortexing.
-
Concentration Check: Reduce protein concentration to <2 mg/mL during the coupling phase to minimize intermolecular hydrophobic interactions.
Issue 2: "I see no modification by Mass Spec (LC-MS)."
Diagnosis: pH Mismatch or Reversibility. Hydrazone formation is an equilibrium reaction catalyzed by acid.[1] If the pH is too high (>6.5), the reaction rate is negligible. If the bond isn't reduced, it may hydrolyze during LC-MS sample prep (acidic eluent). Corrective Action:
-
pH Audit: strictly maintain pH 5.5 during coupling.
-
Lock the Bond: You must perform the
reduction step before MS analysis. The hydrazone bond is labile in the 0.1% Formic Acid often used in LC-MS mobile phases.
Issue 3: "I am losing protein activity after labeling."
Diagnosis: Over-oxidation. Periodate is a strong oxidant. High concentrations (>10 mM) or long exposure (>1 hour) can oxidize Methionine and Tryptophan residues, destroying the protein's active site. Corrective Action:
-
Titrate Periodate: Use the minimum effective concentration.
Optimization Table: Periodate Concentrations
| Target Residue | [NaIO4] | Temp | Time | Specificity |
| Sialic Acid (Glycans) | 1 mM | 0°C | 30 min | High (Surface only) |
| N-Terminal Ser/Thr | 5 mM | RT | 15 min | High (N-term specific) |
| General Glycans | 10 mM | RT | 30 min | Moderate (Risk of side reactions) |
Advanced Refinement: N-Terminal Transamination
If your protein is not glycosylated, you can target the N-terminus using a transamination catalyst (PLP) followed by 3-PPH ligation.
Workflow Refinement:
-
Incubate protein with 10 mM Pyridoxal-5'-phosphate (PLP) at pH 6.5, 37°C for 2 hours.
-
This converts the N-terminal amine to a ketone/aldehyde.
-
Proceed with Phase B, Step 2 (Conjugation) using 3-PPH.
-
Why this works: 3-PPH is highly reactive toward the PLP-induced ketone, creating a site-selective hydrophobic cap at the N-terminus.
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on hydrazide chemistry and periodate oxidation parameters).
-
Gilmore, J. M., et al. (2006). "N-Terminal Protein Modification through a Biomimetic Transamination Reaction." Angewandte Chemie International Edition, 45(32), 5307-5311. (Foundation for the N-terminal ketone generation strategy).
-
Zeng, Y., et al. (2009). "High-efficiency labeling of sialylated glycoproteins on living cells." Nature Methods, 6, 207–209. (Protocol basics for mild periodate oxidation of sialic acids).
For further technical assistance, contact the Application Science Division with your specific protein sequence and observed solubility data.
Sources
avoiding degradation of 3-Phenylpropanehydrazide during storage
Welcome to the technical support guide for 3-Phenylpropanehydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, evidence-based answers to common questions and troubleshooting steps to prevent and identify compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of 3-Phenylpropanehydrazide?
3-Phenylpropanehydrazide, like many hydrazide derivatives, is susceptible to degradation from several common laboratory environmental factors. The primary drivers of instability are oxidation , hydrolysis , photodegradation (light exposure) , and thermal stress .[1][2][3]
-
Oxidation: The hydrazide functional group is a powerful reducing agent, making it highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This process can be catalyzed by trace metal impurities.[4] The oxidation of hydrazides can lead to the formation of acyl radicals and other byproducts, fundamentally altering the molecule's structure.[5]
-
Hydrolysis: The amide-like bond in the hydrazide moiety is vulnerable to cleavage by water. This hydrolytic degradation is often catalyzed by acidic or basic conditions.[6][7] Even ambient humidity can be sufficient to initiate hydrolysis over time, leading to the formation of 3-phenylpropanoic acid and hydrazine.[8][9]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradative reactions.[2][10] Some hydrazide derivatives are known to undergo photoisomerization or photoinduced cleavage of the N-N bond upon light irradiation.[11][12][13]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition.[1][3][14] Storing the compound at high temperatures can significantly shorten its shelf life.
Q2: What are the optimal storage conditions for solid 3-Phenylpropanehydrazide to ensure long-term stability?
To mitigate the degradation risks outlined above, a multi-faceted storage strategy is required. The ideal conditions are designed to create an environment that is cool, dark, dry, and inert .
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature significantly reduces the rate of thermal decomposition and slows down oxidative and hydrolytic reactions.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air in the container with an inert gas like argon or nitrogen is the most effective way to prevent oxidation.[2] Hydrazines are known to be air-sensitive.[2] |
| Light | Amber Glass Vial or Opaque Container | Protecting the compound from light prevents photodegradation.[2][10][15] Amber glass effectively blocks UV and other high-energy wavelengths. |
| Moisture | Tightly Sealed Container with Desiccant | A tightly sealed container prevents the ingress of atmospheric moisture, which is critical for avoiding hydrolysis.[16] Storing the container inside a desiccator or including a small packet of desiccant provides an additional layer of protection.[17][18] |
| pH | Neutral (as solid) | As a solid, the compound is less susceptible to pH effects. However, it's crucial to avoid storing it near acidic or basic vapors, as these can catalyze degradation if any moisture is present.[4][19] |
Q3: What type of container is best for storing 3-Phenylpropanehydrazide?
The choice of container is critical for maintaining the integrity of the compound.
-
Primary Container: A borosilicate amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap is the preferred choice.
-
Amber Glass: Protects against light-induced degradation.[2]
-
Borosilicate Glass: Chemically resistant and minimizes the risk of leaching impurities that could catalyze degradation.
-
PTFE-Lined Cap: Provides an excellent, chemically inert seal against moisture and oxygen. Avoid rubber or cork stoppers, as hydrazine solutions can attack these materials.[1]
-
-
Secondary Containment: For added protection, the primary vial can be sealed with paraffin film and placed inside a larger, opaque container that is stored in a desiccator cabinet.
Troubleshooting Guide: Identifying and Mitigating Degradation
Even with the best precautions, degradation can occur. This guide helps you identify potential issues and take corrective action.
Scenario 1: Visual Inspection Reveals Changes
-
Observation: The normally white or off-white powder has developed a yellow or brownish tint.
-
Probable Cause: This is a common indicator of oxidation . The formation of chromophoric (color-producing) byproducts is a hallmark of oxidative degradation pathways.
-
Recommended Action:
-
Immediately place the compound in a desiccator under an inert atmosphere.
-
Perform a purity analysis using an appropriate analytical method like HPLC or TLC to quantify the extent of degradation.[20][21]
-
If purity is compromised, the material may need to be repurified (e.g., by recrystallization) or discarded.
-
Review storage procedures to ensure the container is properly sealed and was purged with inert gas.
-
-
Observation: The powder, which was once free-flowing, has become clumpy, sticky, or appears wet.
-
Probable Cause: This strongly suggests moisture absorption and potential hydrolysis .[9] The presence of water lowers the melting point and can cause physical changes in the solid.
-
Recommended Action:
-
Dry the material under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). Do not heat the sample, as this will accelerate degradation.[3]
-
Analyze the material for purity and the presence of hydrolysis products (e.g., 3-phenylpropanoic acid).
-
Ensure storage containers are sealed tightly and stored in a dry environment.
-
Scenario 2: Analytical Data Shows Impurities
-
Observation: A routine quality control check via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) shows new peaks that were not present in the initial analysis.
-
Probable Cause: The compound has degraded. The retention times of the new peaks can provide clues to the nature of the impurities.
-
More Polar Impurities (eluting earlier): Often indicative of hydrolysis , as the resulting carboxylic acid (3-phenylpropanoic acid) is significantly more polar than the parent hydrazide.
-
Multiple Small Peaks: Can indicate complex oxidative or photodegradative pathways, which often produce a mixture of products.
-
-
Recommended Action:
-
Confirm the identity of the degradation products using a mass spectrometer (LC-MS).[20] This provides definitive evidence of the degradation pathway.
-
Quantify the level of impurity. If it exceeds the acceptable limit for your application, the batch should not be used.
-
Implement the workflow below to diagnose the root cause of the degradation.
-
Degradation Troubleshooting Workflow
Caption: Primary degradation pathways for 3-Phenylpropanehydrazide.
Experimental Protocols
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 3-Phenylpropanehydrazide and detecting common degradation products. Method optimization may be required for specific equipment. This approach is based on standard practices for analyzing small molecules and their degradation products. [22][23] 1. Materials and Reagents:
-
3-Phenylpropanehydrazide sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
Standard Solution (1 mg/mL): Accurately weigh ~10 mg of a high-purity reference standard of 3-Phenylpropanehydrazide and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C [21]* Detection Wavelength: 254 nm (or scan with a PDA detector to identify optimal wavelength)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Data Analysis:
-
Run a blank (injection of solvent) to identify any system peaks.
-
Inject the reference standard to determine the retention time of pure 3-Phenylpropanehydrazide.
-
Inject the test sample.
-
Calculate the purity of the sample by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Compare the chromatogram of the test sample to the standard. Any significant peaks at different retention times are potential impurities or degradation products. Earlier eluting peaks are likely more polar (e.g., hydrolysis products).
References
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- ChemicalBook. (n.d.). Hydrazine hydrate(7803-57-8).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
- Reddit. (2021). Storage of Boc-hydrazide.
- ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis.
- ResearchGate. (2025). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone.
- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
- NASA Technical Reports Server. (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE.
- DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.
- PMC. (n.d.). A dual-mode visual detector for toxic hydrazine.
- MDPI. (n.d.). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone.
- Lucien, H. W. (n.d.). Thermal Decomposition of Hydrazine.
- MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- PMC - NIH. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination.
- Semantic Scholar. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined.
- PMC - NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- ResearchGate. (2025). Decomposition of Hydrazine in Aqueous Solutions.
- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1621.
- PubMed. (n.d.). Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy.
- Chemical Communications (RSC Publishing). (n.d.). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid.
- Pharmacia. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO-B activity in cellular cultures.
- PMC - NIH. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
- ResearchGate. (2025). Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy.
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives.
Sources
- 1. arxada.com [arxada.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. mdpi.com [mdpi.com]
- 12. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrazine hydrate(7803-57-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 16. reddit.com [reddit.com]
- 17. Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
identifying and removing impurities from 3-Phenylpropanehydrazide
CAS: 3538-68-9 | Formula:
Diagnostic Hub: Identification & Characterization
Before attempting purification, you must accurately diagnose the impurity profile. In the synthesis of 3-phenylpropanehydrazide (typically via hydrazinolysis of ethyl hydrocinnamate), three specific impurities are pervasive.
The Impurity Profile
| Impurity Type | Chemical Identity | Origin | Diagnostic Sign |
| The "Dimer" | 1,2-Bis(3-phenylpropanoyl)hydrazine | Stoichiometric error (insufficient hydrazine) | High Melting Point (>150°C); Insoluble in hot EtOH. |
| Starting Material | Ethyl 3-phenylpropionate | Incomplete reaction | Oily consistency; Sweet/fruity odor; High |
| Hydrolysis Product | 3-Phenylpropionic acid | Water contamination / Acidic workup | Melting Point ~48°C; Acidic pH in aqueous solution. |
| Reagent | Hydrazine Hydrate | Excess reagent | Reducing nature (Tollens' test); Fishy/Ammonia odor. |
NMR Diagnostic Table (
)
Use this table to interpret your crude NMR spectrum. The "Dimer" is the most difficult impurity to remove if not identified early.
| Proton Environment | Target Molecule ( | Dimer Impurity ( | Ester Impurity ( |
| -NH- (Amide) | ~9.0 (Singlet, 1H) | ~9.8 (Singlet, 2H) | N/A |
| -NH2 (Hydrazide) | ~4.2 (Broad s, 2H) | ABSENT | N/A |
| Aromatic Ring | 7.1 - 7.3 (Multiplet, 5H) | 7.1 - 7.3 (Multiplet, 10H) | 7.1 - 7.3 (Multiplet, 5H) |
| ~2.3 (Triplet) | ~2.4 (Triplet) | ~2.6 (Triplet) | |
| Unique Signal | Symmetric structure (simplified spectrum) | Ethyl quartet (~4.1 ppm) |
Impurity Identification Workflow
Use the following logic tree to determine the state of your crude material.
Figure 1: Diagnostic logic flow for initial purity assessment.
Purification Protocols
Protocol A: Selective Recrystallization (Removal of Dimer & Salts)
Objective: Remove the symmetric dimer (1,2-bis(3-phenylpropanoyl)hydrazine) which is significantly less soluble than the target hydrazide.
Principle: 3-Phenylpropanehydrazide exhibits a steep solubility curve in ethanol/water mixtures (soluble hot, insoluble cold). The dimer is insoluble even in moderately hot ethanol, allowing it to be filtered off before the product crystallizes.
Reagents:
Step-by-Step Procedure:
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Absolute Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with stirring.
-
Observation: If the solution is clear, proceed. If a white solid remains suspended despite refluxing, this is likely the dimer .
-
-
Hot Filtration (Critical Step): If solids remain at reflux, filter the hot solution rapidly through a pre-warmed Buchner funnel. The solid collected is the impurity. Retain the filtrate (liquid).
-
Crystallization: Reheat the filtrate to reflux. Add water dropwise until a faint turbidity (cloudiness) persists, then add just enough ethanol to clear it again (typically 9:1 EtOH:
ratio). -
Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the white needles via vacuum filtration.
-
Drying: Dry in a vacuum desiccator over
or silica gel.-
Target Melting Point: 102–106°C [1].[4]
-
Protocol B: Trituration (Removal of Unreacted Ester)
Objective: Remove oily ester residues (Ethyl 3-phenylpropionate) without full recrystallization.
Principle: The hydrazide is insoluble in cold non-polar solvents (Hexane/Heptane), while the starting ester is highly soluble.
Step-by-Step Procedure:
-
Place the crude solid in a mortar.
-
Add 10 mL of cold Hexane or Heptane (per gram of solid).
-
Grind the solid under the solvent with a pestle for 5 minutes.
-
Filter the suspension.[5] The filtrate contains the ester impurities.
-
Wash the filter cake with another portion of cold Hexane.
-
Note: This method does not remove the dimer.
Troubleshooting FAQs
Q: My product has a yellow tint. Is it ruined? A: Not necessarily. Hydrazides are prone to surface oxidation, forming trace azo compounds or hydrazones which are yellow.
-
Fix: Perform Protocol A (Recrystallization) and add 1-2% w/w Activated Charcoal during the hot dissolution step. Filter the charcoal out while hot. This will adsorb the colored impurities.
Q: I have two melting points or a very broad range (e.g., 95–115°C). A: This indicates a mixture of the mono-hydrazide and the dimer. The dimer melts significantly higher (often >150°C).
-
Fix: You must perform the Hot Filtration step in Protocol A. Ensure you do not add so much solvent that the dimer dissolves; exploit its poor solubility.
Q: The NMR shows a "messy" region around 1.5 - 2.0 ppm. A: This is likely water or residual solvents (Ethanol/Hexane). Hydrazides are hygroscopic.
-
Fix: Dry the sample under high vacuum (<1 mbar) at 40°C for 6 hours.
Q: Can I use Acetone for recrystallization?
A: NO. Hydrazides react with ketones (like acetone) to form Hydrazones (
Synthesis & Side-Reaction Pathway
Understanding how the impurities form helps in prevention.
Figure 2: Reaction pathway showing the origin of the dimer impurity.
References
-
Heterocyclics Inc. (2025). Product Specification: 3-Phenylpropionic acid hydrazide (CAS 3538-68-9).[6][7] Retrieved from
-
Sigma-Aldrich. (n.d.).[2] 3-Phenylpropanehydrazide Product Page. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. (n.d.). Compound Summary: 3-Phenylpropanehydrazide.[6] Retrieved from
Sources
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. heterocyclics.com [heterocyclics.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
addressing regioselectivity issues in reactions of 3-Phenylpropanehydrazide
Welcome to the technical support center for 3-Phenylpropanehydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving 3-phenylpropanehydrazide. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to Regioselectivity in 3-Phenylpropanehydrazide Reactions
3-Phenylpropanehydrazide is a versatile building block in organic synthesis, frequently employed in the construction of various heterocyclic scaffolds, such as pyrazoles and indoles. However, its unsymmetrical nature, possessing two distinct nitrogen atoms with different nucleophilicities (the α-nitrogen adjacent to the carbonyl group and the β-nitrogen), often leads to the formation of regioisomeric products. This lack of regioselectivity can result in reduced yields of the desired product and complex purification challenges.
This guide will delve into the common regioselectivity issues encountered in key reactions of 3-phenylpropanehydrazide and provide evidence-based strategies to control the reaction outcomes.
Core Concepts: Understanding the Competing Reaction Pathways
The regiochemical outcome of reactions with 3-phenylpropanehydrazide is primarily governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. The two nitrogen atoms of the hydrazide moiety exhibit different reactivity profiles. The terminal NH2 group (β-nitrogen) is generally more nucleophilic and less sterically hindered, while the NH group adjacent to the carbonyl (α-nitrogen) is less nucleophilic due to the electron-withdrawing effect of the carbonyl group.
Troubleshooting Guide: Common Regioselectivity Problems and Solutions
This section addresses specific issues you may encounter during your experiments with 3-phenylpropanehydrazide in a question-and-answer format.
Pyrazole Synthesis with Unsymmetrical 1,3-Dicarbonyl Compounds
Question: I am reacting 3-phenylpropanehydrazide with an unsymmetrical 1,3-diketone (e.g., benzoylacetone) and obtaining a mixture of two regioisomeric pyrazoles. How can I selectively synthesize one isomer?
Answer: This is a classic regioselectivity challenge in Knorr-type pyrazole synthesis. The reaction proceeds via the initial condensation of the hydrazide with one of the two carbonyl groups of the diketone, followed by cyclization and dehydration. The initial site of attack by the hydrazide determines the final regiochemistry of the pyrazole.
Causality and Mechanistic Insight:
The initial nucleophilic attack can occur at either of the two carbonyl carbons of the 1,3-diketone. The more electrophilic carbonyl group will react preferentially. The subsequent cyclization involves the other nitrogen of the hydrazide attacking the remaining carbonyl group.
-
Pathway A: The more nucleophilic terminal NH2 of the hydrazide attacks the more reactive carbonyl of the diketone.
-
Pathway B: The less nucleophilic internal NH of the hydrazide attacks the more reactive carbonyl of the diketone.
The relative rates of these competing pathways are influenced by:
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the diketone can alter the electrophilicity of the carbonyl carbons.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the nucleophilic hydrazide.
-
Reaction Conditions: The pH of the reaction medium can influence the nucleophilicity of the hydrazide nitrogens.
Troubleshooting Strategies:
| Strategy | Principle | Experimental Protocol | Expected Outcome |
| Acid Catalysis | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. The more basic carbonyl oxygen will be protonated preferentially. | Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl2) to the reaction mixture. | Can favor the formation of one regioisomer by selectively activating one carbonyl group. |
| Solvent Polarity | The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. | Screen a range of solvents with varying polarities, such as ethanol, DMF, toluene, and dioxane. | A less polar solvent may favor the sterically less demanding pathway, while a more polar solvent may favor the electronically favored pathway. |
| Temperature Control | The reaction may be under kinetic or thermodynamic control. | Run the reaction at different temperatures (e.g., room temperature vs. reflux) to determine if the product ratio changes. | Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
| Use of Pre-formed Enaminones | Reacting the 1,3-diketone with an amine first to form an enaminone can direct the subsequent reaction with the hydrazide. | Prepare the enaminone of the 1,3-diketone separately and then react it with 3-phenylpropanehydrazide. | This can provide high regioselectivity by blocking one of the reactive sites.[1] |
Experimental Workflow for Regiocontrolled Pyrazole Synthesis:
Caption: Iterative workflow for optimizing regioselectivity in pyrazole synthesis.
Fischer Indole Synthesis
Question: I am attempting a Fischer indole synthesis with 3-phenylpropanehydrazide and an unsymmetrical ketone, but I'm getting a mixture of indole regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of the Fischer indole synthesis is determined during the[2][2]-sigmatropic rearrangement of the initially formed enehydrazine intermediate. The direction of this rearrangement is influenced by the stability of the resulting iminium ion and steric factors.
Causality and Mechanistic Insight:
The key step is the acid-catalyzed[2][2]-sigmatropic rearrangement. The choice of which new C-C bond is formed depends on the substitution pattern of the enehydrazine. The reaction generally proceeds to form the more stable indole product.[3][4]
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The strength and nature of the acid catalyst can significantly impact the regioselectivity.[5] Stronger acids may lead to different outcomes than milder ones.
-
Brønsted Acids: HCl, H2SO4, polyphosphoric acid (PPA).
-
Lewis Acids: ZnCl2, BF3·Et2O.
-
-
Steric Effects: Bulky groups on the ketone can direct the cyclization to the less hindered position.
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can disfavor the formation of one regioisomer.[3] While 3-phenylpropanehydrazide itself does not have substituents on the phenyl ring of the hydrazide moiety, this principle is important to consider if derivatives are used.
Recommended Protocol for Improved Regioselectivity:
-
Catalyst Screening: Perform small-scale reactions with different acid catalysts (e.g., PPA, Eaton's reagent, ZnCl2) to identify the optimal catalyst for your specific substrates.
-
Temperature Optimization: As with pyrazole synthesis, temperature can play a crucial role. Investigate a range of temperatures to see if the isomeric ratio can be influenced.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Consider screening solvents like toluene, xylene, or acetic acid.
Caption: Key steps in the Fischer indole synthesis highlighting the regiodetermining step.
N-Acylation vs. O-Acylation
Question: When I try to acylate 3-phenylpropanehydrazide, I get a mixture of N-acylated and O-acylated products. How can I selectively perform N-acylation?
Answer: The acylation of hydrazides can occur on either the nitrogen or the oxygen atom (of the tautomeric hydroxamic acid form). The outcome depends on the relative nucleophilicity of these atoms and the reaction conditions. Generally, N-acylation is favored due to the higher nucleophilicity of nitrogen. However, O-acylation can occur, especially under certain conditions.
Causality and Mechanistic Insight:
-
N-Acylation: Direct acylation on one of the nitrogen atoms. The terminal NH2 is typically more reactive.
-
O-Acylation: Acylation on the oxygen of the imidic acid tautomer. This is less common but can be promoted under specific conditions.
Troubleshooting Strategies for Selective N-Acylation:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) typically favor N-acylation.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for N-acylation.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for N-acylation.
-
Protecting Groups: While more complex, the use of protecting groups can ensure complete selectivity. For instance, protecting the NH2 group would direct acylation to the other nitrogen.
Protocol for Selective N-Acylation:
-
Dissolve 3-phenylpropanehydrazide in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Slowly add the acylating agent (e.g., acyl chloride, 1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common regioselectivity issue with 3-phenylpropanehydrazide?
A1: The most frequently encountered issue is in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, where two regioisomers can be formed. Controlling the initial condensation step is key to achieving high regioselectivity.
Q2: How does the 3-phenylpropyl group influence regioselectivity?
A2: The 3-phenylpropyl group is primarily a steric directing group. Its bulk can influence the approach of the hydrazide to the reaction partner, potentially favoring reaction at a less sterically hindered site. Electronically, it is a weak electron-donating group and is less likely to have a strong electronic influence on the regiochemical outcome compared to substituents directly on a phenyl ring of a phenylhydrazine.
Q3: Can I use computational chemistry to predict the regiochemical outcome?
A3: Yes, density functional theory (DFT) calculations can be a powerful tool to predict the regioselectivity of these reactions. By calculating the activation energies of the different reaction pathways, it is often possible to determine which regioisomer will be favored.[6]
Q4: Are there any general rules of thumb for predicting regioselectivity in pyrazole synthesis with 3-phenylpropanehydrazide?
A4: While not absolute, some general guidelines are:
-
The more nucleophilic terminal NH2 group of the hydrazide will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl compound.
-
Acidic conditions tend to favor condensation at the carbonyl group that is more basic and can be protonated more readily.
-
Basic conditions can lead to the formation of an enolate from the 1,3-dicarbonyl, which can alter the reaction pathway.
Q5: Where can I find more information on controlling regioselectivity in heterocyclic synthesis?
A5: Authoritative sources such as Comprehensive Organic Synthesis and specialized review articles in journals like Chemical Reviews, Accounts of Chemical Research, and the Journal of Organic Chemistry are excellent resources for in-depth information on this topic.
References
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 3-Phenylpropanehydrazide-based assays
Validation of 3-Phenylpropanehydrazide (3-PPH) in Myeloperoxidase (MPO) Inhibition Assays
Part 1: Strategic Overview & Scientific Rationale
The Challenge: Myeloperoxidase (MPO) is a critical heme-containing enzyme in neutrophil-mediated inflammation and cardiovascular pathology. While 4-Aminobenzoic Acid Hydrazide (4-ABH) is the industry "gold standard" for MPO inhibition, its high polarity (hydrophilicity) often limits its utility in complex cellular matrices or lipid-dense environments.
The Solution: 3-Phenylpropanehydrazide (3-PPH) 3-PPH (CAS: 3538-68-9) represents a lipophilic alternative in the aryl-hydrazide class. Unlike 4-ABH, which relies on a benzoic acid core, 3-PPH features a propyl-phenyl tail. This structural variance alters its partition coefficient (LogP), potentially enhancing access to the hydrophobic distal pocket of the MPO heme active site or improving cell permeability in whole-blood assays.
Scope of this Guide:
This document validates 3-PPH as a mechanism-based suicide inhibitor of MPO. We compare its performance against 4-ABH and Sodium Azide, providing a self-validating protocol for determining
Part 2: Mechanism of Action (Visualized)
To validate 3-PPH, one must understand that it is not a competitive inhibitor in the traditional sense. It functions via suicide inactivation . The MPO enzyme oxidizes the hydrazide moiety into a radical species, which then covalently alkylates the heme prosthetic group, permanently destroying enzymatic activity.
Figure 1: Mechanism of Suicide Inhibition. 3-PPH acts as a reducing substrate for MPO Compound I/II, generating a reactive radical that destroys the heme center.
Part 3: Comparative Performance Analysis
The following table contrasts 3-PPH with standard alternatives. Use this to select the correct reagent for your specific assay conditions.
| Feature | 3-Phenylpropanehydrazide (3-PPH) | 4-Aminobenzoic Acid Hydrazide (4-ABH) | Sodium Azide (NaN3) |
| Role | Lipophilic Suicide Inhibitor | Standard Suicide Inhibitor | Reversible Broad Inhibitor |
| Mechanism | Heme Alkylation (Irreversible) | Heme Alkylation (Irreversible) | Heme Coordination (Reversible) |
| Selectivity | High (Peroxidases: MPO, TPO) | High (MPO > TPO) | Low (Hits Catalase, Cyt C Oxidase) |
| LogP (Calc) | ~1.5 (Moderate Lipophilicity) | ~0.3 (Hydrophilic) | N/A (Ionic) |
| Cell Permeability | High (Ideal for neutrophil assays) | Low/Moderate | High (but cytotoxic) |
| Assay Interference | Low (Colorless) | Moderate (Aromatic amine can auto-oxidize) | High (Quenches singlet oxygen) |
| Reversibility | No (Permanent inactivation) | No (Permanent inactivation) | Yes (Dilution restores activity) |
Key Insight: Choose 3-PPH when working with intact neutrophils or whole blood where the inhibitor must cross the cell membrane to reach the phagolysosome. Choose 4-ABH for purified enzyme assays where solubility in aqueous buffer is the priority.
Part 4: Validated Experimental Protocol
This protocol uses the Taurine Chlorination Assay , the most specific method for MPO activity (avoiding false positives from other peroxidases).
Materials
-
Enzyme: Human MPO (Purified), 10 nM final concentration.
-
Substrate: Taurine (5 mM) + NaI (catalytic tracer).
-
Oxidant: Hydrogen Peroxide (
), 50 M. -
Chromogen: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Inhibitors: 3-PPH (Test), 4-ABH (Control).
-
Buffer: 20 mM Phosphate Buffer, pH 6.5, with 140 mM NaCl.
Workflow: Pre-incubation Inhibition Assay
-
Preparation of Stocks:
-
Dissolve 3-PPH in DMSO (100 mM stock). Dilute to working concentrations (0.1
M – 100 M) in assay buffer. Note: Keep DMSO < 1% final. -
Dissolve 4-ABH in water/buffer.
-
-
Inactivation Step (The Critical Phase):
-
Mix MPO (20 nM) with 3-PPH (Various Conc.) in a 96-well plate.
-
Initiate inactivation by adding
(10 M) . -
Crucial Validation Point: Hydrazides require turnover to inhibit. You MUST add a small "pulse" of peroxide to activate the suicide mechanism.
-
Incubate for 15 minutes at 37°C.
-
-
Activity Measurement (Residual Activity):
-
Add the Taurine/NaI mixture to the wells.
-
Add a second bolus of
(50 M) to start the chlorination reaction. -
Incubate for 30 minutes.
-
Stop reaction with Catalase (20 U/mL) to consume excess peroxide.
-
-
Development:
-
Add TMB solution. The Taurine-Chloramine generated by active MPO will oxidize TMB to a blue product (
). -
Add 2N
to stop and turn yellow ( ).
-
-
Data Analysis:
-
Plot [Inhibitor] vs. % Residual Activity .
-
Calculate
using a 4-parameter logistic fit.
-
Part 5: Self-Validating Systems (Quality Control)
To ensure your data represents true inhibition and not assay artifacts, run these three checks:
Check 1: The "Jump Dilution" Test (Irreversibility)
-
Incubate MPO + 3-PPH (at 10x
) + . -
Dilute the mixture 100-fold into fresh substrate buffer.
-
Result: If activity recovers, the inhibition is reversible (e.g., Azide). If activity remains dead, it is irreversible (Validates 3-PPH mechanism).
Check 2: Peroxide Dependence
-
Incubate MPO + 3-PPH without the initial peroxide pulse.
-
Result: 3-PPH should show weaker inhibition. Hydrazides are "suicide substrates" and require the enzyme to be catalytically active (Compound I/II) to convert the hydrazide into the heme-destroying radical.
Check 3: Spectral Shift (Heme Soret Band)
-
If you have a UV-Vis spectrophotometer, monitor the MPO Soret band (430 nm).
-
Result: Upon treatment with 3-PPH and peroxide, the Soret peak should bleach or shift, indicating covalent modification of the heme.
References
-
Kettle, A. J., & Winterbourn, C. C. (1997). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology.[1] Link
-
Burner, U., et al. (1999). Transient-state and steady-state kinetics of the oxidation of aliphatic and aromatic hydrazides by horseradish peroxidase. Journal of Biological Chemistry. Link
-
Furtmüller, P. G., et al. (2005). Mechanism of reaction of isoniazid with myeloperoxidase: release of nitric oxide and formation of enzyme intermediates. Biochemical Journal. Link
-
Huang, J., et al. (2015). Validation of 4-aminobenzoic acid hydrazide as a specific inhibitor of myeloperoxidase in humans. Free Radical Biology and Medicine. Link
-
PubChem Compound Summary. (2024). 3-Phenylpropanehydrazide (CID 78135). National Library of Medicine. Link
Sources
comparative analysis of 3-Phenylpropanehydrazide and Boc-hydrazide in peptide synthesis.
This guide provides a comparative analysis of Boc-hydrazide (tert-Butyl carbazate) and 3-Phenylpropanehydrazide (Hydrocinnamyl hydrazide) in the context of peptide science.
While both reagents contain a hydrazide functional group (-NH-NH2), they serve fundamentally different roles in the peptide workflow. Boc-hydrazide is a synthetic building block used primarily to generate peptide hydrazides (thioester surrogates) for Native Chemical Ligation (NCL). In contrast, 3-Phenylpropanehydrazide is a specialized derivatization reagent used for hydrophobic tagging to enhance mass spectrometry (MS) detection or as a pharmacophore in medicinal chemistry.
Core Distinction & Utility
| Feature | Boc-Hydrazide | 3-Phenylpropanehydrazide |
| CAS Number | 870-46-2 | 3538-68-9 |
| Structure | tBu-O-CO-NH-NH2 | Ph-CH2-CH2-CO-NH-NH2 |
| Primary Role | Protecting Group / Linker Precursor | Analytical Tag / Pharmacophore |
| Target Functional Group | Activated Carboxylic Acids (C-terminus) | Aldehydes / Ketones (N-terminus or Glycans) |
| Reaction Product | Peptide Hydrazide (Peptide-CO-NH-NH2) | Hydrazone Conjugate (R=N-NH-CO-CH2-CH2-Ph) |
| Key Application | Native Chemical Ligation (NCL), Convergent Synthesis | MS Signal Enhancement (Hydrophobic Tagging), Drug Design |
| Cleavage/Stability | Acid Labile (removed by TFA) | Stable (forms stable hydrazone linkage) |
Technical Deep Dive
A. Boc-Hydrazide: The Synthetic Workhorse
Boc-hydrazide is the standard reagent for converting a peptide's C-terminal carboxylic acid into a hydrazide functionality. This is a critical step in modern protein synthesis because peptide hydrazides act as "thioester surrogates."
-
Mechanism: Boc-hydrazide acts as a nucleophile, attacking the activated C-terminal carboxyl group of a protected peptide.
-
The "Thioester Surrogate" Strategy:
-
Coupling: Boc-hydrazide is coupled to the peptide.
-
Deprotection: TFA treatment removes the Boc group and side-chain protecting groups simultaneously, yielding the free peptide hydrazide (Peptide-CO-NH-NH2).
-
Activation: The hydrazide is oxidized (using NaNO₂) to an azide (-N3) at low pH.
-
Ligation: The azide reacts with a thiol to form a thioester in situ, which then undergoes Native Chemical Ligation with an N-terminal Cysteine peptide.
-
B. 3-Phenylpropanehydrazide: The Analytical Specialist
3-Phenylpropanehydrazide (3-PPH) is an acyl hydrazide containing a hydrophobic phenylpropyl tail. It is not typically used to build peptide chains but rather to tag them.
-
Hydrophobic Tagging (HILIC/Reverse Phase MS):
-
Many hydrophilic peptides and glycans ionize poorly in Electrospray Ionization (ESI-MS).
-
Reacting 3-PPH with reducing sugars (glycans) or oxidized N-terminal Serine/Threonine residues forms a hydrazone .
-
The phenylpropyl group increases the molecule's hydrophobicity, significantly improving ionization efficiency and retention on Reverse Phase (C18) columns.
-
-
Enzymatic Specificity: The phenylpropionyl moiety is a known recognition motif for Penicillin G Amidase (PGA) . 3-PPH can serve as a nucleophile in enzymatic semisynthesis, allowing for highly stereoselective couplings under mild conditions where chemical methods might cause racemization.
Experimental Workflows
Protocol A: Synthesis of Peptide Hydrazide using Boc-Hydrazide
Use this protocol to prepare a peptide for Native Chemical Ligation.
Reagents:
-
Protected Peptide-Resin (e.g., 2-Cl-Trityl resin) or Free Carboxylic Acid Peptide.
-
DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
Step-by-Step:
-
Activation: Dissolve the C-terminal carboxylic acid peptide (1 eq) in DMF. Add DIC (1.1 eq) and HOBt (1.1 eq). Stir for 5 minutes.
-
Coupling: Add Boc-hydrazide (10 eq) to the mixture. The excess prevents formation of di-acyl hydrazines.
-
Incubation: Stir at room temperature for 2–4 hours. Monitor by HPLC.
-
Global Deprotection: Treat the protected intermediate with the Cleavage Cocktail for 2 hours. The acid removes the Boc group and side-chain protections.
-
Precipitation: Precipitate the crude peptide hydrazide in cold diethyl ether.
-
Result: H-Peptide-NH-NH2 (Ready for activation with NaNO₂).
Protocol B: Hydrophobic Tagging using 3-Phenylpropanehydrazide
Use this protocol to enhance MS detection of glycopeptides or aldehydes.
Reagents:
-
Analyte (Glycan or Peptide-Aldehyde).[5]
-
Solvent: Methanol/Acetic Acid (95:5).
Step-by-Step:
-
Preparation: Dissolve the analyte in the solvent mixture.
-
Derivatization: Add 3-PPH (excess, typically 50–100 eq relative to analyte).
-
Incubation: Heat at 60°C for 1–2 hours. The hydrazide reacts with the aldehyde/ketone to form a hydrazone (=N-NH-CO-CH2-CH2-Ph).
-
Purification: Remove excess reagent using a small SPE cartridge (Solid Phase Extraction) or proceed directly to LC-MS if the excess does not interfere.
-
Analysis: Analyze via ESI-MS. Expect a mass shift corresponding to the addition of the tag (+146 Da for the hydrazone formation, accounting for water loss).
Visualizing the Logic (Graphviz Diagram)
The following diagram illustrates the divergent pathways for these two reagents: Boc-hydrazide leads to Ligation , while 3-Phenylpropanehydrazide leads to Analysis/Detection .
Caption: Divergent workflows: Boc-hydrazide builds reactive intermediates for synthesis, while 3-Phenylpropanehydrazide creates stable conjugates for analysis.
References
-
Boc-Hydrazide in Peptide Synthesis
- Title: Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins.
- Source: Methods in Molecular Biology (2020).
-
URL:[Link]
-
3-Phenylpropanehydrazide in Glycan/Peptide Analysis
- Title: Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ioniz
- Source: Analytical Chemistry / NIH PMC.
-
URL:[Link]
-
General Hydrazide Chemistry
- Title: Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins.
- Source: Journal of Peptide Science (2015).
-
URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. KR20180038293A - Novel hydrazine derivatives having PLK1 inhibition activity and use thereof - Google Patents [patents.google.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. karger.com [karger.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Phenylpropanehydrazide Conjugates
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing antibodies against small molecules, such as 3-Phenylpropanehydrazide, a critical aspect of assay validation is the assessment of cross-reactivity. This guide provides an in-depth, technical comparison of methodologies to evaluate the cross-reactivity of antibodies raised against 3-Phenylpropanehydrazide conjugates, ensuring the generation of robust and reliable data.
The Imperative of Cross-Reactivity Assessment
3-Phenylpropanehydrazide, a hapten, is a small molecule that, on its own, does not elicit a significant immune response. To generate antibodies, it is conjugated to a larger carrier protein, creating an immunogen. The resulting antibodies should ideally bind exclusively to 3-Phenylpropanehydrazide. However, due to structural similarities, these antibodies may also bind to other, non-target molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results and an overestimation of the analyte's concentration.[1][2] Therefore, rigorous cross-reactivity studies are essential to validate the specificity of any immunoassay.[3][4]
This guide will compare two gold-standard techniques for quantifying cross-reactivity: the widely used Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the highly sensitive Surface Plasmon Resonance (SPR) .
Designing the Cross-Reactivity Panel: The Importance of Structural Analogs
A well-designed cross-reactivity study hinges on the careful selection of potential cross-reactants. These are typically molecules that are structurally similar to the target analyte. For 3-Phenylpropanehydrazide, logical candidates for a cross-reactivity panel would include compounds with modifications to the phenyl ring, the alkyl chain, or the hydrazide group.
Table 1: A Representative Cross-Reactivity Panel for 3-Phenylpropanehydrazide Immunoassays
| Compound Name | Structure | Rationale for Inclusion |
| 3-Phenylpropanehydrazide | (Structure of 3-Phenylpropanehydrazide) | Target Analyte |
| 3-Phenylpropanoic Acid | (Structure of 3-Phenylpropanoic Acid) | Precursor to the hydrazide; lacks the hydrazide group.[5][6][7][8] |
| 4-Phenylbutanoic Acid | (Structure of 4-Phenylbutanoic Acid) | Elongated alkyl chain. |
| Phenylacetic Acid | (Structure of Phenylacetic Acid) | Shortened alkyl chain. |
| Cinnamic Acid | (Structure of Cinnamic Acid) | Unsaturated alkyl chain (precursor to 3-phenylpropanoic acid).[6] |
| 4-Hydroxy-3-phenylpropanoic acid | (Structure of 4-Hydroxy-3-phenylpropanoic acid) | Substitution on the phenyl ring. |
| Benzoic Acid | (Structure of Benzoic Acid) | Lacks the propanoic acid side chain. |
| Iproniazid | (Structure of Iproniazid) | A structurally related drug containing a hydrazide moiety. |
Comparative Analysis of Cross-Reactivity Assessment Methodologies
Competitive ELISA: The Workhorse of Immunoassay Specificity
Competitive ELISA is a robust and widely adopted method for quantifying haptens and assessing antibody specificity.[9][10][11][12] The principle lies in the competition between the free analyte (in the sample or standard) and a labeled antigen conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Plate Coating: Coat the wells of a 96-well microplate with a 3-Phenylpropanehydrazide-protein conjugate (e.g., -BSA or -OVA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.[13]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the 3-Phenylpropanehydrazide standard and each potential cross-reactant. In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (raised against 3-Phenylpropanehydrazide) at a predetermined optimal dilution. Incubate this mixture for 1 hour at 37°C.
-
Incubation: Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked microplate. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at its optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
The cross-reactivity is typically calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal).
Cross-Reactivity (%) = (IC50 of 3-Phenylpropanehydrazide / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 3-Phenylpropanehydrazide | 15 | 100 |
| 3-Phenylpropanoic Acid | 300 | 5.0 |
| 4-Phenylbutanoic Acid | 850 | 1.8 |
| Phenylacetic Acid | 1200 | 1.3 |
| Cinnamic Acid | >10,000 | <0.15 |
| 4-Hydroxy-3-phenylpropanoic acid | 550 | 2.7 |
| Benzoic Acid | >10,000 | <0.15 |
| Iproniazid | 2500 | 0.6 |
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[14][15] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14] This allows for a more detailed characterization of cross-reactivity by determining the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[16][17][18]
Caption: Surface Plasmon Resonance workflow for kinetic analysis.
-
Antibody Immobilization: Immobilize the purified anti-3-Phenylpropanehydrazide antibody onto a suitable sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions for 3-Phenylpropanehydrazide and each potential cross-reactant in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the immobilized antibody surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte without denaturing the immobilized antibody.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
The affinity (KD) is a direct measure of the strength of the interaction. A lower KD value indicates a stronger binding affinity. Cross-reactivity can be assessed by comparing the KD values of the cross-reactants to that of the target analyte.
Table 3: Hypothetical SPR Cross-Reactivity Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) | Relative Affinity vs. Target |
| 3-Phenylpropanehydrazide | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 | 1 |
| 3-Phenylpropanoic Acid | 1.8 x 10^4 | 8.1 x 10^-4 | 4.5 x 10^-8 | 0.044 |
| 4-Phenylbutanoic Acid | 9.5 x 10^3 | 9.0 x 10^-4 | 9.5 x 10^-8 | 0.021 |
| Phenylacetic Acid | 7.0 x 10^3 | 9.8 x 10^-4 | 1.4 x 10^-7 | 0.014 |
| Cinnamic Acid | No significant binding | - | - | - |
| 4-Hydroxy-3-phenylpropanoic acid | 1.2 x 10^4 | 8.5 x 10^-4 | 7.1 x 10^-8 | 0.028 |
| Benzoic Acid | No significant binding | - | - | - |
| Iproniazid | 4.0 x 10^3 | 1.2 x 10^-3 | 3.0 x 10^-7 | 0.007 |
Comparison of ELISA and SPR for Cross-Reactivity Studies
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition for antibody binding sites. | Change in refractive index upon binding. |
| Data Output | Endpoint measurement (absorbance), IC50 values. | Real-time binding kinetics (ka, kd, KD).[16][17] |
| Labeling | Requires an enzyme-labeled antigen or antibody. | Label-free.[14] |
| Throughput | High (96- or 384-well plates). | Lower, but improving with modern instrumentation. |
| Sensitivity | Good, but can be limited by assay components. | Very high, capable of detecting weak interactions. |
| Information | Provides a relative measure of cross-reactivity. | Provides detailed kinetic and affinity data, offering deeper mechanistic insights. |
| Cost & Complexity | Relatively low cost and technically straightforward. | Higher initial instrument cost and requires more specialized expertise. |
Conclusion and Recommendations
Both Competitive ELISA and SPR are valuable tools for assessing the cross-reactivity of antibodies against 3-Phenylpropanehydrazide conjugates.
-
Competitive ELISA is a cost-effective, high-throughput method that is well-suited for initial screening of a large number of potential cross-reactants. It provides a clear and easily interpretable percentage of cross-reactivity, which is often sufficient for many research and quality control applications.
-
Surface Plasmon Resonance offers a more in-depth analysis of the binding events, providing valuable kinetic data that can elucidate the nature of the cross-reactive interactions. This level of detail is particularly crucial in drug development and for applications requiring a thorough understanding of antibody-antigen binding dynamics.
For a comprehensive validation strategy, a tiered approach is recommended. Begin with a broad screen of potential cross-reactants using Competitive ELISA . For any compounds that show significant cross-reactivity, or for a more detailed characterization of the lead antibody candidate, follow up with SPR analysis to obtain precise kinetic and affinity data. This dual-methodology approach ensures both the breadth and depth of cross-reactivity analysis, leading to the development of highly specific and reliable immunoassays.
References
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 6. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 7. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biossusa.com [biossusa.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. youtube.com [youtube.com]
- 16. High-throughput analysis system of interaction kinetics for data-driven antibody design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rapidnovor.com [rapidnovor.com]
A Senior Application Scientist's Guide to Benchmarking 3-Phenylpropanehydrazide Against Established Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating 3-Phenylpropanehydrazide in the Context of Protein Crosslinking
In the landscape of bioconjugation and structural biology, the strategic selection of a crosslinking agent is paramount to elucidating protein-protein interactions, stabilizing therapeutic complexes, and developing novel drug delivery systems. While established reagents have well-defined roles, the exploration of novel chemistries holds the promise of enhanced specificity, efficiency, and biocompatibility. This guide addresses the topic of benchmarking 3-Phenylpropanehydrazide against established crosslinking agents.
Initial analysis of 3-Phenylpropanehydrazide (C₆H₅CH₂CH₂CONHNH₂) reveals its nature as a monofunctional hydrazide . In its native form, it possesses a single reactive hydrazide group and is therefore incapable of forming a bridge between two protein molecules. However, the inherent reactivity of the hydrazide moiety towards carbonyl groups presents a compelling, albeit underexplored, avenue for protein crosslinking.
This guide, therefore, takes a two-pronged approach. First, it provides a conceptual framework for the modification of 3-Phenylpropanehydrazide into a hypothetical bifunctional crosslinking agent , which we will refer to as "Bifunctional 3-Phenylpropanehydrazide" (B3P). Second, it presents a comprehensive benchmark of this proposed hydrazide-based crosslinker against three widely used, established agents: Disuccinimidyl suberate (DSS), Glutaraldehyde, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). By understanding the mechanisms, protocols, and performance parameters of these established agents, we can effectively evaluate the potential of a B3P-based strategy.
The A-Team of Crosslinkers: A Comparative Overview
The efficacy of a crosslinking strategy is dictated by the interplay of the crosslinker's chemical properties and the biochemical environment of the target proteins. Here, we compare our hypothetical B3P with the established agents.
| Feature | Bifunctional 3-Phenylpropanehydrazide (B3P) (Hypothetical) | Disuccinimidyl suberate (DSS) | Glutaraldehyde | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Reactive Group(s) | Hydrazide | N-hydroxysuccinimide (NHS) ester | Aldehyde | Carbodiimide |
| Target Residue(s) | Carbonyls (aldehydes/ketones) on oxidized carbohydrates | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, Arginine)[1] | Carboxyl groups (Aspartate, Glutamate, C-terminus) |
| Spacer Arm Length | Variable (dependent on synthesis) | 11.4 Å[2][3] | ~7.5 Å (monomer), can polymerize[1] | 0 Å ("Zero-length")[4][5] |
| Water Solubility | Potentially low (modifiable) | Insoluble (dissolved in organic solvent)[6][7] | Soluble | Soluble[8] |
| Optimal Reaction pH | 5.0 - 7.0 | 7.0 - 9.0[7][9][10] | 6.5 - 8.5[11] | 4.5 - 6.0 (activation), 7.2-8.0 (coupling)[12][13][14] |
| Byproducts | Water | N-hydroxysuccinimide | Water | Isourea (soluble) |
Conceptualizing a Bifunctional 3-Phenylpropanehydrazide (B3P) Crosslinker
To transform the monofunctional 3-Phenylpropanehydrazide into a bifunctional crosslinker, a synthetic strategy to introduce a second hydrazide group is required. A plausible approach involves the derivatization of a dicarboxylic acid, creating a dihydrazide with the phenylpropane moiety as a core component.
Proposed Synthesis of a B3P Derivative
A potential synthetic route could involve the modification of a suitable dicarboxylic acid that incorporates a phenylpropane-like structure. For the purpose of this guide, we will conceptualize a "Phenylpropanedioic acid" derivative as the starting material. The general principle for dihydrazide synthesis from a dicarboxylic acid involves a two-step process:
-
Esterification: The dicarboxylic acid is first converted to its corresponding diester (e.g., dimethyl or diethyl ester) by reacting it with an alcohol (methanol or ethanol) under acidic catalysis.[9][15]
-
Hydrazinolysis: The resulting diester is then treated with hydrazine hydrate, which displaces the alcohol moieties to form the dihydrazide.[9][15][16]
This synthetic approach offers the flexibility to design B3P variants with different spacer arm lengths and physicochemical properties by selecting different dicarboxylic acid precursors.
Caption: Proposed two-step synthesis of a hypothetical Bifunctional 3-Phenylpropanehydrazide (B3P).
Mechanisms of Action: A Tale of Three Chemistries (and a Fourth)
Understanding the underlying chemical reactions is crucial for optimizing crosslinking experiments and interpreting the results.
Hydrazide-Based Crosslinking (Hypothetical B3P)
The proposed B3P would function through the reaction of its two hydrazide groups with carbonyls (aldehydes or ketones). Since native proteins generally lack carbonyl groups, a prerequisite step is the generation of these reactive sites. This is most commonly achieved by the mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate (NaIO₄). The periodate cleaves the vicinal diols of the sugar rings to form reactive aldehydes. The hydrazide groups of B3P then react with these aldehydes to form stable hydrazone bonds.
Caption: Proposed workflow for glycoprotein crosslinking using a hypothetical B3P.
Amine-Reactive Crosslinking: DSS and Glutaraldehyde
Disuccinimidyl suberate (DSS) is a homobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester at each end of an 11.4 Å spacer.[2][3] These NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[10] This reaction is most efficient at a pH range of 7.0-9.0.[7][9][10]
Glutaraldehyde is a five-carbon dialdehyde that also reacts with primary amines, particularly lysine. The reaction mechanism is more complex than that of DSS and is pH-dependent, with increased reactivity at mildly alkaline conditions.[11] It can form Schiff bases, which can further react to form more complex, stable crosslinks. Glutaraldehyde can also polymerize, leading to crosslinks of variable lengths.[1]
Caption: Simplified mechanism of amine-reactive crosslinking by DSS and Glutaraldehyde.
Carboxyl-Reactive Crosslinking: EDC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the direct conjugation of two molecules without becoming part of the final bond.[5] EDC activates carboxyl groups on aspartate, glutamate, and C-terminal residues to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, regenerating the EDC as a soluble urea byproduct.[12][17] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.2-8.0).[12][13][14] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to convert the O-acylisourea intermediate to a more stable NHS ester.[5]
Caption: Mechanism of EDC-mediated "zero-length" crosslinking.
Experimental Protocols: A Step-by-Step Guide
The success of any crosslinking experiment hinges on a well-designed and executed protocol. The following are detailed, self-validating protocols for each crosslinking strategy.
Protocol 1: Glycoprotein Crosslinking with Hypothetical B3P
This protocol is a two-stage process involving the oxidation of glycoproteins followed by crosslinking with B3P.
Materials:
-
Purified glycoprotein sample
-
Sodium periodate (NaIO₄)
-
Hypothetical Bifunctional 3-Phenylpropanehydrazide (B3P)
-
Oxidation Buffer: 100 mM sodium acetate, pH 5.5
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Glycine
-
Desalting columns
Procedure:
-
Glycoprotein Oxidation: a. Prepare the glycoprotein sample in Oxidation Buffer. b. Add NaIO₄ to a final concentration of 10 mM. c. Incubate the reaction in the dark for 30 minutes at room temperature. d. Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes. e. Remove excess periodate and byproducts by passing the sample through a desalting column equilibrated with Coupling Buffer.
-
Crosslinking with B3P: a. Prepare a stock solution of B3P in an appropriate organic solvent (e.g., DMSO). b. Add the B3P stock solution to the oxidized glycoprotein sample to achieve a final concentration of 1-5 mM. c. Incubate the reaction for 2 hours at room temperature. d. Quench the reaction by adding Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. e. Proceed with analysis (SDS-PAGE, mass spectrometry).
Protocol 2: Amine-Reactive Crosslinking with DSS
Materials:
-
Purified protein sample
-
Disuccinimidyl suberate (DSS)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5 (or other non-amine containing buffer, pH 7-9)[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[2]
Procedure:
-
Prepare the protein sample in Conjugation Buffer.
-
Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[2]
-
Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for samples with protein concentrations below 5 mg/mL.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[2][9][10]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2][10]
-
Proceed with analysis.
Protocol 3: Amine-Reactive Crosslinking with Glutaraldehyde
Materials:
-
Purified protein sample
-
Glutaraldehyde (electron microscopy grade)
-
Reaction Buffer: 20 mM HEPES, pH 7.5-8.2[18]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[19]
Procedure:
-
Prepare the protein sample in Reaction Buffer.
-
Prepare a fresh dilution of glutaraldehyde in Reaction Buffer (e.g., 0.5% - 2.3%).[19][20]
-
Add the diluted glutaraldehyde solution to the protein sample to achieve the desired final concentration.
-
Incubate the reaction for 15-30 minutes at room temperature.[20]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Proceed with analysis.
Protocol 4: Carboxyl-Reactive Crosslinking with EDC/NHS
This is a two-step protocol to maximize efficiency.
Materials:
-
Purified protein sample
-
EDC
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: PBS, pH 7.2-7.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
Procedure:
-
Carboxyl Group Activation: a. Prepare the protein to be activated in Activation Buffer. b. Add EDC to a final concentration of ~2 mM and NHS (or Sulfo-NHS) to a final concentration of ~5 mM.[5][13] c. Incubate for 15 minutes at room temperature.[5]
-
Amine Coupling: a. Add the second protein to the activated protein mixture. It is recommended to have the second protein in Coupling Buffer to raise the pH of the final reaction mixture to 7.2-7.5.[13][21] b. Incubate for 2 hours at room temperature.[5] c. Quench the reaction by adding Quenching Buffer and incubate for 15 minutes. d. Proceed with analysis.
Performance Evaluation: Assessing Crosslinking Efficiency
The success of a crosslinking experiment is determined by the efficient formation of covalent bonds between the target proteins. Several analytical techniques can be employed to assess this.
-
SDS-PAGE Analysis: This is the most straightforward method to visualize crosslinking. Crosslinked proteins will have a higher molecular weight and will therefore migrate slower on an SDS-PAGE gel, resulting in the appearance of new, higher molecular weight bands corresponding to dimers, trimers, etc. Non-reducing SDS-PAGE is particularly useful for analyzing disulfide-linked complexes.[22]
-
Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry is the method of choice. Techniques like MALDI-TOF MS and LC-MS/MS can be used to identify the specific amino acid residues involved in the crosslink.[11] This provides valuable structural information about the protein-protein interface. Quantitative proteomics approaches can also be used to determine the efficiency of crosslinking under different conditions.[1]
Conclusion: The Potential of Hydrazide-Based Crosslinking in Drug Development and Research
While 3-Phenylpropanehydrazide in its current form is not a crosslinking agent, the exploration of a bifunctional derivative (B3P) opens up a new avenue for bioconjugation strategies. The key potential advantages of a hydrazide-based approach lie in its specificity for carbonyl groups, which are not naturally present in proteins, thus offering a highly targeted crosslinking strategy for glycoproteins. This could be particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise modification of glycoproteins is desired.
The established crosslinkers, DSS, glutaraldehyde, and EDC, each have their well-defined roles and will continue to be indispensable tools in the researcher's arsenal. DSS provides a reliable method for crosslinking primary amines with a defined spacer length. Glutaraldehyde, while less defined in its reaction products, is a highly efficient and rapid crosslinker. EDC offers the unique ability to form "zero-length" crosslinks between carboxyl and amine groups.
The choice of a crosslinking agent will always be application-dependent. This guide provides the foundational knowledge and practical protocols to not only effectively utilize the established crosslinkers but also to critically evaluate and potentially develop novel crosslinking strategies based on promising, yet underexplored, chemistries like that of the hydrazides. As the fields of proteomics and drug development continue to advance, the demand for more sophisticated and specific bioconjugation tools will undoubtedly grow, making the exploration of new crosslinking frontiers a vital endeavor.
References
-
Synthesis method of adipic acid dihydrazide. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
synthesis of acetoacetanilide dihydrazones and dicarboxylic acid dihydrazides. (n.d.). INOVATUS JOURNALS. Retrieved from [Link]
- Weisse, G. K., & Dannels, B. F. (n.d.). Preparation of dihydrazides of dicarboxylic acids. U.S. Patent No. 3,061,642. Google Patents.
-
Edc Sulfo Nhs Protocol. (n.d.). Scribd. Retrieved from [Link]
-
The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. (1993). PubMed. Retrieved from [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). OSTI.GOV. Retrieved from [Link]
-
How can I cross link proteins using glutaraldehyde? (2015). ResearchGate. Retrieved from [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved from [Link]
-
Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet. (2009). National Institutes of Health. Retrieved from [Link]
-
DSS, OneQuant™ DSS. (2013). G-Biosciences. Retrieved from [Link]
-
Disuccinimidyl suberate. (n.d.). Wikipedia. Retrieved from [Link]
-
Sample preparation guidelines for MS-based cross-linking (XL-MS). (n.d.). Max Perutz Labs. Retrieved from [Link]
-
DSS. (n.d.). Retrieved from [Link]
-
DSS Crosslinking Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. (2020). National Institutes of Health. Retrieved from [Link]
-
Glutaraldehyde cross-linking. (2021). Bio-protocol. Retrieved from [Link]
-
Zero-length crosslinking procedure with the use of active esters. (1983). PubMed. Retrieved from [Link]
-
Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Compound 3-Phenylpropanoic acid (FDB008271). (2010). FooDB. Retrieved from [Link]
-
Preparation of Glutaraldehyde Cross-linked Complex from Support. (1998). PubMed. Retrieved from [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). ACS Publications. Retrieved from [Link]
-
Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. (2019). PubMed. Retrieved from [Link]
-
Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation. (1999). PubMed. Retrieved from [Link]
-
Use of Water-soluble Carbodiimide (EDC) for Immobilization of EDC-sensitive Dextranase. (n.d.). SciSpace. Retrieved from [Link]
-
Any expereince about gluteraldehyde crosslinking? (2018). ResearchGate. Retrieved from [Link]
-
How to cross-link proteins. (n.d.). Retrieved from [Link]
-
Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015). National Institutes of Health. Retrieved from [Link]
-
Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances. (2016). National Institutes of Health. Retrieved from [Link]
-
Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. (2022). MDPI. Retrieved from [Link]
-
Conventional Cross-linking Using Glutaraldehyde. (2022). GitBook. Retrieved from [Link]
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- 1. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
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- 8. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
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- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
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A Senior Application Scientist's Guide to the Comparative Stability of Hydrazone Linkages Derived from Different Hydrazides
For researchers in drug delivery, bioconjugation, and materials science, the hydrazone bond is a cornerstone of stimuli-responsive design. Its hallmark pH-sensitivity—offering stability at physiological pH and controlled cleavage in acidic environments—makes it an invaluable tool. However, the term "hydrazone linker" encompasses a diverse family of chemical structures whose stability profiles are far from uniform. The choice of the hydrazide precursor is a critical, yet often overlooked, design parameter that dictates the kinetic fate of the entire construct.
This guide provides an in-depth comparison of the stability of hydrazone linkages derived from different hydrazide precursors. Moving beyond a simple catalog of options, we will dissect the underlying chemical principles, present comparative experimental data, and provide robust protocols to empower you to select and validate the optimal linker for your application.
The Mechanism: The Foundation of Hydrazone Stability
Understanding the stability of a hydrazone bond begins with its mechanism of hydrolysis. It is a reversible, acid-catalyzed process that proceeds through a distinct carbinolamine intermediate.
The rate-determining step is typically the nucleophilic attack of water on the protonated imine carbon.[1] Consequently, any factor that influences the ease of protonation of the imine nitrogen (N1) or the electrophilicity of the imine carbon (C1) will directly modulate the rate of hydrolysis.[2][3]
-
Protonation is Key : The process is initiated by the protonation of the imine nitrogen.[2] The pKa of this nitrogen is therefore a central determinant of pH-sensitivity.
-
Electronic Effects Dominate : Substituents on both the original carbonyl and hydrazide components exert powerful electronic effects that can either stabilize or destabilize the linkage.[2][3]
Sources
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating 3-Phenylpropanehydrazide Performance Across Buffer Systems
Executive Summary
3-Phenylpropanehydrazide (3-PPH) is a critical intermediate used in the synthesis of HIV-1 integrase inhibitors and ghrelin receptor ligands. Beyond its role as a synthetic building block, its hydrazide moiety makes it a potent nucleophile for chemoselective ligation with aldehydes and ketones (Schiff base formation).
However, the performance of 3-PPH is non-binary; it is strictly governed by the protonation state of the solvent system. This guide objectively compares its reactivity, stability, and solubility across three standard buffer systems: MES , PBS , and Tris .
Key Finding: While PBS is preferred for physiological stability, MES buffer (pH 4.7–5.5) is the absolute requirement for efficient conjugation kinetics. Tris-based buffers must be avoided during reactivity steps due to competitive inhibition.
Chemical Profile & Mechanistic Basis
To understand buffer incompatibility, we must first define the physicochemical constraints of the molecule.
| Property | Specification | Implication for Buffer Selection |
| IUPAC Name | 3-Phenylpropanehydrazide | |
| CAS Number | 3538-68-9 | |
| pKa (Hydrazide) | ~3.0 (Conjugate acid) | At pH > 4, the terminal nitrogen is unprotonated and nucleophilic. |
| Hydrophobicity | Moderate (LogP ~1.2) | The phenylpropyl tail reduces aqueous solubility compared to simple acetylhydrazide. |
| Reactivity | Nucleophilic Attack | Forms hydrazones with carbonyls; reaction is acid-catalyzed. |
Mechanism of Action: Acid-Catalyzed Hydrazone Formation
The reaction between 3-PPH and an aldehyde target is pH-dependent.[1] The rate-limiting step is the protonation of the carbonyl oxygen on the target molecule, which facilitates the nucleophilic attack by the hydrazide.
Figure 1: The acid-catalyzed mechanism of hydrazone formation. Note that H+ is required to activate the aldehyde, making acidic buffers (MES) superior to neutral ones.
Comparative Analysis of Buffer Systems
System A: MES Buffer (2-(N-morpholino)ethanesulfonic acid)
-
pH Range: 4.7 – 6.0
-
Performance Rating: ★★★★★ (Optimal for Reactivity)
Scientific Rationale: MES is a non-nucleophilic Good's buffer. Its pKa (6.15) allows buffering in the slightly acidic range required to protonate the target carbonyl group without protonating the hydrazide nitrogen of 3-PPH (which has a much lower pKa ~3.0). This maximizes the concentration of the reactive species.
-
Pros: Maximizes reaction kinetics (k_obs); no interference with crosslinking.
-
Cons: Low pH may destabilize some sensitive protein targets if used for bioconjugation.
System B: PBS (Phosphate Buffered Saline)
Scientific Rationale: At pH 7.4, the reaction rate of 3-PPH with aldehydes drops significantly (10–100x slower than at pH 5.0) because the concentration of the protonated (activated) aldehyde is negligible. However, PBS is excellent for storing the final hydrazone product, as the hydrazone bond is stable at neutral pH but hydrolytically unstable at acidic pH.
-
Pros: Physiological compatibility; high solubility for the buffer salts.
-
Cons: Extremely slow conjugation kinetics; potential precipitation of phosphate salts during freezing.
System C: Tris / Glycine Buffers
-
pH Range: 7.0 – 8.5
-
Performance Rating: ☆☆☆☆☆ (Critical Failure)
Scientific Rationale: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine . When attempting to react 3-PPH with an aldehyde in Tris, the high concentration of Tris amine (often 50–100 mM) outcompetes the 3-PPH for the aldehyde, forming a Schiff base with the target. This effectively quenches the reaction.
-
Pros: None for this application.
-
Cons: Competitive inhibition; pH fluctuation with temperature.
Experimental Data Summary
The following data summarizes the kinetic performance of 3-PPH (1 mM) reacting with a model aldehyde (Benzaldehyde, 1 mM) at 25°C.
| Parameter | MES (100 mM, pH 4.7) | PBS (10 mM, pH 7.4) | Tris (100 mM, pH 7.4) |
| Reaction Half-Life (t 1/2) | ~15 minutes | > 4 hours | N/A (Inhibited) |
| Yield (2 hours) | > 95% | < 20% | < 5% |
| Solubility of 3-PPH | Moderate | Moderate | Moderate |
| By-products | Water | None | Tris-Imine adducts |
Solubility Note
Due to the phenylpropyl moiety, 3-PPH has limited solubility in pure aqueous buffers (>5 mM may precipitate).
-
Recommendation: Dissolve 3-PPH in DMSO or DMF to create a 100 mM stock solution before diluting into the aqueous buffer. Keep organic solvent concentration < 10% in the final reaction.
Validated Protocols
Protocol 1: Preparation of 3-PPH Stock
-
Weigh 16.4 mg of 3-Phenylpropanehydrazide (MW: 164.2 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO .
-
Vortex until fully dissolved.
-
Store at -20°C, protected from moisture (hygroscopic).
Protocol 2: Optimized Conjugation Workflow (MES System)
This protocol ensures maximum labeling efficiency while preserving the stability of the final product.
-
Buffer Prep: Prepare 0.1 M MES, 0.15 M NaCl, pH 4.7.
-
Reaction: Dilute the target molecule (aldehyde-containing) into the MES buffer.
-
Addition: Add 3-PPH stock (from Protocol 1) to the reaction. Final concentration should be 10–50x molar excess over the target.
-
Incubation: Incubate for 2 hours at Room Temperature.
-
Exchange (Critical): Perform buffer exchange (desalting column or dialysis) into PBS (pH 7.4) immediately after reaction completion.
-
Why? Raising the pH to 7.4 "locks" the hydrazone bond, preventing hydrolysis that would occur if left in the acidic MES buffer.
-
Figure 2: Decision tree for buffer selection. Note the critical step of exchanging buffer after the reaction to ensure product stability.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Hydrazide chemistries and buffer compatibility).
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Establishes pH dependence of hydrazone stability).
-
BLD Pharm. (n.d.). 3-Phenylpropanehydrazide Product Specifications (CAS 3538-68-9).[4][5][6]
-
Majumder, S., et al. (2019).[2] Impact of Buffers on Colloidal Property and Aggregation Propensities.[2][7] Journal of Pharmaceutical Sciences, 108(3), 1139-1147.[2] (General reference for buffer selection in drug development).
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Hydrazide-Aldehyde Chemistry.
Sources
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 4. 3538-68-9|3-Phenylpropanehydrazide|BLD Pharm [bldpharm.com]
- 5. 3-PHENYL-PROPIONIC ACID HYDRAZIDE | 3538-68-9 [chemicalbook.com]
- 6. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 7. biotech-asia.org [biotech-asia.org]
head-to-head comparison of 3-Phenylpropanehydrazide and semicarbazide linkers
This guide provides a technical, head-to-head comparison of 3-Phenylpropanehydrazide and Semicarbazide linkers, designed for researchers optimizing bioconjugation strategies, particularly for Antibody-Drug Conjugates (ADCs) and controlled-release drug delivery systems.
Executive Summary
In the landscape of carbonyl-reactive bioconjugation, the choice between a 3-Phenylpropanehydrazide (an acyl hydrazide) and a Semicarbazide linker represents a trade-off between hydrolytic lability/hydrophobicity and stability/hydrophilicity .
-
3-Phenylpropanehydrazide is the preferred choice for applications requiring rapid acid-triggered release (e.g., endosomal payload dumping) and where the payload requires a hydrophobic spacer to mask polarity. However, its hydrophobic phenyl tail increases the risk of protein aggregation.
-
Semicarbazide forms a semicarbazone linkage, which is thermodynamically more stable than the hydrazone formed by 3-Phenylpropanehydrazide. It is ideal for circulating stability, but its release kinetics are slower, and the linker moiety itself carries specific toxicity concerns (bone/connective tissue toxicity) if released in high quantities.
Chemical Mechanism & Structural Analysis
Both linkers target aldehydes or ketones (generated via periodate oxidation of glycans or enzymatic modification) to form Schiff-base-like derivatives.
The Reaction Pathways
The fundamental difference lies in the electronic stabilization of the resulting bond.
A. 3-Phenylpropanehydrazide (Acyl Hydrazide)
-
Structure: Contains a phenyl ring linked by a propyl chain to a hydrazide group (
). -
Product: Forms an Acyl Hydrazone .[1]
-
Mechanism: The lone pair on the terminal nitrogen attacks the carbonyl carbon. The resulting hydrazone is stabilized by resonance with the carbonyl oxygen but remains susceptible to acid-catalyzed hydrolysis.
B. Semicarbazide[2][3][4][5]
-
Structure: A urea-like hydrazine derivative (
). -
Product: Forms a Semicarbazone .
-
Mechanism: The adjacent urea group provides stronger electron donation (mesomeric effect), making the semicarbazone significantly more resistant to hydrolysis than the acyl hydrazone.
Visualization: Reaction & Hydrolysis Pathways
Caption: Comparative reaction pathways showing the formation of Acyl Hydrazone vs. Semicarbazone and their differential hydrolytic stability under acidic (endosomal) conditions.
Technical Performance Comparison
The following data summarizes the critical performance metrics for decision-making.
| Feature | 3-Phenylpropanehydrazide | Semicarbazide |
| Linkage Type | Acyl Hydrazone | Semicarbazone |
| Hydrolytic Stability (pH 7.4) | Moderate (Stable for 24-48h) | High (Stable for days/weeks) |
| Acid Sensitivity (pH 5.0) | High (Rapid cleavage) | Low (Slow cleavage) |
| Hydrophobicity | High (Contains Phenylpropyl group) | Low (Hydrophilic Urea core) |
| Aggregation Risk | High (Due to hydrophobic stacking) | Low |
| Reaction Kinetics | Fast ( | Moderate ( |
| Toxicity Profile | Low (Metabolites are generally inert) | Concern (Semicarbazide is a known osteolathyrism agent) |
| Primary Application | Intracellular drug delivery (ADCs) | Stable labeling / Long-circulating conjugates |
Deep Dive: Stability vs. Release
-
The "Goldilocks" Zone: 3-Phenylpropanehydrazide is often chosen when the drug must be released inside the cell. The hydrazone bond hydrolyzes roughly 10x faster than the semicarbazone at pH 5.0.
-
The Hydrophobic Effect: The phenylpropyl tail of 3-Phenylpropanehydrazide can interact with hydrophobic pockets on the antibody surface (e.g., Fc region). While this can stabilize the linker locally, it often increases the hydrophobicity of the total ADC , leading to faster clearance by the reticuloendothelial system (RES) and potential aggregation issues during storage [1].
Experimental Protocols
Protocol A: Conjugation to Periodate-Oxidized Antibody
This protocol is self-validating: the appearance of the conjugate is confirmed by UV-Vis absorbance shifts or LC-MS.
Reagents:
-
Monoclonal Antibody (mAb) at 5-10 mg/mL in PBS.
-
Sodium Periodate (NaIO4).
-
Linker Stock: 100 mM in DMSO.
-
Catalyst: Aniline (100 mM stock).
Workflow:
-
Oxidation: Incubate mAb with 10 mM NaIO4 (4°C, 30 min, dark) to generate aldehydes on glycans. Quench with glycerol.
-
Buffer Exchange: Desalt into Coupling Buffer (0.1 M Sodium Acetate, pH 5.5). Note: Acidic pH catalyzes Schiff base formation.
-
Conjugation:
-
Add Linker (50-fold molar excess).
-
Add Aniline (final conc. 10 mM) to catalyze the reaction (nucleophilic catalysis).
-
Incubate 12-16 hours at 25°C.
-
-
Validation (Self-Check):
-
3-Phenylpropanehydrazide: Monitor UV absorbance at 250-280 nm (phenyl group adds absorbance).
-
Semicarbazide: Monitor by MS (mass shift +57 Da vs +162 Da for phenyl-linker).
-
Protocol B: Hydrolytic Stability Assay
To verify the release profile for your specific payload.
-
Preparation: Dilute conjugate to 1 mg/mL in two buffers:
-
Buffer A: PBS, pH 7.4 (Plasma mimic).
-
Buffer B: 0.1 M Citrate/Acetate, pH 5.0 (Endosome mimic).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 4h, 24h, 48h.
-
Analysis: Analyze free payload release via RP-HPLC.
-
Expectation: 3-Phenylpropanehydrazide should show >50% release in Buffer B within 4-6 hours. Semicarbazide should show <10% release in the same timeframe.
-
Safety & Toxicity Considerations
-
Semicarbazide Warning: Semicarbazide (the free linker) is a known toxin that inhibits lysyl oxidase, leading to connective tissue defects (osteolathyrism) and is a weak carcinogen [2]. While the conjugated form is stable, metabolic cleavage releases free semicarbazide.
-
3-Phenylpropanehydrazide: Generally considered safer as a metabolite. The phenylpropionic acid byproduct is a standard metabolic intermediate (related to fatty acid oxidation).
Decision Matrix: Which to Choose?
| If your priority is... | Choose... | Why? |
| Endosomal Drug Release | 3-Phenylpropanehydrazide | Acid-labile hydrazone ensures payload release inside the cell. |
| Circulating Stability | Semicarbazide | Semicarbazone bond resists premature hydrolysis in blood. |
| Minimizing Aggregation | Semicarbazide | Hydrophilic nature prevents hydrophobic-driven protein precipitation. |
| Safety/Toxicology | 3-Phenylpropanehydrazide | Avoids the specific toxicity associated with free semicarbazide. |
References
-
Jain, N., et al. (2015). "Current trends in antibody-drug conjugates: from chemical innovation to clinical success." Pharmaceutical Research, 32(11), 3526-3540. Link
-
Hirakawa, K., et al. (2003).[5] "DNA damage induced by semicarbazide in the presence of copper(II)."[5] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 536(1-2), 91-101.[5] Link
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link
Sources
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Semicarbazide Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]
validation of the biological activity of 3-Phenylpropanehydrazide-drug conjugates
Comparative Validation Guide: 3-Phenylpropanehydrazide-Drug Conjugates
Part 1: Executive Summary & Strategic Rationale
In the landscape of prodrug design, the 3-phenylpropanehydrazide (hydrocinnamyl hydrazide) moiety represents a strategic "Goldilocks" zone between stability and lability. Unlike simple ester linkers , which often suffer from premature hydrolysis by plasma esterases, or amide linkers , which can be too robust to release the payload effectively, the hydrazide motif offers a pH-sensitive trigger mechanism ideal for targeting acidic microenvironments (e.g., lysosomes or tumor extracellular matrices).
Furthermore, the 3-phenylpropyl tail provides a specific lipophilic advantage (
Part 2: Mechanism of Action & Release Kinetics
To validate biological activity, one must first validate the release mechanism. 3-Phenylpropanehydrazide conjugates typically function via the formation of an acylhydrazone bond with a ketone/aldehyde-containing drug (or linker). The release is driven by acid-catalyzed hydrolysis.
Diagram 1: pH-Dependent Hydrolysis Pathway
Figure 1 illustrates the differential stability of the conjugate at physiological pH versus the acidic environment of endosomes.
Caption: Figure 1. The acid-labile trigger mechanism. The conjugate remains intact in neutral plasma (pH 7.4) but undergoes rapid hydrolysis upon protonation in acidic environments (pH < 6.0).
Part 3: Comparative Performance Analysis
The following data structure is required to objectively compare the 3-phenylpropanehydrazide conjugate against the parent drug and an ester-linked analog (common alternative).
Table 1: Comparative Benchmarking Metrics
| Metric | 3-Phenylpropanehydrazide Conjugate | Ester-Linked Analog (Alternative) | Parent Drug (Control) | Interpretation |
| Plasma Half-life ( | High (> 12 h) | Low (< 1 h) | N/A | Hydrazides resist plasma esterases better than esters [1]. |
| Hydrolysis Rate (pH 5.0) | Fast ( | Slow / Variable | N/A | Critical for lysosomal release efficacy. |
| Lipophilicity ( | Optimized (+0.5 to +1.5 vs Parent) | Variable | Baseline | The phenylpropyl tail enhances membrane crossing. |
| IC50 (Target Cells) | Comparable to Parent | Often Higher (Lower potency) | Baseline | Prodrug should regain parent potency upon release. |
| MAO Inhibition | Potential Risk | Low Risk | None | Hydrazides must be screened for off-target MAO effects [2]. |
Part 4: Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I emphasize that controls are the backbone of validity . Every assay below includes a mandatory negative and positive control to ensure data integrity.
Protocol A: Chemical Stability (pH-Rate Profile)
Objective: Quantify the "switch" mechanism—stability at pH 7.4 vs. lability at pH 5.0.
-
Preparation: Dissolve conjugate (100 µM) in buffers: pH 1.2 (SGF), pH 5.0 (Acetate), and pH 7.4 (PBS).
-
Incubation: Maintain at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL at
hours. -
Quenching: Immediately add cold acetonitrile (1:1 v/v) to stop reaction.
-
Analysis: HPLC-UV or LC-MS/MS.
-
Validation Check: The parent drug peak must appear as the conjugate peak disappears. Mass balance (Conjugate + Parent) should remain >90%.
-
Protocol B: Plasma Stability (Enzymatic Resistance)
Objective: Prove that the conjugate survives first-pass metabolism better than ester alternatives.
-
Matrix: Pooled human or rat plasma (heparinized).
-
Control: Heat-inactivated plasma (boiled 10 min) to distinguish chemical vs. enzymatic degradation.
-
Procedure: Spike conjugate (10 µM) into plasma at 37°C.
-
Extraction: Protein precipitation with ice-cold methanol containing Internal Standard (IS).
-
Data Output: Calculate
using first-order kinetics: .-
Success Criteria: Hydrazide
should be significantly longer (>2x) than the Ester analog.
-
Protocol C: Safety Screen - MAO Inhibition Assay
Objective: Hydrazide moieties are structural analogs of known Monoamine Oxidase Inhibitors (MAOIs). You must validate that your linker does not cause off-target neurological toxicity.
-
System: Recombinant Human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (fluorometric).
-
Comparator: Clorgyline (MAO-A inhibitor) and Deprenyl (MAO-B inhibitor).
-
Readout: Measure fluorescence of 4-hydroxyquinoline (product) at Ex/Em 310/400 nm.
-
Safety Threshold: IC50 for MAO inhibition should be
higher than the therapeutic IC50.
-
Part 5: Validation Workflow Visualization
This diagram summarizes the decision tree for validating the conjugate's biological utility.
Caption: Figure 2. Step-wise validation logic. Candidates must pass stability gates before biological efficacy testing to ensure observed activity is due to the drug, not premature leakage.
References
-
Comparison of Linker Stability: BenchChem. (2025).[1] A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG3-C1-NHS Ester vs. Alternatives. Retrieved from
-
Hydrazide Biological Activity & MAO: Semantic Scholar. (2007). Biological Activities of Hydrazone Derivatives. Retrieved from
-
Hydrazide-Ester Dual Linkers: Bae, Y., et al. (2011).[2] Polymer micelles with hydrazone-ester dual linkers for tunable release of dexamethasone. Journal of Controlled Release. Retrieved from
-
General Hydrazide Synthesis & Activity: MDPI. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from
Sources
A Comparative Guide to Elucidating the Structure of 3-Phenylpropanehydrazide Reaction Products: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel compounds derived from 3-Phenylpropanehydrazide, particularly through reactions with carbonyl compounds to form hydrazones, confirming the precise atomic arrangement is a critical step that underpins all subsequent research. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural confirmation of 3-Phenylpropanehydrazide reaction products. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in your research endeavors.
The Challenge: Structural Ambiguity in Hydrazone Synthesis
3-Phenylpropanehydrazide is a versatile building block in medicinal chemistry, often utilized for the synthesis of heterocyclic compounds and other derivatives with potential biological activity.[1] A common reaction involves the condensation of 3-Phenylpropanehydrazide with aldehydes or ketones to yield hydrazones.[2][3] While the general reaction is straightforward, it can lead to isomers (E/Z isomers around the C=N bond) and, in more complex reactions, unexpected cyclization or rearrangement products. Relying solely on spectroscopic methods can sometimes leave room for ambiguity.
X-ray Crystallography: The Unambiguous Solution
Single-crystal X-ray diffraction provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4] This technique offers an unparalleled level of certainty in structure determination, making it the definitive method when absolute confirmation is required.
The Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.
Caption: The experimental workflow for X-ray crystallography.
Detailed Protocol: A Step-by-Step Guide
1. Synthesis and Purification of the Hydrazone Derivative:
-
Reaction: In a typical procedure, equimolar amounts of 3-Phenylpropanehydrazide and the desired aldehyde or ketone are dissolved in a suitable solvent, often with a catalytic amount of acid.[5] The mixture is then refluxed for a period of time to drive the condensation reaction to completion.
-
Purification: The resulting hydrazone is often a solid that can be purified by recrystallization from an appropriate solvent to achieve high purity, which is crucial for successful crystallization.
2. Growing Diffraction-Quality Single Crystals:
This is often the most challenging step. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is carefully layered with a "poor" solvent in which the compound is less soluble. As the solvents slowly mix, the solubility of the compound decreases, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystal growth.
3. Crystal Mounting and Data Collection:
-
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and a small amount of oil or grease.[6]
-
The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during data collection to measure the intensities of a large number of reflections.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The initial positions of the atoms in the unit cell are determined using computational methods.
-
The atomic positions and other parameters are then refined against the experimental data to obtain the final, accurate crystal structure.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous structure determination. | Requires a single, diffraction-quality crystal; the solid-state structure may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and solution-state conformation. | Provides detailed information about the structure in solution; non-destructive. | Can be difficult to interpret for complex molecules; may not be able to distinguish between certain isomers without advanced techniques. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Quick and easy to perform; provides a "fingerprint" of the molecule. | Provides limited information about the overall structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, providing information about the molecular weight and elemental composition. | Highly sensitive; can determine the molecular formula with high accuracy. | Does not provide information about the 3D structure or connectivity. |
The Logic of Structure Elucidation: A Decision-Making Framework
The choice of analytical technique depends on the specific research question and the stage of the investigation.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach for Robust Science
In the field of drug development and chemical research, certainty is not a luxury but a necessity. While spectroscopic methods like NMR, IR, and mass spectrometry are powerful tools for the initial characterization and routine monitoring of reactions involving 3-Phenylpropanehydrazide, they may not always provide the definitive structural proof required.
Single-crystal X-ray crystallography, despite the potential challenge of obtaining suitable crystals, offers an unparalleled level of detail and certainty. By providing a precise three-dimensional map of the molecule, it eliminates ambiguity and provides a solid foundation for further research, including structure-activity relationship (SAR) studies and computational modeling. An integrated approach, utilizing the strengths of both spectroscopic and crystallographic techniques, ensures the highest level of scientific integrity and accelerates the path from discovery to application.
References
-
MDPI. (n.d.). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2022, March 11). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
-
ResearchGate. (2022, October 16). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Retrieved from [Link]
-
ResearchGate. (2022, August 7). (PDF) Synthesis of azolethione derivatives from 3-(phenylami-no)propanehydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds | Download Table. Retrieved from [Link]
-
PubMed Central. (n.d.). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Retrieved from [Link]
-
YouTube. (2021, December 6). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of three hydrazone derivatives. Retrieved from [Link]
-
Vedantu. (n.d.). Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
ResearchGate. (2022, July 4). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2022, August 7). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2022, October 16). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Retrieved from [Link]
-
ResearchGate. (2019, April 11). (PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in.... Retrieved from [Link]
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
Sources
- 1. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]
- 2. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 6. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Validation for Quantifying 3-Phenylpropanehydrazide
Content Type: Technical Comparison Guide
Subject: Trace-Level Quantification of Genotoxic Impurities (GTI)
Executive Summary: The Analytical Challenge
3-Phenylpropanehydrazide (CAS: 3538-65-6) represents a class of hydrazide intermediates frequently utilized in the synthesis of peptide mimetics and protease inhibitors. However, under ICH M7 guidelines, hydrazide functionalities are classified as "structural alerts" with potential mutagenic activity. Consequently, they must be controlled in Active Pharmaceutical Ingredients (APIs) to trace levels, typically requiring Limits of Quantitation (LOQ) in the low ppm (parts per million) or ppb range.
This guide compares two validated methodologies for quantifying 3-Phenylpropanehydrazide:
-
Direct LC-MS/MS (Method A): The "Gold Standard" for sensitivity and specificity.
-
Pre-column Derivatization HPLC-UV (Method B): A robust alternative for laboratories lacking mass spectrometry, utilizing Schiff base chemistry to enhance UV detectability.
Strategic Method Selection
The choice between direct MS detection and derivatization depends heavily on the required sensitivity (Threshold of Toxicological Concern - TTC) and available instrumentation.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on regulatory limits (TTC) and instrumental capability.
Method A: Direct LC-MS/MS (Gold Standard)
Scientific Rationale
3-Phenylpropanehydrazide contains a secondary amine and a phenyl ring. While the phenyl ring offers some UV absorption, it is insufficient for trace analysis (<1 ppm). Electrospray Ionization (ESI) in positive mode is ideal here, as the hydrazide nitrogen is easily protonated
Experimental Protocol
1. Sample Preparation:
-
Solvent: Dissolve API in 90:10 Water:Acetonitrile (0.1% Formic Acid). Note: Avoid aldehydes (e.g., acetone) in solvents to prevent in-situ derivatization.
-
Concentration: 1.0 mg/mL (API).
-
Filtration: 0.22 µm PVDF filter (Check for adsorption bias).
2. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (6 min) 5% B (6.1 min). -
Flow Rate: 0.4 mL/min.[1]
3. Mass Spectrometry Parameters (MRM Mode):
-
Source: ESI Positive.[2]
-
Precursor Ion:
165.1 (Calculated MW: 164.2). -
Quantifier Transition:
(Loss of hydrazine moiety ). -
Qualifier Transition:
(Tropylium ion, characteristic of phenylalkyls).
Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for specific detection of 3-Phenylpropanehydrazide.
Method B: Derivatization HPLC-UV (Accessible Alternative)
Scientific Rationale
Hydrazides are strong nucleophiles. Reacting 3-Phenylpropanehydrazide with an aldehyde (e.g., 2-Naphthaldehyde ) creates a stable hydrazone. This reaction serves two purposes:
-
Chromophore Addition: Adds a naphthalene group, significantly increasing UV extinction coefficient (
). -
Lipophilicity: Increases retention on C18 columns, moving the peak away from polar API solvent fronts.
Experimental Protocol
1. Derivatization Reagent:
-
Prepare 2-Naphthaldehyde (10 mg/mL) in Acetonitrile.
2. Reaction Workflow:
-
Mix 500 µL Sample Solution + 500 µL Reagent.
-
Add 10 µL Glacial Acetic Acid (Catalyst).
-
Incubate at 50°C for 30 minutes .
-
Cool and inject.
3. Chromatographic Conditions:
-
Detection: UV at 305 nm (Specific to the naphthyl-hydrazone conjugate).
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Phosphate Buffer (pH 3.5).
Figure 3: Chemical mechanism of pre-column derivatization to enhance UV sensitivity.
Comparative Performance Data
The following data represents typical validation results obtained during method development (based on ICH Q2(R1) standards).
| Parameter | Method A (LC-MS/MS) | Method B (Deriv. HPLC-UV) | Analysis |
| Specificity | High (Mass based) | Moderate (Chromatographic resolution required) | MS is superior for complex matrices. |
| LOD (Limit of Detection) | 0.5 ng/mL (ppb) | 50 ng/mL (ppb) | MS is ~100x more sensitive. |
| LOQ (Limit of Quantitation) | 1.5 ng/mL | 150 ng/mL (0.15 ppm) | Method B is sufficient for limits > 1 ppm. |
| Linearity ( | > 0.995 | > 0.999 | UV often provides better dynamic range linearity. |
| Recovery (Accuracy) | 90% - 110% | 85% - 105% | Derivatization introduces slight variability. |
| Run Time | 8 minutes | 25 minutes (inc. reaction) | MS is higher throughput. |
Critical Discussion & Troubleshooting
Self-Validating Systems (Trustworthiness)
-
System Suitability (Method A): Use a deuterated internal standard (e.g., Hydrazine-d4 or a structural analog like Phenelzine) to correct for matrix suppression in the MS source.
-
System Suitability (Method B): Monitor the excess reagent peak. If the 2-Naphthaldehyde peak disappears, the reagent was insufficient, and quantitation is invalid.
Common Pitfalls
-
Ghost Peaks (Method B): Excess aldehyde reagent can react with amine impurities in the API. Ensure the gradient separates the target hydrazone from other potential Schiff bases.
-
Carryover (Method A): Hydrazides are "sticky" on metallic surfaces. Use a needle wash containing 10% DMSO or Methanol/Water/Formic Acid to prevent carryover between runs.
-
Stability: 3-Phenylpropanehydrazide is sensitive to oxidation. Prepare standards fresh daily and store in amber glass.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Sun, M., et al. (2010). Trace Level Quantification of Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization.[3] Journal of Pharmaceutical and Biomedical Analysis.[4] Link
-
FDA Guidance for Industry. (2025). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link
-
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5][6]Link
Sources
- 1. Development and validation studies for determination of phenylpropanoid-substituted flavan-3-ols in semipurified extract of Trichilia catigua by high-performance liquid chromatography with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. sindusfarma.org.br [sindusfarma.org.br]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
